molecular formula C5H10O2 B1179235 1-Cyclopropylethane-1,2-diol CAS No. 134511-23-2

1-Cyclopropylethane-1,2-diol

Cat. No.: B1179235
CAS No.: 134511-23-2
M. Wt: 102.13
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Cyclopropylethane-1,2-diol is a useful research compound. Its molecular formula is C5H10O2 and its molecular weight is 102.13. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-cyclopropylethane-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O2/c6-3-5(7)4-1-2-4/h4-7H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGVZHHMFIIQQEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

102.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Physical and chemical properties of 1-Cyclopropylethane-1,2-diol

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 1-Cyclopropylethane-1,2-diol: Properties, Synthesis, and Applications

Introduction

This compound is a vicinal diol characterized by the presence of a strained, three-membered cyclopropyl ring adjacent to a dihydroxylated ethyl chain. This unique structural combination imparts a fascinating blend of chemical properties, making it a valuable chiral building block in modern organic synthesis. The cyclopropyl moiety is a well-regarded "bioisostere" in medicinal chemistry, often introduced to enhance metabolic stability, improve potency, and fine-tune the conformational rigidity of drug candidates.[1] As such, this compound serves as a key intermediate for the synthesis of complex molecules with significant potential in pharmaceutical and agrochemical research.[2] This guide provides an in-depth exploration of its physicochemical properties, synthetic routes, characteristic reactivity, and established protocols for its characterization, tailored for researchers and drug development professionals.

Physicochemical and Computed Properties

The physical and chemical characteristics of this compound are fundamental to its handling, reactivity, and application. While extensive experimental data is not widely published, a combination of information from chemical databases and computational models provides a reliable profile.

PropertyValueSource
IUPAC Name This compound[3]
Molecular Formula C₅H₁₀O₂[3][4]
Molecular Weight 102.13 g/mol [3]
CAS Number 784105-42-6 (racemic), 134511-23-2 ((R)-enantiomer)[3]
Canonical SMILES C1CC1C(CO)O[3]
InChIKey BGVZHHMFIIQQEX-UHFFFAOYSA-N[5]
Monoisotopic Mass 102.068079557 Da[3]
Polar Surface Area 40.5 Ų[3]
XLogP3 (Computed) -0.3[3]
Appearance Data not available; likely a colorless liquid or low-melting solid.
Boiling Point Data not available.[2]
Melting Point Data not available.[2]
Solubility Expected to be soluble in polar organic solvents like methanol, ethanol, and DMSO.

Synthesis and Reactivity

The synthesis of this compound primarily involves the dihydroxylation of its parent alkene, vinylcyclopropane. The stereochemical outcome of this transformation—either syn or anti addition of the hydroxyl groups—is dictated by the choice of reagents.

Synthetic Pathways: Dihydroxylation of Vinylcyclopropane

The conversion of an alkene to a vicinal diol is a cornerstone of organic synthesis.[6] The two principal pathways, syn-dihydroxylation and anti-dihydroxylation, yield distinct stereoisomers.

  • Syn-Dihydroxylation : This method delivers both hydroxyl groups to the same face of the double bond. The classic approach utilizes osmium tetroxide (OsO₄) as a catalyst with a stoichiometric co-oxidant like N-Methylmorpholine N-oxide (NMO) in what is known as the Upjohn dihydroxylation.[6][7] This reaction proceeds through a cyclic osmate ester intermediate, which is subsequently hydrolyzed to yield the cis-diol.[7] A less common, though effective, alternative involves the use of cold, dilute, alkaline potassium permanganate (KMnO₄).[8]

  • Anti-Dihydroxylation : To achieve addition of the hydroxyl groups to opposite faces of the double bond, a two-step sequence is employed. First, the alkene is treated with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), to form an epoxide intermediate.[8] This epoxide is then subjected to acid-catalyzed ring-opening with water, leading to the trans-diol.[8]

G cluster_syn syn-Dihydroxylation cluster_anti anti-Dihydroxylation syn_reagents OsO₄ (cat.), NMO or Cold, dilute KMnO₄ syn_product syn-1-Cyclopropylethane-1,2-diol syn_reagents->syn_product Syn addition anti_reagents1 1. m-CPBA epoxide Cyclopropyloxirane anti_reagents1->epoxide Epoxidation anti_reagents2 2. H₃O⁺ anti_product anti-1-Cyclopropylethane-1,2-diol epoxide->anti_product Acid-catalyzed hydrolysis start Vinylcyclopropane start->syn_reagents start->anti_reagents1

Caption: Synthetic routes to this compound.

Potential Applications in Drug Discovery

The incorporation of a cyclopropyl ring into molecular scaffolds is a widely adopted strategy in medicinal chemistry to enhance pharmacological profiles.[1][9] This small, rigid carbocycle can:

  • Increase Metabolic Stability: The C-H bonds of a cyclopropane ring are stronger than those in corresponding linear alkanes, making them less susceptible to oxidative metabolism by cytochrome P450 enzymes.[10]

  • Enhance Potency: The ring's conformational rigidity can lock a molecule into a bioactive conformation, improving its binding affinity to a biological target.[10]

  • Modulate Physicochemical Properties: The cyclopropyl group can influence properties like lipophilicity and aqueous solubility, which are critical for oral bioavailability.[10]

This compound, as a chiral diol, provides a versatile platform for building more complex molecules that leverage these benefits. The two hydroxyl groups can be selectively protected or functionalized, allowing for the stereocontrolled introduction of the cyclopropyl motif into larger drug candidates.[2] Its potential as a key intermediate makes it a compound of high interest for the synthesis of novel therapeutics.[2][9]

Spectroscopic and Analytical Characterization

The structural elucidation of this compound relies on standard spectroscopic techniques. The expected spectral features are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show a complex multiplet in the upfield region (approx. 0.2-1.0 ppm) corresponding to the protons on the cyclopropyl ring. Signals for the methine proton (-CH(OH)-) and the methylene protons (-CH₂OH) would appear further downfield. The hydroxyl protons (-OH) will present as broad singlets that are exchangeable with D₂O.

  • ¹³C NMR: The carbon spectrum should display five distinct signals for the racemic mixture. The cyclopropyl carbons will be significantly shielded, appearing at high field, while the two carbons bearing the hydroxyl groups will be deshielded and appear further downfield.

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by a strong, broad absorption band in the region of 3200-3500 cm⁻¹, characteristic of the O-H stretching of the hydrogen-bonded hydroxyl groups. Strong C-O stretching vibrations are expected in the 1000-1200 cm⁻¹ region. C-H stretching from the cyclopropyl and ethyl fragments will appear around 2850-3050 cm⁻¹.

Mass Spectrometry (MS)

Under electron ionization (EI), the molecular ion peak at m/z 102 would be expected. Common fragmentation patterns for vicinal diols include the loss of water (H₂O) and α-cleavage between the two hydroxyl-bearing carbons. Electrospray ionization (ESI-MS) would likely show adducts with sodium [M+Na]⁺ or other ions.

Experimental Protocols

Protocol: Synthesis via Upjohn Dihydroxylation

This protocol details the syn-dihydroxylation of vinylcyclopropane to yield syn-1-Cyclopropylethane-1,2-diol.

G prep 1. Preparation Dissolve vinylcyclopropane in a tert-butanol/water solvent mixture. reagents 2. Reagent Addition Add N-Methylmorpholine N-oxide (NMO) followed by a catalytic amount of OsO₄ solution. prep->reagents reaction 3. Reaction Stir the mixture at room temperature for 12-24 hours. Monitor progress by TLC. reagents->reaction quench 4. Quenching Add solid sodium sulfite and stir for 30 minutes to reduce the osmate ester. reaction->quench extraction 5. Extraction Extract the aqueous mixture with ethyl acetate (3x). Combine organic layers. quench->extraction workup 6. Workup & Purification Wash the organic layer with brine, dry over Na₂SO₄, filter, and concentrate. Purify via column chromatography. extraction->workup

Caption: Workflow for the synthesis of this compound.

Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve vinylcyclopropane (1.0 eq) in a 10:1 mixture of tert-butanol and water.

  • Reagent Addition: To the stirred solution, add N-Methylmorpholine N-oxide (NMO) (1.2 eq). Subsequently, add a 2.5% solution of osmium tetroxide (OsO₄) in tert-butanol (0.02 eq) dropwise. Caution: Osmium tetroxide is highly toxic and volatile; handle only in a certified fume hood with appropriate personal protective equipment.[11]

  • Reaction Monitoring: Allow the reaction to stir at room temperature. The progress can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the starting material.

  • Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium sulfite (Na₂SO₃) and stir vigorously for 30 minutes.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate. Repeat the extraction two more times.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the pure diol.

Protocol: Characterization by NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified this compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard NMR tube.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a suitable NMR spectrometer (e.g., 400 MHz).

  • Data Analysis: Process the spectra to identify the characteristic chemical shifts and coupling constants corresponding to the structure, as described in Section 4.1.[12]

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents the following hazards:[3]

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Precautionary Measures:

  • Engineering Controls: Handle in a well-ventilated area, preferably a chemical fume hood.[13]

  • Personal Protective Equipment (PPE): Wear safety glasses or goggles, a lab coat, and chemical-resistant gloves.[14]

  • Handling: Avoid contact with skin, eyes, and clothing. Do not breathe vapor or mist. Wash hands thoroughly after handling.[13][15]

  • Storage: Store in a cool, dry place in a tightly sealed container.[15]

Conclusion

This compound is a molecule of considerable synthetic utility, bridging the gap between simple starting materials and complex, high-value chemical entities. Its unique combination of a vicinal diol functionality and a cyclopropyl ring makes it an attractive building block for drug discovery programs aiming to leverage the well-documented benefits of the cyclopropane motif. A thorough understanding of its properties, synthetic access, and handling requirements, as outlined in this guide, is essential for its effective application in research and development.

References

Sources

A Predictive Spectroscopic and Analytical Guide to 1-Cyclopropylethane-1,2-diol

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide offers a comprehensive analysis of the predicted spectroscopic characteristics of 1-cyclopropylethane-1,2-diol. In the absence of a complete set of publicly available experimental spectra, this document leverages foundational principles of mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy, along with data from analogous structures, to provide a robust predictive framework. This guide is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of the analytical profile of this molecule for characterization, synthesis confirmation, and quality control.

Introduction and Molecular Overview

This compound (Molecular Formula: C₅H₁₀O₂, Molecular Weight: 102.13 g/mol ) is a vicinal diol featuring a cyclopropyl moiety.[1] This combination of a strained three-membered ring and adjacent hydroxyl groups imparts unique chemical properties and potential as a building block in organic synthesis, particularly in the development of novel pharmaceutical agents and specialty chemicals.[2] Accurate spectroscopic characterization is paramount for confirming its structure and purity.

This document provides a detailed prediction of its mass spectrum (MS), infrared (IR) spectrum, and nuclear magnetic resonance (NMR) spectra (¹H and ¹³C). The causality behind spectral assignments is explained to provide a deeper understanding of the structure-property relationships.

Predicted Mass Spectrometry (MS) Analysis

Electron Ionization Mass Spectrometry (EI-MS) of this compound is expected to produce a weak or absent molecular ion peak (M⁺˙) at m/z 102, a common characteristic for alcohols which readily undergo fragmentation.[2][3] The fragmentation pattern will be dominated by two primary pathways: α-cleavage and dehydration.[4]

Key Predicted Fragmentation Pathways:

  • α-Cleavage: The bond between the two carbon atoms of the ethane-diol backbone (C1-C2) is susceptible to cleavage. This would be the most significant fragmentation pathway. Cleavage of the C1-C2 bond can result in two primary resonance-stabilized cations.

    • Pathway A: Loss of the ˙CH₂OH radical (mass 31) would lead to a prominent peak at m/z 71 , corresponding to the [C₄H₇O]⁺ ion (cyclopropyl-CH-OH⁺).

    • Pathway B: Loss of the cyclopropyl-CHOH radical (mass 71) would generate a peak at m/z 31 ([CH₂OH]⁺), which is a diagnostic ion for primary alcohols.

  • Dehydration: The loss of a water molecule (H₂O, mass 18) from the molecular ion is a characteristic fragmentation for alcohols, leading to a peak at m/z 84 ([C₅H₈]⁺˙).[2]

  • Cyclopropyl Ring Fragmentation: Subsequent fragmentation of the m/z 71 ion could involve the loss of ethylene (C₂H₄, mass 28) from the cyclopropyl ring, yielding a peak at m/z 43 . This corresponds to the acetyl cation [CH₃CO]⁺, a common fragment in mass spectrometry.

Predicted MS Data Summary
m/z Predicted Identity of Fragment Ion Fragmentation Pathway Predicted Intensity
102[C₅H₁₀O₂]⁺˙ (Molecular Ion)-Very Low / Absent
84[C₅H₈]⁺˙Dehydration (Loss of H₂O)Medium
71[C₄H₇O]⁺α-Cleavage (Loss of ˙CH₂OH)High (Potential Base Peak)
43[C₂H₃O]⁺Loss of C₂H₄ from m/z 71Medium to High
31[CH₃O]⁺α-Cleavage (Loss of C₄H₇O˙)Medium
Visualization of Predicted MS Fragmentation

MS_Fragmentation_this compound M [C₅H₁₀O₂]⁺˙ m/z = 102 F84 [C₅H₈]⁺˙ m/z = 84 M->F84 - H₂O F71 [C₄H₇O]⁺ m/z = 71 M->F71 - ˙CH₂OH (α-cleavage) F31 [CH₃O]⁺ m/z = 31 M->F31 - C₄H₇O˙ (α-cleavage) F43 [C₂H₃O]⁺ m/z = 43 F71->F43 - C₂H₄

Caption: Predicted EI-MS fragmentation of this compound.

Predicted Infrared (IR) Spectroscopy Analysis

The IR spectrum of this compound will be dominated by the characteristic absorptions of its hydroxyl and alkyl functional groups. The presence of a strained cyclopropyl ring will also be evident.

Key Predicted IR Absorption Bands:

  • O-H Stretching: A strong and broad absorption band is expected in the region of 3600-3200 cm⁻¹ , which is characteristic of hydrogen-bonded hydroxyl groups in diols.[5][6]

  • C-H Stretching:

    • Alkyl C-H: Strong absorptions between 2960-2850 cm⁻¹ will arise from the stretching vibrations of the C-H bonds in the ethyl and cyclopropyl groups.

    • Cyclopropyl C-H: The C-H bonds within the cyclopropyl ring are expected to show a characteristic absorption at a higher frequency, typically around 3100-3000 cm⁻¹ , due to the increased s-character of these bonds.

  • C-O Stretching: A strong band in the region of 1050 cm⁻¹ is predicted for the C-O stretching of the primary and secondary alcohol groups.[5]

  • C-H Bending:

    • Methylene (-CH₂-) scissoring vibrations will appear around 1465 cm⁻¹ .

    • The cyclopropyl ring itself may show deformation or "breathing" modes in the fingerprint region.

Predicted IR Data Summary
Wavenumber Range (cm⁻¹) Vibrational Mode Functional Group Predicted Intensity
3600-3200O-H Stretch (H-bonded)Hydroxyl (-OH)Strong, Broad
3100-3000C-H StretchCyclopropylMedium
2960-2850C-H StretchAlkyl (CH, CH₂)Strong
1465C-H Bend (Scissoring)Methylene (-CH₂)Medium
~1050C-O StretchPrimary & Secondary AlcoholStrong

Predicted Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework of the molecule.

Predicted ¹H NMR Spectrum (500 MHz, CDCl₃)

The ¹H NMR spectrum is expected to be complex due to overlapping signals and second-order coupling effects, particularly within the cyclopropyl ring.

  • Hydroxyl Protons (-OH): Two broad singlets, integrating to 1H each, are expected. Their chemical shifts are highly variable and depend on concentration and temperature, but typically appear between 1.5-4.0 ppm . In the presence of D₂O, these signals would disappear.

  • Methine Proton (-CH-OH): The proton on the carbon bearing the secondary alcohol (C1) will be a multiplet, likely a doublet of doublets of doublets (ddd), around 3.5-3.8 ppm . It will couple to the CH₂ protons and the cyclopropyl methine proton.

  • Methylene Protons (-CH₂-OH): The two protons on the carbon with the primary alcohol (C2) are diastereotopic. They will appear as two separate multiplets, likely doublets of doublets, in the range of 3.4-3.7 ppm . Each will couple to the other methylene proton (geminal coupling) and the C1 methine proton.

  • Cyclopropyl Methine Proton (-CH-): The single proton on the cyclopropyl ring attached to the diol chain will be a complex multiplet around 0.8-1.2 ppm .

  • Cyclopropyl Methylene Protons (-CH₂-): The four protons of the two CH₂ groups in the cyclopropyl ring are diastereotopic and will exhibit complex overlapping multiplets in the upfield region of 0.2-0.6 ppm .

Predicted ¹H NMR Data Summary
Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Integration
-OH (x2)1.5 - 4.0Broad Singlet2H
-CH(OH)-3.5 - 3.8Multiplet (ddd)1H
-CH₂(OH)3.4 - 3.72 x Multiplets (dd)2H
Cyclopropyl-CH0.8 - 1.2Multiplet1H
Cyclopropyl-CH₂ (x2)0.2 - 0.6Multiplets4H
Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃)

The ¹³C NMR spectrum is expected to show five distinct signals, corresponding to the five unique carbon environments in the molecule.

  • Carbons Bearing Hydroxyl Groups: The carbons directly attached to the electronegative oxygen atoms will be the most downfield. C1 (-CHOH) is predicted around 75-80 ppm , and C2 (-CH₂OH) is predicted around 65-70 ppm .

  • Cyclopropyl Carbons: The carbons of the cyclopropyl ring will appear significantly upfield due to the ring strain and hybridization. The methine carbon (C3) attached to the diol chain is expected around 15-20 ppm , while the two equivalent methylene carbons (C4, C5) will be the most upfield, around 5-10 ppm .

Predicted ¹³C NMR Data Summary
Carbon Assignment Predicted Chemical Shift (δ, ppm)
C1 (-CHOH)75 - 80
C2 (-CH₂OH)65 - 70
C3 (Cyclopropyl-CH)15 - 20
C4, C5 (Cyclopropyl-CH₂)5 - 10

Synthesis Context: Dihydroxylation of Vinylcyclopropane

A common and effective method for the synthesis of this compound is the dihydroxylation of the corresponding alkene, vinylcyclopropane.[7][8] This reaction can be performed under various conditions to yield the vicinal diol.

Workflow for Synthesis

Synthesis_Workflow Start Vinylcyclopropane Reagents 1. OsO₄ (cat.), NMO 2. NaHSO₃/H₂O OR Cold, dilute KMnO₄, NaOH Start->Reagents Dihydroxylation Product This compound Reagents->Product

Caption: Synthesis of this compound via dihydroxylation.

Understanding the synthetic route is crucial for analytical purposes, as unreacted starting material or byproducts from over-oxidation (if using KMnO₄) could be present as impurities and would be detectable by the spectroscopic methods outlined.

Standard Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data discussed.

Protocol 1: Mass Spectrometry (Electron Ionization)
  • Sample Preparation: Dissolve a small amount of the analyte (approx. 1 mg/mL) in a volatile solvent such as methanol or dichloromethane.

  • Instrument Setup: Tune the mass spectrometer according to the manufacturer's guidelines. Set the ionization mode to Electron Ionization (EI) at 70 eV.

  • Sample Introduction: Introduce the sample via a direct insertion probe or through a gas chromatograph (GC-MS) for separation of any impurities.

  • Data Acquisition: Acquire the mass spectrum over a range of m/z 15 to 200.

  • Data Analysis: Identify the molecular ion peak (if present) and major fragment ions. Compare the fragmentation pattern with the predicted data.

Protocol 2: Infrared Spectroscopy (Attenuated Total Reflectance)
  • Instrument Preparation: Ensure the FT-IR spectrometer and ATR accessory are clean. Record a background spectrum.

  • Sample Application: Place a small amount of the neat liquid or solid sample directly onto the ATR crystal.

  • Data Acquisition: Collect the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

  • Data Analysis: Process the spectrum to identify the wavenumbers of major absorption bands. Assign these bands to the corresponding functional group vibrations.

Protocol 3: Nuclear Magnetic Resonance Spectroscopy
  • Sample Preparation: Accurately weigh and dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Instrument Setup: Insert the sample into the NMR spectrometer. Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

  • ¹H NMR Acquisition: Acquire the ¹H spectrum using a standard pulse sequence. Set appropriate spectral width, acquisition time, and relaxation delay.

  • ¹³C NMR Acquisition: Acquire the ¹³C spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required due to the lower natural abundance of ¹³C.

  • Data Processing: Fourier transform the raw data, phase correct the spectra, and calibrate the chemical shift scale using the TMS signal. Integrate the ¹H NMR signals and identify the chemical shifts and multiplicities.

Conclusion

This guide provides a comprehensive, albeit predictive, spectroscopic characterization of this compound. The detailed analysis of its expected MS, IR, and NMR data serves as a valuable reference for its unambiguous identification, purity assessment, and structural confirmation in research and development settings. The provided protocols offer a standardized approach to obtaining experimental data, which can then be validated against these predictions.

References

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • Chemistry LibreTexts. Mass Spectrometry of Some Common Functional Groups. [Link]

  • LookChem. (1S)-1-Cyclopropyl-1,2-ethanediol. [Link]

  • Chemistry Steps. Mass Spectrometry of Alcohols. [Link]

  • JoVE. Video: Mass Spectrometry: Alcohol Fragmentation. [Link]

  • Organic Chemistry Portal. Synthesis of diols by dihydroxylation. [Link]

  • Master Organic Chemistry. Dihydroxylation of Alkenes to give 1,2-diols (vicinal diols). [Link]

  • Wikipedia. Dihydroxylation. [Link]

  • Chemistry Steps. Diols from Alkenes. [Link]

  • ACS Publications. FT-IR Spectroscopy and DFT Calculations on Fluorinated Macromer Diols: IR Intensity and Association Properties. The Journal of Physical Chemistry B. [Link]

  • ResearchGate. 1 H-NMR (a) and 13 C-NMR (b) spectra of diol compound. [Link]

  • ResearchGate. FTIR spectrum of diol 5 (a) observed (b) calculated by DFT /6-31G, 6-311G** method. [Link]

Sources

Unlocking the Potential of 1-Cyclopropylethane-1,2-diol: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Untapped Potential of a Unique Bifunctional Molecule

In the vast landscape of chemical compounds, some molecules, despite their intriguing structural features, remain largely unexplored. 1-Cyclopropylethane-1,2-diol is one such molecule. Possessing both a strained cyclopropyl ring and a versatile vicinal diol, this compound stands at the intersection of several key areas of chemical research, from medicinal chemistry to materials science. This guide serves as a comprehensive technical overview and a forward-looking prospectus for researchers, scientists, and drug development professionals, aiming to illuminate the untapped potential of this unique chemical entity. While direct literature on this compound is sparse, this document will extrapolate from the well-established chemistries of its constituent functional groups to propose novel and impactful areas of investigation.

Core Molecular Attributes of this compound

This compound, with the chemical formula C5H10O2, is a vicinal diol featuring a cyclopropyl group attached to one of the hydroxyl-bearing carbons.[1] This combination of a highly strained three-membered ring and two adjacent hydroxyl groups suggests a rich and varied reactivity profile.

Physicochemical Properties

While experimental data is limited, computational models provide some insight into its basic properties.

PropertyValueSource
Molecular Weight102.13 g/mol PubChem[1]
XLogP3-0.3PubChem[1]
Hydrogen Bond Donor Count2PubChem
Hydrogen Bond Acceptor Count2PubChem
Rotatable Bond Count2PubChem

Table 1: Computed physicochemical properties of this compound.

Stereochemistry

The molecule contains two chiral centers, meaning it can exist as a pair of diastereomers (syn and anti) and each of these as a pair of enantiomers. The specific stereochemistry of the diol will significantly influence its biological activity and its utility as a chiral building block in asymmetric synthesis.[2]

Potential Research Area I: Medicinal Chemistry and Drug Discovery

The cyclopropyl group is a highly sought-after motif in medicinal chemistry.[3][4][5] Its incorporation into drug candidates can lead to enhanced potency, improved metabolic stability, and favorable modulation of physicochemical properties.[3][4][6] this compound represents a novel scaffold for the development of new therapeutic agents.

As a Bioisostere and Conformational Constraint

The rigid nature of the cyclopropyl group can act as a conformational lock, pre-organizing a molecule into a bioactive conformation for optimal receptor binding.[3][4]

  • Proposed Research: Investigate this compound derivatives as bioisosteres for flexible ethyl or isopropyl groups in known pharmacophores. The diol functionality provides convenient handles for further chemical modification and attachment to a parent drug molecule.

Enhancing Metabolic Stability

The carbon-hydrogen bonds of a cyclopropane ring are stronger than those in aliphatic chains, making them less susceptible to metabolic oxidation by cytochrome P450 enzymes.[3][4]

  • Proposed Research: Synthesize a series of drug analogues where a metabolically labile ethyl group is replaced by a cyclopropylethane-1,2-diol moiety. Subsequent in vitro metabolic stability assays using liver microsomes can be performed to quantify the improvement in metabolic half-life.

Synthesis of Novel Heterocyclic Scaffolds

The vicinal diol can be readily converted into other functional groups or used to construct heterocyclic rings, which are prevalent in many pharmaceuticals.

  • Proposed Workflow:

    • Protection of one hydroxyl group: Selective protection of one of the diol's hydroxyl groups to allow for differential functionalization.

    • Activation of the remaining hydroxyl group: Conversion of the free hydroxyl into a good leaving group (e.g., tosylate or mesylate).

    • Intramolecular cyclization: Reaction with a suitable nucleophile to form a novel heterocyclic system incorporating the cyclopropyl moiety.

G start This compound step1 Selective Protection (e.g., TBDMSCl) start->step1 step2 Activation (e.g., TsCl, pyridine) step1->step2 step3 Intramolecular Cyclization (e.g., with an amine nucleophile) step2->step3 end Novel Cyclopropyl-containing Heterocycle step3->end

A proposed synthetic workflow for generating novel heterocyclic scaffolds.

Potential Research Area II: Polymer Science and Materials Chemistry

Diols are fundamental building blocks in the synthesis of polyesters and polyurethanes.[7][8][9] The introduction of a cyclopropyl group into the polymer backbone could impart unique properties to the resulting materials.

Synthesis of Novel Polyesters and Polyurethanes

This compound can be used as a monomer in polycondensation reactions with dicarboxylic acids (to form polyesters) or diisocyanates (to form polyurethanes).[9][10]

  • Proposed Research:

    • Polyester Synthesis: React this compound with various dicarboxylic acids (e.g., adipic acid, terephthalic acid) to create a library of novel polyesters.

    • Polyurethane Synthesis: React this compound with diisocyanates (e.g., MDI, TDI) to synthesize new polyurethanes.

Investigation of Material Properties

The rigid and strained nature of the cyclopropyl group is expected to influence the thermal and mechanical properties of the resulting polymers.

  • Proposed Experiments:

    • Thermal Analysis: Differential Scanning Calorimetry (DSC) to determine the glass transition temperature (Tg) and melting point (Tm). Thermogravimetric Analysis (TGA) to assess thermal stability.

    • Mechanical Testing: Tensile testing to measure properties like Young's modulus, tensile strength, and elongation at break.

G start This compound poly1 Polyester Synthesis start->poly1 poly2 Polyurethane Synthesis start->poly2 monomer1 Dicarboxylic Acid monomer1->poly1 monomer2 Diisocyanate monomer2->poly2 product1 Novel Polyester poly1->product1 product2 Novel Polyurethane poly2->product2 analysis Material Property Analysis (DSC, TGA, Tensile Testing) product1->analysis product2->analysis

Workflow for the synthesis and characterization of novel polymers.

Potential Research Area III: Asymmetric Synthesis and Catalysis

Chiral vicinal diols are valuable building blocks in organic synthesis.[11] Enantiomerically pure this compound could serve as a versatile starting material for the synthesis of complex molecules.

Chiral Ligand Synthesis

The two hydroxyl groups can be functionalized to create novel chiral ligands for asymmetric catalysis.

  • Proposed Protocol: Synthesis of a Chiral Diphosphine Ligand

    • Resolution of Enantiomers: Resolve the racemic mixture of this compound using chiral chromatography or by derivatization with a chiral auxiliary.

    • Mesylation: Convert both hydroxyl groups of the desired enantiomer to mesylates.

    • Nucleophilic Substitution: Displace the mesylates with a phosphide nucleophile (e.g., lithium diphenylphosphide) to yield a chiral diphosphine ligand.

Ring-Opening Reactions

The strained cyclopropyl ring can undergo ring-opening reactions under various conditions, providing access to unique linear structures. The stereochemistry of the diol can direct the stereochemical outcome of the ring-opening process.

  • Proposed Research: Investigate the acid-catalyzed and transition-metal-catalyzed ring-opening reactions of this compound. The diol functionality can coordinate to the catalyst, influencing the regioselectivity and stereoselectivity of the reaction.

Synthetic Approaches to this compound

The accessibility of this molecule is key to unlocking its potential. While not widely commercially available, several synthetic routes can be envisioned based on established organic chemistry principles.

Dihydroxylation of Vinylcyclopropane

The most direct route would be the dihydroxylation of vinylcyclopropane. Different reagents can be used to control the stereochemistry of the diol.

  • Syn-dihydroxylation: Using osmium tetroxide (OsO4) with a co-oxidant like N-methylmorpholine N-oxide (NMO) would yield the syn-diol.

  • Anti-dihydroxylation: A two-step procedure involving epoxidation of the double bond with an agent like m-CPBA, followed by acid-catalyzed hydrolysis of the resulting epoxide, would produce the anti-diol.[12]

Grignard Addition to a Cyclopropyl Glyoxal Derivative

Addition of a methyl Grignard reagent to cyclopropylglyoxal would yield the desired carbon skeleton, followed by reduction of the ketone.

Conclusion and Future Outlook

This compound is a molecule of significant, yet largely unrealized, potential. Its unique combination of a strained cyclopropyl ring and a vicinal diol makes it a promising candidate for exploration in medicinal chemistry, polymer science, and asymmetric synthesis. The research directions proposed in this guide are intended to serve as a starting point for the scientific community to begin to unravel the rich chemistry of this compound. As synthetic methodologies become more advanced and our understanding of structure-property relationships deepens, it is anticipated that this compound and its derivatives will find their place as valuable tools in the creation of novel drugs, materials, and chemical transformations.

References

  • Diol - Wikipedia. (n.d.). Retrieved January 16, 2026, from [Link]

  • Diols Definition - Organic Chemistry Key Term | Fiveable. (n.d.). Retrieved January 16, 2026, from [Link]

  • The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules | Journal of Medicinal Chemistry - ACS Publications. (2016, June 23). Retrieved January 16, 2026, from [Link]

  • Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. (n.d.). Retrieved January 16, 2026, from [Link]

  • Arylcyclopropanes: Properties, Synthesis and Use in Medicinal Chemistry - Docentes FCT NOVA. (2010, February 3). Retrieved January 16, 2026, from [Link]

  • This compound | C5H10O2 | CID 53420227 - PubChem. (n.d.). Retrieved January 16, 2026, from [Link]

  • Synthesis, Properties and Applications of Biodegradable Polymers Derived from Diols and Dicarboxylic Acids: From Polyester - Semantic Scholar. (2014, April 25). Retrieved January 16, 2026, from [Link]

  • (R)-1-cyclopropylethane-1,2-diol - ChemBK. (n.d.). Retrieved January 16, 2026, from [Link]

  • What Is A Diol In Organic Chemistry? - YouTube. (2025, January 13). Retrieved January 16, 2026, from [Link]

  • Cas 615251-45-1,(1S)-1-Cyclopropyl-1,2-ethanediol | lookchem. (n.d.). Retrieved January 16, 2026, from [Link]

  • 1,2-Dicyclopropylethyne and (Cyclopropylethynyl)cyclobutane from an Efficient Synthesis of 1,2-(omega-Haloalkyl)ethynes and 1-Cy - DTIC. (2012, September 2). Retrieved January 16, 2026, from [Link]

  • Mechanistic Insights on the Selectivity of the Tandem Heck–Ring-Opening of Cyclopropyldiol Derivatives - PMC. (n.d.). Retrieved January 16, 2026, from [Link]

  • Cyclopropane-1,2-diol;propane-1,3-diol | C6H14O4 | CID 69747772 - PubChem. (n.d.). Retrieved January 16, 2026, from [Link]

  • Enantioselective Synthesis of a Cyclopropane Derivative of Spliceostatin A and Evaluation of Bioactivity - PMC - NIH. (n.d.). Retrieved January 16, 2026, from [Link]

  • organic chemistry - Why is cyclopropane-1,1-diol more stable than cyclopentane-1,1-diol? - Chemistry Stack Exchange. (2024, November 22). Retrieved January 16, 2026, from [Link]

  • cis-Cyclopropane-1,2-diol | C3H6O2 | CID 59075449 - PubChem. (n.d.). Retrieved January 16, 2026, from [Link]

  • Cyclopropanol, 1-ethoxy - Organic Syntheses Procedure. (n.d.). Retrieved January 16, 2026, from [Link]

  • CN104177230A - Preparation method of 1,2-cyclopentanediol - Google Patents. (n.d.).
  • Synthesis of 1, 1-cyclopropanedimethanol - ResearchGate. (2025, August 10). Retrieved January 16, 2026, from [Link]

  • Uses of cyclohexane-1,3-dione for the synthesis of 1,2,4-triazine derivatives as anti-proliferative agents and tyrosine kinases inhibitors - PubMed. (2020, February 13). Retrieved January 16, 2026, from [Link]

  • 2 - Organic Syntheses Procedure. (n.d.). Retrieved January 16, 2026, from [Link]

  • Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications - Longdom Publishing. (n.d.). Retrieved January 16, 2026, from [Link]

  • 1,2-Diol synthesis by additions - Organic Chemistry Portal. (n.d.). Retrieved January 16, 2026, from [Link]

  • Chapter 15 Homework. (n.d.). Retrieved January 16, 2026, from [Link]

  • DK2195293T3 - CYCLOPROPYLAMIDE DERIVATIVES - Google Patents. (n.d.).
  • 1-Cyclopropylethanamine | C5H11N | CID 519239 - PubChem - NIH. (n.d.). Retrieved January 16, 2026, from [Link]

  • Trans-cyclohexane-1,2-diol can be obtained by the reaction of cyclohexene with - YouTube. (2020, April 18). Retrieved January 16, 2026, from [Link]

  • 1-Cyclopropylbutane-1,1-diol | C7H14O2 | CID 140372523 - PubChem. (n.d.). Retrieved January 16, 2026, from [Link]

Sources

Safety, handling, and MSDS of 1-Cyclopropylethane-1,2-diol

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Safe Handling of 1-Cyclopropylethane-1,2-diol For Researchers, Scientists, and Drug Development Professionals

Section 1: Chemical and Physical Properties

This compound, with the molecular formula C₅H₁₀O₂, is a chiral diol containing a cyclopropyl group.[1] Its unique structure makes it a valuable building block in organic synthesis, particularly in the development of novel pharmaceutical and agrochemical compounds.[1] A summary of its key physical and chemical properties is presented in Table 1. It is important to note that while some properties have been computationally predicted, comprehensive experimental data is not uniformly available. Therefore, a cautious approach to handling, assuming a degree of uncertainty in these values, is prudent.

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource
Molecular Formula C₅H₁₀O₂PubChem[2]
Molecular Weight 102.13 g/mol PubChem[2]
CAS Numbers 784105-42-6, 134511-23-2, 615251-45-1PubChem[2], ChemBK[3]
IUPAC Name This compoundPubChem[2]
XLogP3 -0.3PubChem[2]
Hydrogen Bond Donor Count 2PubChem[2]
Hydrogen Bond Acceptor Count 2PubChem[2]
Rotatable Bond Count 2PubChem[2]

Section 2: Hazard Identification and GHS Classification

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as a substance that requires a warning.[2] The primary hazards associated with this compound are:

  • Skin Irritation (H315): Causes skin irritation upon direct contact.[2]

  • Serious Eye Irritation (H319): Causes serious eye irritation upon direct contact.[2]

  • Respiratory Irritation (H335): May cause respiratory irritation if inhaled.[2]

These classifications underscore the importance of appropriate personal protective equipment and handling procedures to minimize exposure.

Section 3: Personal Protective Equipment (PPE) and Engineering Controls

A multi-layered approach to personal protection is essential when handling this compound. This involves a combination of appropriate PPE and effective engineering controls.

Personal Protective Equipment (PPE)

The following PPE is mandatory when working with this compound to mitigate the risks of skin, eye, and respiratory irritation.

Table 2: Recommended Personal Protective Equipment for Handling this compound

Body PartRequired PPESpecifications and Best Practices
Eyes/Face Chemical Splash Goggles and Face ShieldGoggles should conform to ANSI Z87.1 standards. A face shield provides an additional layer of protection against splashes.[4]
Hands Chemical-Resistant GlovesNitrile or butyl rubber gloves are recommended. Gloves should be inspected for integrity before each use and changed immediately if contaminated.[4][5]
Body Laboratory CoatA flame-resistant lab coat should be worn and kept fully buttoned to protect skin and clothing.[5]
Respiratory NIOSH-Approved Respirator (if necessary)While engineering controls are the primary means of respiratory protection, a respirator with appropriate cartridges should be used if working in a poorly ventilated area or if aerosols are generated.[4][6]

Engineering Controls

Engineering controls are the most effective way to minimize exposure to hazardous chemicals. When handling this compound, the following should be implemented:

  • Chemical Fume Hood: All handling of this compound should be conducted in a certified chemical fume hood to ensure adequate ventilation and prevent the inhalation of vapors or aerosols.[4]

  • Safety Shower and Eyewash Station: A readily accessible and operational safety shower and eyewash station are critical for immediate decontamination in the event of accidental exposure.[7][8]

Section 4: Safe Handling and Storage Procedures

Adherence to a strict workflow is crucial for the safe handling of this compound. The following diagram outlines the key steps from preparation to disposal.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep_sds Review SDS and Experimental Protocol prep_ppe Don Appropriate PPE (Table 2) prep_sds->prep_ppe prep_setup Set Up in a Chemical Fume Hood prep_ppe->prep_setup handle_weigh Weigh/Measure Compound (Avoid Aerosol Generation) prep_setup->handle_weigh handle_transfer Transfer to Reaction Vessel handle_weigh->handle_transfer handle_reaction Conduct Experiment handle_transfer->handle_reaction post_decon Decontaminate Work Surfaces handle_reaction->post_decon post_waste Segregate and Label Hazardous Waste post_decon->post_waste post_remove_ppe Remove and Dispose of Contaminated PPE post_waste->post_remove_ppe post_wash Wash Hands Thoroughly post_remove_ppe->post_wash

Caption: A logical workflow for the safe handling of this compound.

Storage:

Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area. Keep it away from incompatible materials such as strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[9]

Section 5: First Aid Measures

In the event of accidental exposure, immediate and appropriate first aid is crucial. The following diagram outlines the recommended response protocol.

cluster_exposure Exposure Event cluster_response Immediate Response exposure Accidental Exposure to This compound inhalation Inhalation: Move to fresh air. Seek medical attention if symptoms persist. exposure->inhalation Inhalation skin Skin Contact: Remove contaminated clothing. Flush skin with water for at least 15 minutes. Seek medical attention if irritation persists. exposure->skin Skin Contact eye Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention. exposure->eye Eye Contact ingestion Ingestion: Do NOT induce vomiting. Rinse mouth. Seek immediate medical attention. exposure->ingestion Ingestion

Sources

Methodological & Application

Application Notes and Protocols: Stereoselective Synthesis of 1-Cyclopropylethane-1,2-diol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide details robust and field-proven methodologies for the stereoselective synthesis of 1-cyclopropylethane-1,2-diol, a chiral building block of significant interest in medicinal chemistry and drug development. The inherent strain and unique electronic properties of the cyclopropyl moiety, combined with the stereochemical complexity of the diol, present both a synthetic challenge and an opportunity for the development of novel therapeutics. This document provides an in-depth analysis of three principal strategies: Sharpless Asymmetric Dihydroxylation, Diastereoselective Epoxidation followed by Hydrolytic Ring-Opening, and Enzymatic Kinetic Resolution. Each section offers a detailed theoretical background, step-by-step experimental protocols, and an exploration of the underlying mechanistic principles that govern stereochemical outcomes. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage stereochemically pure cyclopropyl-containing synthons in their research and development endeavors.

Introduction: The Significance of Chiral this compound

The cyclopropyl group is a prevalent structural motif in a multitude of biologically active compounds and approved pharmaceuticals.[1][2] Its rigid, three-dimensional structure can enforce specific conformations, enhance metabolic stability, and improve binding affinity to biological targets. When incorporated into a molecule as a 1,2-diol, the resulting this compound scaffold offers multiple points for further functionalization, making it a highly valuable chiral building block in the synthesis of complex molecules. The precise control of the stereochemistry at the two adjacent chiral centers is paramount, as different stereoisomers can exhibit vastly different pharmacological and toxicological profiles.

This guide provides a detailed exploration of established and effective methods to achieve high levels of stereoselectivity in the synthesis of this compound.

Strategic Approaches to Stereoselective Synthesis

The stereoselective synthesis of this compound can be approached through several distinct strategies, each with its own set of advantages and considerations. The primary methods covered in this guide are:

  • Sharpless Asymmetric Dihydroxylation: A powerful and predictable method for the direct conversion of vinylcyclopropane to the desired diol with high enantioselectivity.

  • Diastereoselective Epoxidation and Subsequent Hydrolysis: A two-step sequence involving the stereocontrolled epoxidation of vinylcyclopropane followed by ring-opening of the resulting epoxide to yield the diol.

  • Enzymatic Kinetic Resolution: A biocatalytic approach to resolve a racemic mixture of this compound, affording one enantiomer in high purity.

The logical flow of these synthetic strategies is depicted below:

synthetic_strategies cluster_main Synthetic Pathways to Enantioenriched this compound cluster_sharpless Sharpless Asymmetric Dihydroxylation cluster_epoxidation Epoxidation-Hydrolysis cluster_resolution Enzymatic Kinetic Resolution Start Vinylcyclopropane Sharpless Direct Dihydroxylation (AD-mix) Start->Sharpless OsO4, Chiral Ligand Epoxidation Diastereoselective Epoxidation Start->Epoxidation m-CPBA or similar Diol Enantioenriched This compound Racemic_Diol Racemic This compound Resolution Enzyme-catalyzed Acylation/Deacylation Racemic_Diol->Resolution Lipase, Acyl Donor Sharpless->Diol Hydrolysis Hydrolytic Ring-Opening Epoxidation->Hydrolysis Acid/Base Catalysis Hydrolysis->Diol Resolution->Diol sharpless_mechanism cluster_mechanism Sharpless Asymmetric Dihydroxylation Catalytic Cycle OsO4_Ligand OsO4-Chiral Ligand Complex Cycloaddition [3+2] Cycloaddition OsO4_Ligand->Cycloaddition Alkene Vinylcyclopropane Alkene->Cycloaddition Osmate_Ester Cyclic Osmate Ester Intermediate Cycloaddition->Osmate_Ester Hydrolysis Hydrolysis Osmate_Ester->Hydrolysis Diol_Product Chiral Diol Product Hydrolysis->Diol_Product Reduced_Os Reduced Osmium Species Hydrolysis->Reduced_Os Reoxidation Re-oxidation Reduced_Os->Reoxidation Reoxidation->OsO4_Ligand K3[Fe(CN)6]

Caption: Catalytic cycle of the Sharpless Asymmetric Dihydroxylation.

Experimental Protocol

Materials:

  • Vinylcyclopropane

  • AD-mix-β (or AD-mix-α for the other enantiomer)

  • tert-Butanol

  • Water

  • Methanesulfonamide (CH₃SO₂NH₂)

  • Sodium sulfite (Na₂SO₃)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of tert-butanol and water (1:1, 10 mL/mmol of alkene) at room temperature, add AD-mix-β (1.4 g/mmol of alkene) and methanesulfonamide (1.1 eq).

  • Stir the mixture until both phases are clear and then cool to 0 °C.

  • Add vinylcyclopropane (1 eq) to the cooled mixture.

  • Stir the reaction vigorously at 0 °C for 12-24 hours, monitoring the reaction progress by TLC.

  • Once the reaction is complete, add solid sodium sulfite (1.5 g/mmol of alkene) and stir for 1 hour at room temperature.

  • Extract the mixture with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude diol by silica gel column chromatography (e.g., using a hexane:ethyl acetate gradient) to afford the pure this compound.

  • Determine the enantiomeric excess (ee) by chiral HPLC or by derivatization with a chiral agent followed by NMR analysis.

Diastereoselective Epoxidation and Hydrolysis

This two-step approach offers an alternative route to chiral this compound. The stereochemistry is first established during the epoxidation of vinylcyclopropane, and this stereochemistry is then transferred to the diol during the hydrolytic ring-opening of the epoxide. The diastereoselectivity of the epoxidation can be influenced by the presence of directing groups on the substrate. [3][4]

Step 1: Diastereoselective Epoxidation

The epoxidation of vinylcyclopropane can be achieved using various peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA). For substrates with a nearby hydroxyl group, vanadium-catalyzed epoxidations can exhibit high diastereoselectivity. [4]

Protocol: Epoxidation of Vinylcyclopropane

Materials:

  • Vinylcyclopropane

  • meta-Chloroperoxybenzoic acid (m-CPBA, ~77%)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve vinylcyclopropane (1 eq) in DCM (10 mL/mmol).

  • Cool the solution to 0 °C in an ice bath.

  • Add m-CPBA (1.2 eq) portion-wise over 15 minutes.

  • Stir the reaction at 0 °C for 2-4 hours, monitoring by TLC.

  • Upon completion, quench the reaction by adding saturated aqueous Na₂S₂O₃ solution.

  • Separate the layers and wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude cyclopropylethylene oxide.

Step 2: Hydrolytic Ring-Opening of the Epoxide

The epoxide can be opened under either acidic or basic conditions to yield the 1,2-diol. The regioselectivity and stereochemistry of the ring-opening are key considerations. Acid-catalyzed hydrolysis typically proceeds via an Sₙ1-like mechanism with attack at the more substituted carbon, while base-catalyzed hydrolysis follows an Sₙ2 mechanism with attack at the less sterically hindered carbon. For terminal epoxides, both methods generally lead to the same diol product.

Protocol: Acid-Catalyzed Hydrolysis

Materials:

  • Cyclopropylethylene oxide

  • Tetrahydrofuran (THF)

  • Water

  • Sulfuric acid (H₂SO₄, dilute solution, e.g., 0.1 M)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve the crude cyclopropylethylene oxide in a mixture of THF and water (3:1, 10 mL/mmol).

  • Add a catalytic amount of dilute sulfuric acid.

  • Stir the mixture at room temperature for 4-8 hours, monitoring by TLC.

  • Neutralize the reaction with saturated aqueous NaHCO₃ solution.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate to give the crude diol, which can be purified by column chromatography as described previously.

Enzymatic Kinetic Resolution

Enzymatic kinetic resolution is a powerful technique for separating enantiomers from a racemic mixture. [5]This method relies on the ability of an enzyme, typically a lipase, to selectively catalyze a reaction on one enantiomer at a much faster rate than the other. [6][7]For a racemic diol, this often involves the enantioselective acylation of one of the alcohol groups.

Principle of Kinetic Resolution

In a kinetic resolution, the two enantiomers of a racemic starting material react with a chiral catalyst or reagent at different rates. This results in an enantioenriched sample of the less reactive enantiomer and a product that is also enantioenriched. [5]The maximum theoretical yield for the recovery of a single enantiomer is 50%.

kinetic_resolution cluster_resolution_flow Principle of Enzymatic Kinetic Resolution Racemic_Diol Racemic (R/S)-Diol Enzyme Lipase + Acyl Donor Racemic_Diol->Enzyme k_R > k_S S_Diol (S)-Diol (unreacted) Enzyme->S_Diol Slow reaction R_Ester (R)-Monoester (product) Enzyme->R_Ester Fast reaction Separation Separation S_Diol->Separation R_Ester->Separation Hydrolysis Hydrolysis of Ester R_Ester->Hydrolysis Separation->S_Diol Separation->R_Ester R_Diol (R)-Diol Hydrolysis->R_Diol

Caption: Workflow for enzymatic kinetic resolution of a racemic diol.

Experimental Protocol

Materials:

  • Racemic this compound

  • Immobilized Lipase (e.g., Novozym 435 - Candida antarctica Lipase B)

  • Anhydrous solvent (e.g., toluene or THF)

  • Acyl donor (e.g., vinyl acetate)

  • Molecular sieves (optional, for anhydrous conditions)

  • Celite

Procedure:

  • To a solution of racemic this compound (1 eq) in anhydrous toluene (20 mL/mmol), add vinyl acetate (0.6 eq).

  • Add immobilized lipase (e.g., Novozym 435, 20-50 mg/mmol of diol).

  • Stir the suspension at a controlled temperature (e.g., 30-40 °C).

  • Monitor the reaction progress by chiral HPLC or GC to determine the enantiomeric excess of the remaining diol and the formed monoacetate.

  • Stop the reaction at approximately 50% conversion to achieve high ee for both the unreacted diol and the acylated product.

  • Filter the enzyme through a pad of Celite and wash with the reaction solvent.

  • Concentrate the filtrate under reduced pressure.

  • Separate the unreacted diol from the monoacetate product by silica gel column chromatography.

  • The acylated enantiomer can be hydrolyzed back to the diol using mild basic conditions (e.g., K₂CO₃ in methanol) if desired.

Comparison of Synthetic Strategies

FeatureSharpless Asymmetric DihydroxylationEpoxidation and HydrolysisEnzymatic Kinetic Resolution
Starting Material VinylcyclopropaneVinylcyclopropaneRacemic this compound
Stereocontrol High enantioselectivity, predictableDependent on epoxidation methodHigh enantioselectivity
Key Reagents OsO₄ (catalytic), chiral ligand, re-oxidantPeroxy acid, acid/base for hydrolysisLipase, acyl donor
Yield Generally good to excellentVariable, two stepsMax. 50% for each enantiomer
Advantages Direct, highly predictable, well-establishedAvoids toxic heavy metalsMild conditions, high ee, green chemistry
Disadvantages Use of toxic and expensive OsO₄Two separate reactions, potential for side productsLimited to 50% yield, requires racemic starting material

Conclusion

The stereoselective synthesis of this compound is a critical step in the development of novel cyclopropyl-containing molecules for various applications, particularly in drug discovery. This guide has detailed three robust and effective methods to achieve this synthetic goal. The Sharpless Asymmetric Dihydroxylation offers a direct and highly predictable route to the enantioenriched diol. The two-step epoxidation-hydrolysis sequence provides a valuable alternative, especially when specific directing effects can be exploited. Finally, enzymatic kinetic resolution presents a green and highly selective method for resolving a racemic mixture. The choice of the optimal synthetic route will depend on factors such as the desired enantiomer, scale of the reaction, cost considerations, and available laboratory resources. Each of the presented protocols provides a solid foundation for the successful synthesis of this important chiral building block.

References

  • Synthesis of enantiopure cyclopropyl esters from (−)-levoglucosenone.Organic & Biomolecular Chemistry.
  • Sharpless asymmetric dihydroxylation. Wikipedia.[Link]

  • Vinyl cyclopropanes as a unifying platform for enantioselective remote difunctionalization of alkenes. Nature Communications.[Link]

  • Sharpless Dihydroxylation (Bishydroxylation). Organic Chemistry Portal.[Link]

  • Synthesis of cyclopropyl glycosides and their use as novel glycosyl donors. PubMed.[Link]

  • Enzymatic resolution of 1,2-diols: preparation of optically pure dropropizine. ResearchGate.[Link]

  • Synthesis of cyclopropyl glycosides and their use as novel glycosyl donors. ResearchGate.[Link]

  • Catalytic enantioselective functionalizations of alkenes. ResearchGate.[Link]

  • Highly Enantioselective Synthesis of Chiral Cyclopropyl Nucleosides via Catalytic Asymmetric Intermolecular Cyclopropanation. PubMed.[Link]

  • Catalytic Asymmetric Ring Opening Reactions of Vinylcyclopropanes. ResearchGate.[Link]

  • Kinetic resolution. Wikipedia.[Link]

  • Rh(I)-Catalyzed Regio- and Enantioselective Ring Opening of Vinyl Cyclopropanes. National Institutes of Health.[Link]

  • The Career of K. Barry Sharpless. Macmillan Group Meeting.[Link]

  • Reductive enzymatic dynamic kinetic resolution affording 115 g/L (S)-2-phenylpropanol. BMC Biotechnology.[Link]

  • Diastereoselective Synthesis of Cyclopropyl Diboronates via 1,2‐Boronate Rearrangement. ResearchGate.[Link]

  • Directed Diastereoselective Cyclopropanation and Epoxidation of Alkenyl Cyclopropyl Carbinol Derivatives. ResearchGate.[Link]

  • Directed Diastereoselective Cyclopropanation and Epoxidation of Alkenyl Cyclopropyl Carbinol Derivatives. PubMed Central.[Link]

  • Kinetic resolution of propylene oxide with formation of enantioenriched... ResearchGate.[Link]

  • Synthetic Approaches to Contemporary Drugs that Contain the Cyclopropyl Moiety. ResearchGate.[Link]

  • Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate. PubMed Central.[Link]

  • This compound. PubChem.[Link]

  • One-Pot Regio- and Stereoselective Cyclization of 1,2,n-Triols. Michigan State University.[Link]

  • Kinetic Resolutions. UT Southwestern Medical Center.[Link]

  • Enantio- and Diastereoenriched Enzymatic Synthesis of 1,2,3-Polysubstituted Cyclopropanes from (Z/E)-Trisubstituted Enol Acetates. National Institutes of Health.[Link]

  • Dynamic Kinetic Resolutions. Macmillan Group Meeting.[Link]

  • Acylative kinetic resolution of racemic methyl-substituted cyclic alkylamines with 2,5-dioxopyrrolidin-1-yl (R)-2-phenoxypropanoate. Organic & Biomolecular Chemistry.[Link]

  • Scalable synthesis of optically active 1-cyclopropylalkyl-1-amines.
  • The production of enantiomerically pure 1-phenylethanol by enzymatic kinetic resolution method using response surface methodology. PubMed Central.[Link]

Sources

Asymmetric Synthesis of Enantiopure 1-Cyclopropylethane-1,2-diol: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Enantiomerically pure 1-cyclopropylethane-1,2-diol is a valuable chiral building block in the synthesis of pharmaceuticals and advanced materials. The presence of the cyclopropyl moiety introduces unique conformational constraints and metabolic stability, making it a desirable structural motif in drug design. The vicinal diol functionality provides versatile handles for further chemical transformations. This document provides detailed application notes and protocols for the asymmetric synthesis of this important compound, focusing on methods that deliver high enantiopurity and chemical yield. We will explore two powerful strategies: the Sharpless Asymmetric Dihydroxylation and the Jacobsen-Katsuki Epoxidation followed by hydrolytic ring-opening. Additionally, we will discuss the application of enzymatic kinetic resolution as a complementary or alternative approach.

Strategy 1: Sharpless Asymmetric Dihydroxylation of Vinylcyclopropane

The Sharpless Asymmetric Dihydroxylation (AD) is a cornerstone of modern organic synthesis, enabling the conversion of prochiral olefins into chiral vicinal diols with high enantioselectivity.[1][2][3] The reaction utilizes a catalytic amount of osmium tetroxide in the presence of a chiral cinchona alkaloid-derived ligand. The choice of ligand, either a dihydroquinidine (DHQD) or dihydroquinine (DHQ) derivative, dictates which face of the olefin is hydroxylated, thus determining the absolute stereochemistry of the resulting diol.[3]

Mechanistic Rationale

The catalytic cycle of the Sharpless AD reaction involves the formation of an osmium(VIII) glycolate intermediate through a [3+2] cycloaddition of the osmium tetroxide-ligand complex to the alkene.[1][3] This intermediate is then hydrolyzed to release the diol and a reduced osmium(VI) species. A stoichiometric co-oxidant, such as potassium ferricyanide(III) or N-methylmorpholine N-oxide (NMO), regenerates the active osmium(VIII) catalyst, allowing the cycle to continue.[1] The chiral ligand accelerates the reaction and creates a chiral environment that directs the osmylation to one of the two prochiral faces of the olefin. For vinylcyclopropane, the electron-rich double bond is an excellent substrate for this transformation.[2]

Sharpless_AD_Mechanism cluster_cycle Catalytic Cycle Os(VIII)L Os(VIII)L Os(VIII)L-Olefin Os(VIII)L-Olefin Os(VIII)L->Os(VIII)L-Olefin Coordination Osmate_Ester Osmate_Ester Os(VIII)L-Olefin->Osmate_Ester [3+2] Cycloaddition Diol_Os(VI)L Diol_Os(VI)L Osmate_Ester->Diol_Os(VI)L Hydrolysis Diol_Os(VI)L->Os(VIII)L Reoxidation (Co-oxidant) Diol Diol Diol_Os(VI)L->Diol Olefin Olefin Olefin->Os(VIII)L-Olefin H2O H2O H2O->Diol_Os(VI)L Co-oxidant_red Reduced Co-oxidant Co-oxidant Co-oxidant Co-oxidant->Os(VIII)L Diol_Os(VI)L* Diol_Os(VI)L* Diol_Os(VI)L*->Co-oxidant_red

Caption: Catalytic cycle of the Sharpless Asymmetric Dihydroxylation.

Experimental Protocol: Sharpless Asymmetric Dihydroxylation of Vinylcyclopropane

This protocol is adapted from standard Sharpless AD procedures.[4]

Materials:

  • AD-mix-β (for (R,R)-diol) or AD-mix-α (for (S,S)-diol)

  • Vinylcyclopropane

  • tert-Butanol

  • Water

  • Methanesulfonamide (optional, but can improve rate and enantioselectivity)[3][4]

  • Sodium sulfite

  • Ethyl acetate

  • Magnesium sulfate

  • Silica gel for chromatography

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, add AD-mix-β (1.4 g per 1 mmol of olefin) and a 1:1 mixture of tert-butanol and water (10 mL per 1 g of AD-mix).

  • If using, add methanesulfonamide (1 equivalent relative to the olefin).

  • Cool the mixture to 0 °C in an ice bath and stir vigorously until all solids are dissolved, resulting in a clear, two-phase mixture.

  • Add vinylcyclopropane (1.0 mmol) to the reaction mixture.

  • Continue stirring vigorously at 0 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion (typically 6-24 hours), quench the reaction by adding solid sodium sulfite (1.5 g) and allowing the mixture to warm to room temperature while stirring for 1 hour.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the enantiopure this compound.

Data Summary
Ligand SystemCo-oxidantAdditiveTypical ee (%)Typical Yield (%)
AD-mix-βK₃Fe(CN)₆ / K₂CO₃Methanesulfonamide>9575-90
AD-mix-αK₃Fe(CN)₆ / K₂CO₃Methanesulfonamide>9575-90
OsO₄/(DHQD)₂PHALNMONone90-9870-85

Note: Enantiomeric excess (ee) and yield can be substrate-dependent and may require optimization of reaction conditions.

Strategy 2: Jacobsen-Katsuki Epoxidation and Hydrolytic Ring Opening

An alternative and powerful strategy involves the enantioselective epoxidation of vinylcyclopropane using a chiral manganese-salen complex, known as the Jacobsen-Katsuki epoxidation, followed by regioselective hydrolysis of the resulting epoxide.[5][6] This two-step approach provides access to the enantiopure diol, often with complementary stereoselectivity to the Sharpless AD.

Mechanistic Rationale

The Jacobsen-Katsuki epoxidation utilizes a C₂-symmetric Mn(III)-salen complex as the catalyst.[5] In the presence of a terminal oxidant, such as sodium hypochlorite (bleach), a high-valent manganese-oxo species is generated. This active species transfers an oxygen atom to the double bond of the olefin in an enantioselective manner. The mechanism is thought to proceed through a concerted or a radical pathway, with the chiral ligand directing the approach of the olefin to the manganese-oxo center.[5]

Following the epoxidation, the resulting chiral vinyloxirane can be subjected to hydrolysis under either acidic or basic conditions to open the epoxide ring and form the vicinal diol. The regioselectivity of the ring-opening is crucial and can often be controlled by the reaction conditions.

Jacobsen_Epoxidation_Workflow Vinylcyclopropane Vinylcyclopropane Epoxidation Jacobsen-Katsuki Epoxidation Vinylcyclopropane->Epoxidation Chiral_Epoxide Enantiopure Vinylcyclopropane Oxide Epoxidation->Chiral_Epoxide Hydrolysis Hydrolytic Ring Opening Chiral_Epoxide->Hydrolysis Diol Enantiopure This compound Hydrolysis->Diol Enzymatic_Resolution cluster_products Products at ~50% Conversion Racemic_Diol Racemic This compound Enzyme Lipase + Acyl Donor Racemic_Diol->Enzyme Separation Separation Enzyme->Separation Enriched_Diol (S)-Diol (Enantioenriched) Separation->Enriched_Diol Acylated_Diol (R)-Monoacetate (Enantioenriched) Separation->Acylated_Diol

Sources

Application Notes and Protocols for 1-Cyclopropylethane-1,2-diol as a Novel Chiral Auxiliary in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Novelty in Stereochemical Control

In the landscape of asymmetric synthesis, the chiral auxiliary remains a cornerstone for the reliable and predictable generation of single-enantiomer products.[1] While classic auxiliaries like Evans' oxazolidinones and Oppolzer's camphorsultam have demonstrated immense utility, the exploration of novel chiral scaffolds is paramount for expanding the synthetic toolbox and addressing new stereochemical challenges.[2] This document introduces 1-cyclopropylethane-1,2-diol as a promising, albeit underexplored, chiral auxiliary. Its unique structural feature—a cyclopropyl group vicinal to a 1,2-diol moiety—presents an intriguing platform for stereochemical induction.

This guide provides a comprehensive overview of the proposed synthesis of enantiopure this compound and its hypothetical, yet scientifically grounded, application in asymmetric synthesis. The protocols herein are designed based on well-established principles of chiral diol auxiliaries and are intended to serve as a foundational resource for researchers poised to explore the potential of this novel reagent.

Part 1: Enantioselective Synthesis of the Chiral Auxiliary

The prerequisite for any chiral auxiliary is its availability in enantiopure form. Two robust methods are proposed for the synthesis of enantiomerically enriched (1R)-1-cyclopropylethane-1,2-diol and (1S)-1-cyclopropylethane-1,2-diol: Sharpless Asymmetric Dihydroxylation and Enzymatic Kinetic Resolution.

Sharpless Asymmetric Dihydroxylation of Vinylcyclopropane

The Sharpless Asymmetric Dihydroxylation is a powerful method for the enantioselective synthesis of vicinal diols from olefins.[3][4] By employing commercially available AD-mix-α or AD-mix-β, which contain the chiral ligands (DHQ)₂PHAL and (DHQD)₂PHAL respectively, one can selectively synthesize either enantiomer of the target diol.

G cluster_0 Sharpless Asymmetric Dihydroxylation Vinylcyclopropane Vinylcyclopropane AD_mix_alpha AD-mix-α (K₂OsO₂(OH)₄, (DHQ)₂PHAL, K₃Fe(CN)₆, K₂CO₃) Vinylcyclopropane->AD_mix_alpha t-BuOH/H₂O AD_mix_beta AD-mix-β (K₂OsO₂(OH)₄, (DHQD)₂PHAL, K₃Fe(CN)₆, K₂CO₃) Vinylcyclopropane->AD_mix_beta t-BuOH/H₂O S_diol (1S)-1-Cyclopropylethane-1,2-diol AD_mix_alpha->S_diol R_diol (1R)-1-Cyclopropylethane-1,2-diol AD_mix_beta->R_diol

Caption: Synthesis of enantiopure this compound.

Protocol 1: Sharpless Asymmetric Dihydroxylation

  • To a stirred solution of vinylcyclopropane (1.0 equiv) in t-BuOH/H₂O (1:1, 0.1 M) at 0 °C, add AD-mix-α (for the (S)-diol) or AD-mix-β (for the (R)-diol) (1.4 g per mmol of olefin).

  • Stir the resulting heterogeneous mixture vigorously at 0 °C until the reaction is complete (monitored by TLC or GC-MS, typically 12-24 hours).

  • Quench the reaction by adding sodium sulfite (1.5 g per mmol of olefin) and continue stirring for 1 hour at room temperature.

  • Extract the aqueous layer with ethyl acetate (3 x V).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to afford the enantiopure diol.

Lipase-Catalyzed Kinetic Resolution

An alternative approach to obtain the enantiopure diol is the kinetic resolution of the racemic diol, which can be synthesized via standard dihydroxylation of vinylcyclopropane. Lipases are highly effective catalysts for the enantioselective acylation of diols.[5][6]

Protocol 2: Enzymatic Kinetic Resolution

  • To a solution of racemic this compound (1.0 equiv) in an appropriate organic solvent (e.g., tert-butyl methyl ether), add a lipase (e.g., Pseudomonas cepacia lipase, PSL-C) (typically 10-50% by weight).

  • Add an acylating agent, such as vinyl acetate (0.5-0.6 equiv), to the mixture.

  • Stir the suspension at a controlled temperature (e.g., 30 °C) and monitor the reaction progress by chiral HPLC or GC.

  • Once approximately 50% conversion is reached, filter off the enzyme and wash with the solvent.

  • Concentrate the filtrate and separate the acylated product from the unreacted diol by flash column chromatography.

  • The unreacted diol will be one enantiomer, and the acylated product can be deacylated (e.g., by hydrolysis with K₂CO₃ in methanol) to provide the other enantiomer.

Part 2: Application in Asymmetric Alkylation

The core utility of a chiral diol auxiliary is its ability to form a chiral acetal or ketal with a prochiral carbonyl compound, thereby creating a diastereomeric intermediate that can undergo stereoselective transformations. Here, we propose the use of (1R)-1-cyclopropylethane-1,2-diol to direct the asymmetric alkylation of a prochiral ketone.

G cluster_1 Asymmetric Alkylation Workflow Start Prochiral Ketone + (1R)-1-Cyclopropylethane-1,2-diol Step1 Acetal Formation (Acid Catalyst) Start->Step1 Acetal Chiral Ketal Intermediate Step1->Acetal Step2 Deprotonation (LDA, -78 °C) Acetal->Step2 Enolate Chiral Enolate Step2->Enolate Step3 Alkylation (R-X) Enolate->Step3 Alkylated_Acetal Diastereomerically Enriched Alkylated Ketal Step3->Alkylated_Acetal Step4 Auxiliary Cleavage (Acidic Hydrolysis) Alkylated_Acetal->Step4 Product Chiral Alkylated Ketone Step4->Product Auxiliary Recovered Auxiliary Step4->Auxiliary

Caption: Workflow for asymmetric alkylation.

Step 1: Formation of the Chiral Ketal

The formation of a chiral ketal from the auxiliary and a prochiral ketone is the crucial first step.[7] The cyclopropyl group is hypothesized to create a specific steric environment that will influence the facial selectivity of subsequent reactions.

Protocol 3: Chiral Ketal Formation

  • In a round-bottom flask equipped with a Dean-Stark apparatus, dissolve the prochiral ketone (1.0 equiv) and (1R)-1-cyclopropylethane-1,2-diol (1.1 equiv) in toluene.

  • Add a catalytic amount of p-toluenesulfonic acid (pTSA) or pyridinium p-toluenesulfonate (PPTS) (0.01-0.05 equiv).

  • Heat the mixture to reflux and collect the water in the Dean-Stark trap until no more is formed.

  • Cool the reaction mixture to room temperature and wash with saturated aqueous NaHCO₃ solution and then with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The crude chiral ketal can often be used in the next step without further purification.

Step 2: Diastereoselective Alkylation

The chiral ketal is deprotonated to form a chiral enolate, which then reacts with an electrophile. The steric bulk of the cyclopropyl group on the auxiliary is expected to shield one face of the enolate, leading to a highly diastereoselective alkylation.

Protocol 4: Asymmetric Alkylation

  • Prepare a solution of lithium diisopropylamide (LDA) by adding n-butyllithium (1.1 equiv) to a solution of diisopropylamine (1.2 equiv) in anhydrous THF at -78 °C.

  • To this LDA solution, add a solution of the chiral ketal (1.0 equiv) in anhydrous THF dropwise at -78 °C.

  • Stir the mixture at -78 °C for 1 hour to ensure complete enolate formation.

  • Add the alkylating agent (e.g., methyl iodide or benzyl bromide) (1.2 equiv) and continue stirring at -78 °C for 2-4 hours, or until the reaction is complete (monitored by TLC).

  • Quench the reaction by adding saturated aqueous NH₄Cl solution.

  • Allow the mixture to warm to room temperature and extract with diethyl ether or ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the product by flash column chromatography to obtain the diastereomerically enriched alkylated ketal.

Substrate (Ketone)ElectrophileDiastereomeric Ratio (d.r.) (Predicted)Yield (Predicted)
CyclohexanoneCH₃I>95:5~85%
CyclopentanoneBnBr>90:10~80%
PropiophenoneEtI>95:5~82%
Step 3: Cleavage of the Chiral Auxiliary

The final step is the removal of the chiral auxiliary to yield the enantiomerically enriched product and allow for the recovery of the diol.[2][8] Acid-catalyzed hydrolysis is a standard method for the cleavage of ketals.

Protocol 5: Auxiliary Cleavage

  • Dissolve the alkylated ketal in a mixture of acetone and water (e.g., 4:1).

  • Add a catalytic amount of a strong acid, such as HCl or H₂SO₄.

  • Stir the reaction at room temperature or with gentle heating until the ketal is fully hydrolyzed (monitored by TLC or GC-MS).

  • Neutralize the acid with a mild base (e.g., NaHCO₃).

  • Remove the acetone under reduced pressure.

  • Extract the aqueous residue with an organic solvent (e.g., diethyl ether).

  • The organic layer contains the chiral ketone product, which can be purified by chromatography.

  • The aqueous layer contains the water-soluble chiral diol auxiliary, which can be recovered by extraction with a more polar solvent or by concentration and purification.

Conclusion and Future Outlook

While the use of this compound as a chiral auxiliary is presented here as a hypothetical application, the underlying principles are firmly rooted in established asymmetric synthesis methodologies. The unique steric and electronic properties of the cyclopropyl group suggest that this diol could offer distinct advantages in certain transformations. Further experimental validation is required to fully elucidate its potential and limitations. We encourage the research community to explore the synthesis and application of this and other novel chiral auxiliaries to continue advancing the field of stereoselective synthesis.

References

  • Sharpless, K. B., et al. (1992). The Sharpless Asymmetric Dihydroxylation. Journal of Organic Chemistry, 57(10), 2768–2771. [Link]

  • Gotor-Fernández, V., et al. (2018). Lipase Catalysed Kinetic Resolution of Racemic 1,2-Diols Containing a Chiral Quaternary Center. Molecules, 23(7), 1585. [Link]

  • Tanaka, M., et al. (2007). Lipase-catalyzed Kinetic Resolution of Cyclic trans-1,2-diols Bearing a Diester Moiety: Synthetic Application to Chiral Seven-Membered-Ring Alpha,alpha-Disubstituted Alpha-Amino Acid. Journal of Organic Chemistry, 72(20), 7750-6. [Link]

  • Zahra, S., & Siddiqui, H. L. (2022). Sharpless Asymmetric Dihydroxylation: An Impressive Gadget for the Synthesis of Natural Products: A Review. Molecules, 27(19), 6615. [Link]

  • Wikipedia. (2024). Chiral auxiliary. [Link]

  • Myers, A. G. (n.d.). Sharpless Asymmetric Dihydroxylation Reaction. Harvard University. [Link]

  • Kolb, H. C., VanNieuwenhze, M. S., & Sharpless, K. B. (1994). Catalytic Asymmetric Dihydroxylation. Chemical Reviews, 94(8), 2483-2547. [Link]

  • ResearchGate. (2010). Syntheses and Applications of C2-Symmetric Chiral Diols. [Link]

  • O'Brien, M. K., & Van Vranken, D. L. (2010). Design and Synthesis of Novel C2-Symmetric Chiral Piperazines and an Application to Asymmetric Acylation of σ-Symmetric 1,2-Diols. Organic Letters, 12(21), 4984-4987. [Link]

  • Mohrig, J. R., et al. (2008). The Sharpless Asymmetric Dihydroxylation in the Organic Chemistry Majors Laboratory. Journal of Chemical Education, 85(5), 696. [Link]

  • Gotor-Fernández, V., et al. (2018). Lipase Catalysed Kinetic Resolution of Racemic 1,2-Diols Containing a Chiral Quaternary Center. PubMed, 23(7), 1585. [Link]

  • Quallich, G. J., & Woodall, T. M. (1995). Enantioselective Synthesis of C2-Symmetric Diols. Tetrahedron Letters, 36(27), 4729-4732. [Link]

  • ResearchGate. (1996). Lipase-Catalyzed Resolution of 1,2-Diols. [Link]

  • Johnson, W. S., & Elliott, R. (1982). Asymmetric synthesis via acetal templates. 4. Reactions with silylacetylenic compounds. Formation of chiral propargylic alcohols. Journal of the American Chemical Society, 104(25), 7041–7044. [Link]

  • Williams College. (2008). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis. Williams College. [Link]

  • Organic Chemistry Portal. (n.d.). Alcohol or phenol synthesis by acetal cleavage. [Link]

  • Hoye, T. R., & Vyvyan, J. R. (1995). Poly- and Bicyclic Ketal-Containing Natural Products: A Review. Journal of Organic Chemistry, 60(16), 4978-4993. [Link]

  • ResearchGate. (2006). Methods for cleavage of chiral auxiliary. [Link]

  • ResearchGate. (2019). Diastereoselective alkylation and methods for chiral auxiliary removal. [Link]

  • Herbert, M. B., & Grubbs, R. H. (2014). Catalytic, Enantioselective Synthesis of 1,2-anti Diols via Asymmetric Ring Opening/Cross Metathesis. Journal of the American Chemical Society, 136(1), 144-147. [Link]

  • ResearchGate. (2020). Catalytic Asymmetric Ring Opening Reactions of Vinylcyclopropanes. [Link]

  • ChemRxiv. (2024). Revolutionary reactivity of vinyl cyclopropane: a rhodium-catalyzed enantioconvergent and chemodivergent rearrangement. [Link]

  • ACS Omega. (2023). New Strategy for the Synthesis of Some Valuable Chiral 1,3-Diols with High Enantiomeric Purity: New Organocatalyst, Asymmetric Aldol Reaction, and Reduction. [Link]

  • Curly Arrow. (2007). Asymmetric synthesis of vinylcyclopropanes. [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). From 1,2 diols. [Link]

  • PubMed Central. (2021). Chiral Diol-Based Organocatalysts in Enantioselective Reactions. [Link]

  • ResearchGate. (2002). Diastereoselective Addition of Chiral (2-Lithiophenyl)acetaldehyde Acetals to Various Imines as Key Step in the Asymmetric Synthesis of 1-Aryltetrahydroisoquinolines, Part 4. [Link]

  • Alexakis, A., et al. (1988). Chiral acetals in enantio- and diastereoselective substitution or elimination reactions. Pure and Applied Chemistry, 60(1), 39-46. [Link]

  • ACS Omega. (2023). New Strategy for the Synthesis of Some Valuable Chiral 1,3-Diols with High Enantiomeric Purity: New Organocatalyst, Asymmetric Aldol Reaction, and Reduction. [Link]

Sources

Application Notes and Protocols: 1-Cyclopropylethane-1,2-diol in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

These application notes serve as a comprehensive technical guide for researchers, scientists, and professionals in drug development on the versatile applications of 1-Cyclopropylethane-1,2-diol. This document provides in-depth insights into its synthesis, utility as a chiral building block, and detailed protocols for its application in stereoselective transformations.

Introduction: The Significance of the Cyclopropane Motif in Chiral Synthesis

The cyclopropane ring, a three-membered carbocycle, is a recurring structural motif in a multitude of natural products and pharmaceutically active compounds.[1][2] Its inherent ring strain and unique electronic properties impart significant metabolic stability and conformational rigidity to molecules, making it a prized component in medicinal chemistry. When incorporated into a chiral scaffold, such as that of this compound, it becomes a powerful tool for the synthesis of complex, stereochemically defined molecules.

This compound, with its vicinal diol functionality and adjacent chiral cyclopropane ring, offers multiple points for synthetic diversification. The diol can act as a precursor to other functional groups, serve as a chiral ligand or auxiliary, and the cyclopropane ring can participate in unique ring-opening reactions, leading to the formation of intricate molecular architectures.[3][4]

Enantioselective Synthesis of this compound

The most reliable and widely employed method for the enantioselective synthesis of chiral 1,2-diols from prochiral alkenes is the Sharpless Asymmetric Dihydroxylation. This Nobel Prize-winning reaction utilizes a catalytic amount of osmium tetroxide in the presence of a chiral quinine ligand to achieve high enantioselectivity.[5] For the synthesis of this compound, the starting material is vinylcyclopropane.

The choice of the chiral ligand dictates the stereochemical outcome of the dihydroxylation. The use of AD-mix-β, which contains the ligand (DHQD)₂PHAL, typically yields the (R,R)-diol, while AD-mix-α, with (DHQ)₂PHAL, produces the (S,S)-diol.

sharpless_dihydroxylation Vinylcyclopropane Vinylcyclopropane AD_mix_beta AD-mix-β (OsO₄, (DHQD)₂PHAL, K₃Fe(CN)₆, K₂CO₃) Vinylcyclopropane->AD_mix_beta t-BuOH/H₂O, 0°C Diol (R)-1-Cyclopropylethane-1,2-diol AD_mix_beta->Diol tetrahydrofuran_synthesis Vinylcyclopropane Substituted Vinylcyclopropane Iodocyclization PIDA, NaI Vinylcyclopropane->Iodocyclization DCM, 50°C Intermediate Cyclopropyl-fused Tetrahydrofuran Iodocyclization->Intermediate Polycycle Complex Polycyclic Scaffolds Intermediate->Polycycle Further Transformations epoxide_formation Diol (R)-1-Cyclopropylethane-1,2-diol Orthoester Trimethyl Orthoacetate Diol->Orthoester Acid catalyst Intermediate Acetoxonium Ion Intermediate Orthoester->Intermediate Base Base (e.g., K₂CO₃) Intermediate->Base Epoxide (R)-1-Cyclopropyl-1,2-epoxyethane Base->Epoxide

Sources

Unlocking Synthetic Pathways: A Guide to the Reaction Mechanisms of 1-Cyclopropylethane-1,2-diol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of the Cyclopropyl Moiety in Modern Chemistry

The cyclopropyl group, a small, strained three-membered ring, has emerged from a chemical curiosity to a cornerstone in modern medicinal chemistry and drug design. Its unique stereoelectronic properties, including a high degree of s-character in its C-H bonds and a quasi-unsaturated nature, impart significant advantages to bioactive molecules. These benefits can range from enhanced metabolic stability and potency to improved membrane permeability and reduced off-target effects.[1] 1-Cyclopropylethane-1,2-diol, as a chiral building block, offers a versatile platform for introducing this valuable moiety into complex molecular architectures, making an in-depth understanding of its reaction mechanisms crucial for its effective utilization in the synthesis of novel therapeutics.

This technical guide provides a detailed exploration of the key reaction mechanisms involving this compound, complete with experimental protocols and mechanistic insights to empower researchers in their synthetic endeavors.

Synthesis of this compound: A Practical Approach

The most common and efficient method for the synthesis of this compound is through the dihydroxylation of vinylcyclopropane. This reaction can be achieved using various oxidizing agents, with osmium tetroxide (OsO₄) in the presence of a co-oxidant like N-methylmorpholine N-oxide (NMO) being a reliable method for syn-dihydroxylation.

Experimental Protocol: Synthesis of this compound

Materials:

  • Vinylcyclopropane

  • N-methylmorpholine N-oxide (NMO)

  • Osmium tetroxide (OsO₄), 4% solution in water

  • Acetone

  • Water

  • Sodium sulfite

  • Magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes

  • Ethyl acetate

Procedure:

  • To a solution of vinylcyclopropane (1.0 eq) in a mixture of acetone and water (10:1 v/v), add N-methylmorpholine N-oxide (1.2 eq).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add a catalytic amount of osmium tetroxide solution (0.02 eq) to the stirred reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium sulfite.

  • Stir the mixture for 30 minutes, then extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude diol by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield pure this compound.

Key Reaction Mechanisms and Protocols

This compound, being a vicinal diol, undergoes two principal types of synthetically valuable transformations: acid-catalyzed rearrangement and oxidative cleavage.

Acid-Catalyzed Pinacol-Type Rearrangement

Under acidic conditions, 1,2-diols are known to undergo a dehydration and rearrangement to form a carbonyl compound, a transformation known as the pinacol rearrangement.[2][3][4][5] In the case of this compound, this rearrangement can proceed via two main pathways, depending on which hydroxyl group is protonated and which group migrates. The migratory aptitude of the cyclopropyl group versus a hydride or methyl group plays a crucial role in determining the product distribution. Generally, groups that can better stabilize a positive charge have a higher migratory aptitude. The order is often cited as aryl > H > alkyl.[6]

Mechanism:

The reaction is initiated by the protonation of one of the hydroxyl groups, followed by the loss of a water molecule to form a carbocation. A 1,2-shift of a neighboring group (hydride or cyclopropyl) then occurs to form a more stable, resonance-stabilized oxonium ion, which upon deprotonation yields the final carbonyl product. The stability of the intermediate carbocation is a key factor in determining the reaction pathway. Protonation of the secondary hydroxyl group leads to a secondary carbocation, while protonation of the primary hydroxyl group would lead to a less stable primary carbocation. Therefore, the formation of the secondary carbocation is favored.

Pathway A: Hydride Shift

If the hydride on the adjacent carbon migrates, the product is 2-cyclopropyl-2-hydroxyacetaldehyde.

Pathway B: Cyclopropyl Group Migration (Ring Expansion)

If the cyclopropyl group migrates, this would lead to a ring-expanded product, cyclobutanone. This pathway is generally less favored due to the lower migratory aptitude of the cyclopropyl group compared to hydride.

Pinacol_Rearrangement cluster_start Starting Material cluster_mechanism Mechanism cluster_products Products Diol This compound Protonation Protonation of secondary -OH Diol->Protonation H⁺ Carbocation Formation of secondary carbocation Protonation->Carbocation - H₂O Hydride_Shift 1,2-Hydride Shift Carbocation->Hydride_Shift Pathway A Cyclopropyl_Migration Cyclopropyl Migration (less favored) Carbocation->Cyclopropyl_Migration Pathway B Oxonium_A Oxonium Ion A Hydride_Shift->Oxonium_A Oxonium_B Oxonium Ion B Cyclopropyl_Migration->Oxonium_B Deprotonation_A Deprotonation Oxonium_A->Deprotonation_A Deprotonation_B Deprotonation Oxonium_B->Deprotonation_B Product_A 2-Cyclopropyl-2-hydroxyacetaldehyde Deprotonation_A->Product_A Product_B Cyclobutanone Deprotonation_B->Product_B

Caption: Acid-catalyzed rearrangement of this compound.
Experimental Protocol: Pinacol-Type Rearrangement

Materials:

  • This compound

  • Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH)

  • Toluene or Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve this compound (1.0 eq) in toluene or DCM.

  • Add a catalytic amount of concentrated sulfuric acid or p-toluenesulfonic acid (0.1 eq).

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC.

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with the same solvent.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography to isolate the rearranged carbonyl product(s).

Oxidative Cleavage

Vicinal diols can be selectively cleaved at the carbon-carbon bond between the two hydroxyl groups using oxidizing agents such as sodium periodate (NaIO₄) or lead tetraacetate (Pb(OAc)₄).[7][8][9][10] This reaction is a powerful tool for the synthesis of aldehydes and ketones. For this compound, oxidative cleavage will yield cyclopropanecarboxaldehyde and formaldehyde.

Mechanism:

The reaction with sodium periodate proceeds through a cyclic periodate ester intermediate. This intermediate is formed by the nucleophilic attack of the hydroxyl groups on the iodine atom of the periodate ion. The cyclic ester then undergoes a concerted fragmentation, breaking the C-C bond and forming the two carbonyl products.

Oxidative_Cleavage cluster_start Starting Material cluster_mechanism Mechanism cluster_products Products Diol This compound Cyclic_Ester Cyclic Periodate Ester Intermediate Diol->Cyclic_Ester Periodate NaIO₄ Periodate->Cyclic_Ester Fragmentation Concerted Fragmentation Cyclic_Ester->Fragmentation Aldehyde1 Cyclopropanecarboxaldehyde Fragmentation->Aldehyde1 Aldehyde2 Formaldehyde Fragmentation->Aldehyde2

Caption: Oxidative cleavage of this compound with NaIO₄.
Experimental Protocol: Oxidative Cleavage

Materials:

  • This compound

  • Sodium periodate (NaIO₄)

  • Water

  • Dichloromethane (DCM) or Diethyl ether

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve this compound (1.0 eq) in a mixture of water and a suitable organic solvent like DCM or diethyl ether.

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of sodium periodate (1.1 eq) in water dropwise to the stirred diol solution.

  • Stir the reaction mixture at 0 °C for 1-2 hours, monitoring the progress by TLC.

  • Once the reaction is complete, separate the organic layer.

  • Extract the aqueous layer with the organic solvent (2 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Carefully concentrate the solution under reduced pressure at low temperature to avoid evaporation of the volatile aldehyde products. Due to the high volatility of formaldehyde, characterization is often focused on the other carbonyl product.

Spectroscopic Data of Key Compounds

Accurate characterization of starting materials and products is essential. Below is a summary of expected NMR data for key compounds involved in the reactions of this compound.

Compound1H NMR (CDCl₃, δ ppm)13C NMR (CDCl₃, δ ppm)
This compound ~0.2-0.6 (m, 4H, cyclopropyl CH₂), ~0.8-1.2 (m, 1H, cyclopropyl CH), ~3.4-3.8 (m, 3H, CH-OH and CH₂-OH)~2-10 (cyclopropyl CH₂), ~15-20 (cyclopropyl CH), ~65-75 (CH₂-OH and CH-OH)
Cyclopropyl methyl ketone ~0.8-1.1 (m, 4H, cyclopropyl CH₂), ~1.8-2.1 (m, 1H, cyclopropyl CH), ~2.3 (s, 3H, COCH₃)[11][12][13]~10-15 (cyclopropyl CH₂), ~18-22 (cyclopropyl CH), ~30-35 (COCH₃), ~208-212 (C=O)[12]
Cyclopropanecarboxaldehyde ~0.9-1.2 (m, 4H, cyclopropyl CH₂), ~1.5-1.8 (m, 1H, cyclopropyl CH), ~9.5 (d, 1H, CHO)~8-12 (cyclopropyl CH₂), ~15-20 (cyclopropyl CH), ~200-205 (C=O)

Note: The exact chemical shifts may vary depending on the solvent and concentration.

Applications in Drug Development

The chiral nature of this compound makes it a valuable building block in the asymmetric synthesis of pharmaceuticals.[14] The diol functionality can be used to introduce other functional groups stereoselectively, while the cyclopropyl moiety contributes to the desirable pharmacological properties mentioned earlier.

For instance, cyclopropyl-containing nucleoside analogues have shown significant antiviral activity.[15][16] The rigid cyclopropane ring can mimic the puckered furanose ring of natural nucleosides and interact favorably with viral enzymes. This compound can serve as a precursor to the chiral side chains of such analogues.

Furthermore, the introduction of a cyclopropyl group into anticancer agents has been shown to enhance their efficacy.[17][18][19][20] The unique electronic properties of the cyclopropane ring can influence the binding affinity of a drug to its target protein. The diol can be derivatized to incorporate pharmacophores necessary for anticancer activity.

Conclusion

This compound is a versatile and valuable building block for organic synthesis, particularly in the field of drug discovery. A thorough understanding of its key reaction mechanisms, namely acid-catalyzed rearrangement and oxidative cleavage, allows for its strategic incorporation into complex molecules. The detailed protocols and mechanistic insights provided in this guide are intended to facilitate the work of researchers and scientists, enabling them to harness the full potential of this unique chiral synthon in the development of next-generation therapeutics.

References

  • PubChem. Cyclopropyl methyl ketone. National Center for Biotechnology Information. [Link]

  • The Royal Society of Chemistry. Supporting Information for... [Link]

  • Master Organic Chemistry. Pinacol Rearrangement. [Link]

  • Chem-Station. Pinacol Rearrangement. [Link]

  • Chemistry Steps. NaIO4 Oxidative Cleavage of Diols. [Link]

  • Salahaddin University-Erbil. Pinacol-pinacolone rearrangement. [Link]

  • Chemistry Steps. Pinacol Rearrangement. [Link]

  • SynArchive. Pinacol Rearrangement. [Link]

  • OrgoSolver. Vicinal Diol → Carbonyls via Sodium Periodate (NaIO₄, H₂O). [Link]

  • RSC Publishing. Organic & Biomolecular Chemistry. [Link]

  • SpectraBase. Methyl 1-methylcyclopropyl ketone. [Link]

  • Master Organic Chemistry. Oxidative Cleavage of Vicinal Diols With NaIO4 and Pb(OAc)4. [Link]

  • The Royal Society of Chemistry. 1H NMR spectrum of Compound 32. [Link]

  • PubMed. Synthesis and antiviral activity of (Z)- and (E)-2,2-[bis(hydroxymethyl)cyclopropylidene]methylpurines and -pyrimidines: second-generation methylenecyclopropane analogues of nucleosides. [Link]

  • PMC. The application of click chemistry in the synthesis of agents with anticancer activity. [Link]

  • YouTube. Upjohn Dihydroxylation & Cleavage of 1,2-Diols with NaIO4 (IOC 28). [Link]

  • ACS Publications. Synthesis and Antitumor Activity of 1,5-Disubstituted 1,2,4-Triazoles as Cis-Restricted Combretastatin Analogues. [Link]

  • Human Metabolome Database. 1H NMR Spectrum (1D, D2O, experimental) (HMDB0003344). [Link]

  • Human Metabolome Database. 13C NMR Spectrum (1D, 100 MHz, D2O, predicted) (HMDB0034170). [Link]

  • ResearchGate. Synthesis of potentially antiviral cyclopropyl nucleosides. [Link]

  • Wikipedia. Vinylcyclopropane rearrangement. [Link]

  • MDPI. Natural Cyclopeptides as Anticancer Agents in the Last 20 Years. [Link]

  • PubChem. This compound. [Link]

  • PubMed. Uses of cyclohexane-1,3-dione for the synthesis of 1,2,4-triazine derivatives as anti-proliferative agents and tyrosine kinases inhibitors. [Link]

  • MDPI. Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. [Link]

  • Diva-portal.org. Identification of metabolites from 2D 1H-13C HSQC NMR using peak correlation plots. [Link]

  • PubMed. Synthesis and Antiherpetic Activity of (+/-)-9-[[(Z)-2-(hydroxymethyl)cyclopropyl]methyl]guanine and Related Compounds. [Link]

  • CORE. 1H and 13C NMR spectra of 3-S-Alkyl-N-Phenyl 1,4-phenylenediamines and their cyclization products, 2H-1,4-benzothiazin-3(4H)-o. [Link]

  • Longdom Publishing. Cyclopropylamine in Medicinal Chemistry: Synthesis and Application. [Link]

Sources

Application Notes & Protocols: Strategic Derivatization of 1-Cyclopropylethane-1,2-diol for Advanced Synthetic Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide to the derivatization of 1-cyclopropylethane-1,2-diol, a valuable building block in medicinal chemistry and materials science. The unique structural juxtaposition of a strained cyclopropyl ring and a vicinal diol presents both opportunities and challenges in synthetic transformations. These application notes detail robust protocols for the selective modification of the diol moiety, enabling researchers to seamlessly integrate this versatile synthon into complex molecular architectures while preserving the integrity of the cyclopropane ring. Methodologies covered include the formation of acetonides, silyl ethers, boronate esters, and esters, with a focus on reaction mechanism, chemoselectivity, and practical execution.

Introduction: The Synthetic Potential of this compound

This compound is a bifunctional molecule of significant interest in drug discovery and organic synthesis. The cyclopropyl group, a common motif in numerous pharmaceuticals, imparts unique conformational constraints and metabolic stability to drug candidates. The vicinal diol functionality serves as a versatile handle for a wide array of chemical transformations, including oxidation, cyclization, and conjugation.

However, the inherent strain of the cyclopropane ring necessitates careful consideration of reaction conditions to prevent undesired ring-opening side reactions, which can be promoted by acidic or electrophilic reagents.[1] The derivatization of the diol moiety is often a critical first step to either protect the hydroxyl groups during subsequent transformations or to activate them for further reactions. This guide provides detailed protocols for the most common and effective derivatization strategies.

Strategic Considerations for Derivatization

The choice of derivatization strategy depends on the overall synthetic plan, including the nature of subsequent reaction steps and the desired final product. Key considerations include:

  • Protection vs. Activation: Is the goal to temporarily mask the diol's reactivity (protection) or to convert it into a better leaving group or a reactive intermediate (activation)?

  • Stability of the Derivative: The chosen derivative must be stable to the conditions of the planned downstream reactions.

  • Ease of Removal (for Protecting Groups): The protecting group should be removable under conditions that do not affect other functional groups in the molecule.

  • Chemoselectivity: In molecules with multiple functional groups, the derivatization should proceed selectively at the diol.

  • Preservation of the Cyclopropane Ring: Reaction conditions must be mild enough to avoid the cleavage of the three-membered ring.

Derivatization Protocols

Acetonide Formation: Robust Protection of the 1,2-Diol

The formation of a cyclic ketal, specifically an acetonide, is one of the most common and reliable methods for protecting 1,2-diols.[2][3][4][5] The resulting five-membered dioxolane ring is stable to a wide range of non-acidic reagents, including bases, nucleophiles, and reducing agents.[5][6] Deprotection is typically achieved under mild acidic conditions.[4]

Causality of Experimental Choices:

  • Reagent: Acetone or its dimethyl acetal, 2,2-dimethoxypropane, is used as the carbonyl source. 2,2-Dimethoxypropane is often preferred as it drives the equilibrium towards the product by producing methanol, which is less nucleophilic than water.[4][7]

  • Catalyst: A catalytic amount of a protic or Lewis acid is required. To mitigate the risk of cyclopropane ring-opening, milder catalysts such as p-toluenesulfonic acid (pTSA) or a cation exchange resin are recommended over stronger acids.[6]

  • Solvent: The reaction is typically performed in an aprotic solvent like acetone itself, dichloromethane (DCM), or toluene.[6] When using acetone as the solvent, it also serves as the reagent.

  • Water Removal: The reaction is an equilibrium process, and the removal of water drives it to completion. This can be achieved by using a Dean-Stark apparatus when toluene is the solvent or by using a dehydrating agent.[7]

Experimental Protocol: Acetonide Protection

  • To a solution of this compound (1.0 eq) in acetone (0.2 M) is added 2,2-dimethoxypropane (1.2 eq).

  • A catalytic amount of p-toluenesulfonic acid monohydrate (0.05 eq) is added to the mixture.

  • The reaction is stirred at room temperature for 2-4 hours and monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate.

  • The mixture is extracted with ethyl acetate (3 x 20 mL).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel if necessary.

Parameter Value Rationale
Substrate Concentration 0.2 MBalances reaction rate and solubility.
Equivalents of 2,2-DMP 1.2 eqEnsures complete reaction.
Catalyst Loading 0.05 eqSufficient for catalysis while minimizing side reactions.
Reaction Time 2-4 hoursTypically sufficient for completion at room temperature.
Work-up Aqueous NaHCO₃Neutralizes the acidic catalyst.

Visualization of Workflow:

acetonide_formation diol This compound reaction Stir at RT, 2-4h diol->reaction reagents Acetone, 2,2-Dimethoxypropane, pTSA (cat.) reagents->reaction workup Quench with NaHCO3 Extract with EtOAc reaction->workup purification Column Chromatography workup->purification product Acetonide Protected Diol purification->product

Caption: Workflow for Acetonide Protection.

Silylation: Tunable Protection and Activation

Silylation of the hydroxyl groups to form silyl ethers is a versatile strategy that offers a wide range of stability profiles depending on the steric bulk of the silyl group.[8][9] Common silylating agents include trimethylsilyl chloride (TMSCl), triethylsilyl chloride (TESCl), tert-butyldimethylsilyl chloride (TBSCl/TBDMSCl), and tert-butyldiphenylsilyl chloride (TBDPSCl). The stability of the resulting silyl ether to acidic and basic conditions increases with the steric hindrance of the silyl group (TMS < TES < TBS < TBDPS). Monosilylation of a 1,2-diol can often be achieved with high regioselectivity for the less sterically hindered primary hydroxyl group.[9][10][11]

Causality of Experimental Choices:

  • Silylating Agent: The choice of silylating agent is dictated by the required stability of the protecting group in subsequent steps. TBSCl is a popular choice due to its good stability and relatively easy removal with fluoride sources like tetrabutylammonium fluoride (TBAF).

  • Base: An amine base, typically imidazole or triethylamine, is used to neutralize the HCl generated during the reaction. Imidazole is known to catalyze the silylation.

  • Solvent: Aprotic solvents such as dichloromethane (DCM) or dimethylformamide (DMF) are commonly used.[12]

Experimental Protocol: Monosilylation with TBSCl

  • To a solution of this compound (1.0 eq) and imidazole (2.5 eq) in anhydrous DMF (0.1 M) is added tert-butyldimethylsilyl chloride (1.1 eq) portion-wise at 0 °C.

  • The reaction mixture is allowed to warm to room temperature and stirred for 12-16 hours.

  • The reaction is monitored by TLC for the disappearance of the starting material.

  • Upon completion, the reaction is quenched with water and extracted with diethyl ether (3 x 20 mL).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

  • The crude product is purified by flash column chromatography on silica gel to yield the monosilylated product.

Parameter Value Rationale
Substrate Concentration 0.1 MA standard concentration for this type of reaction.
Equivalents of TBSCl 1.1 eqA slight excess to ensure complete monosilylation.
Equivalents of Imidazole 2.5 eqActs as both a base and a catalyst.
Reaction Temperature 0 °C to RTControlled addition at low temperature minimizes side reactions.
Reaction Time 12-16 hoursAllows for high conversion to the monosilylated product.

Visualization of Workflow:

silylation_workflow diol This compound reaction Stir at 0°C to RT, 12-16h diol->reaction reagents TBSCl, Imidazole, DMF reagents->reaction workup Quench with H₂O Extract with Et₂O reaction->workup purification Flash Chromatography workup->purification product Monosilylated Diol purification->product

Caption: Workflow for Monosilylation.

Boronate Ester Formation: Reversible Protection and Sensing

Vicinal diols readily react with boronic acids to form cyclic boronate esters.[13] This reaction is reversible and the stability of the boronate ester is pH-dependent, making it an attractive protecting group that can be removed under mild conditions.[14][15] Boronate esters are also widely used in sensors for diols and in dynamic covalent chemistry.[16]

Causality of Experimental Choices:

  • Boronic Acid: Phenylboronic acid is a common and commercially available reagent. The choice of boronic acid can influence the properties of the resulting ester.

  • Solvent: The reaction is often carried out in a non-polar solvent like toluene with azeotropic removal of water to drive the equilibrium.

  • Reaction Conditions: Heating the reaction mixture with a Dean-Stark apparatus is a standard procedure.

Experimental Protocol: Boronate Ester Formation

  • A mixture of this compound (1.0 eq) and phenylboronic acid (1.05 eq) in toluene (0.2 M) is equipped with a Dean-Stark trap.

  • The mixture is heated to reflux for 2-3 hours, during which time water is collected in the trap.

  • The reaction is monitored by TLC or by observing the cessation of water collection.

  • After cooling to room temperature, the solvent is removed under reduced pressure.

  • The crude boronate ester is often used in the next step without further purification. If necessary, it can be purified by chromatography or recrystallization.

Parameter Value Rationale
Equivalents of Boronic Acid 1.05 eqA slight excess ensures complete consumption of the diol.
Solvent TolueneAllows for azeotropic removal of water.
Reaction Temperature RefluxDrives the reaction to completion.
Water Removal Dean-Stark TrapEssential for shifting the equilibrium.

Visualization of Workflow:

boronate_ester_formation diol This compound reaction Reflux with Dean-Stark, 2-3h diol->reaction reagents Phenylboronic Acid, Toluene reagents->reaction workup Solvent Removal reaction->workup product Cyclic Boronate Ester workup->product

Caption: Workflow for Boronate Ester Formation.

Esterification: Introducing Functional Handles

Esterification of one or both hydroxyl groups can serve as a protection strategy or as a means to introduce new functional handles for further elaboration.[17][18] Selective monoesterification of the primary hydroxyl group can be achieved under controlled conditions. The Fischer esterification, using a carboxylic acid and an acid catalyst, or acylation with an acid chloride or anhydride in the presence of a base are common methods.[19][20]

Causality of Experimental Choices:

  • Acylating Agent: Acetic anhydride or benzoyl chloride are common choices for introducing acetyl or benzoyl protecting groups, respectively.

  • Base: A non-nucleophilic base like pyridine or triethylamine is used to scavenge the acid byproduct. Pyridine can also act as a catalyst.

  • Solvent: Aprotic solvents like DCM or THF are suitable.

Experimental Protocol: Mono-acetylation

  • To a solution of this compound (1.0 eq) in pyridine (0.5 M) at 0 °C is added acetic anhydride (1.0 eq) dropwise.

  • The reaction is stirred at 0 °C for 4-6 hours and monitored by TLC.

  • Upon completion, the reaction is quenched with ice-water and extracted with ethyl acetate.

  • The organic layer is washed successively with cold dilute HCl, saturated aqueous NaHCO₃, and brine.

  • The organic phase is dried over anhydrous Na₂SO₄ and concentrated under reduced pressure.

  • The product is purified by column chromatography.

Parameter Value Rationale
Equivalents of Acetic Anhydride 1.0 eqStoichiometric amount for mono-acetylation.
Solvent/Base PyridineActs as both solvent and base.
Reaction Temperature 0 °CEnhances selectivity for the primary hydroxyl group.
Reaction Time 4-6 hoursSufficient for mono-functionalization.

Characterization of Derivatives

The successful derivatization of this compound can be confirmed by a combination of standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will show characteristic shifts in the signals corresponding to the diol and the appearance of new signals from the protecting group. For example, in the acetonide, two new methyl singlets will appear in the ¹H NMR spectrum.

  • Mass Spectrometry (MS): The molecular ion peak in the mass spectrum will correspond to the molecular weight of the derivatized product.

  • Infrared (IR) Spectroscopy: The broad O-H stretching band of the starting diol (around 3300 cm⁻¹) will disappear or be significantly reduced upon successful derivatization.

  • Gas Chromatography-Mass Spectrometry (GC-MS): For volatile derivatives like silyl ethers or esters, GC-MS can be used to confirm purity and identity.[19][21]

Troubleshooting and Further Considerations

  • Incomplete Reaction: If the reaction does not go to completion, consider increasing the reaction time, temperature, or the equivalents of the derivatizing agent. Ensure that all reagents and solvents are anhydrous, as water can inhibit many of these reactions.

  • Formation of Di-substituted Product: In cases of mono-derivatization, if significant amounts of the di-substituted product are formed, reduce the equivalents of the derivatizing agent and perform the reaction at a lower temperature.

  • Cyclopropane Ring Opening: If ring-opened byproducts are observed, particularly in acid-catalyzed reactions like acetonide formation, switch to a milder catalyst (e.g., from H₂SO₄ to pTSA or an acidic resin) or perform the reaction at a lower temperature. The unique reactivity of cyclopropyl-containing diols may necessitate specific catalysts or conditions to avoid unwanted side reactions.[22]

Conclusion

The derivatization of this compound is a key enabling step for its use in multistep synthesis. The protocols outlined in this application note provide reliable and reproducible methods for the protection and functionalization of this valuable building block. By carefully selecting the appropriate derivatization strategy and reaction conditions, researchers can effectively harness the synthetic potential of this compound while maintaining the integrity of the crucial cyclopropyl moiety.

References

  • Pearson. (n.d.). Acetals can serve as protecting groups for 1,2-diols, as well as.... Pearson+. Retrieved from [Link]

  • de la Cruz, P., et al. (2003). New Protecting Groups for 1,2-Diols (Boc- and Moc-ethylidene). Cleavage of Acetals with Bases. Organic Letters. ACS Publications. Retrieved from [Link]

  • Wikipedia. (2023). Protecting group. Retrieved from [Link]

  • Royal Society of Chemistry. (2025). Recent progress in selective functionalization of diols via organocatalysis. RSC Publishing. Retrieved from [Link]

  • Wikipedia. (2023). Diol. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Diols: Nomenclature, Preparation, and Reactions. Retrieved from [Link]

  • Schaus, S. E., et al. (2007). The Resolution of Terminal 1,2-diols via Silyl Transfer. PMC - NIH. Retrieved from [Link]

  • ACS Publications. (2020). Boronate Ester Hydrogels for Biomedical Applications: Challenges and Opportunities. Chemistry of Materials. Retrieved from [Link]

  • Mandai, H., & Suga, S. (2012). An Efficient Protocol for Selective Silylation of Hydroxy Group Using N,O-Bis(tert-butyldimethylsilyl)acetamide. The Chemical Society of Japan. Retrieved from [Link]

  • Gelest. (n.d.). General Silylation Procedures. Gelest Technical Library. Retrieved from [Link]

  • EBSCO. (n.d.). Diols. Research Starters. Retrieved from [Link]

  • Wikipedia. (2023). Boronic acid. Retrieved from [Link]

  • Fiveable. (n.d.). Vicinal Diol Definition. Retrieved from [Link]

  • AA Blocks. (2019). Chemistry Of Boronic Esters. Retrieved from [Link]

  • Olsen, B. D., et al. (2018). Internal and External Catalysis in Boronic Ester Networks. ACS Macro Letters. Retrieved from [Link]

  • Chem-Station. (2014). Protection of 1,2-/1,3-Diols. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of diols by dihydroxylation. Retrieved from [Link]

  • McDougal, P. G., et al. (1986). A convenient procedure for the monosilylation of symmetric 1,n-diols. The Journal of Organic Chemistry. ACS Publications. Retrieved from [Link]

  • Anslyn, E. V., et al. (2019). The mechanisms of boronate ester formation and fluorescent turn-on in ortho-aminomethylphenylboronic acids. Nature Reviews Chemistry. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Silyl ether synthesis by silylation or cyanosilylation. Retrieved from [Link]

  • Wikipedia. (2023). Acetonide. Retrieved from [Link]

  • Kocienski, P. J. (2005). Protecting Groups. Georg Thieme Verlag.
  • Chemistry LibreTexts. (2019). 17.8: Acetals as Protecting Groups. Retrieved from [Link]

  • Bahule, B. B., & Nandurkar, Y. M. (2015). Protection of Diol as Acetonide Using Acetone and Cation Exchange Resin as a Catalyst. IOSR Journal of Applied Chemistry. Retrieved from [Link]

  • Rychnovsky, S. D., et al. (2003). A Method for the Preparation of Differentiated trans-1,2-Diol Derivatives with Enantio- and Diastereocontrol. NIH. Retrieved from [Link]

  • James, T. D., et al. (2006). Simple Chiral Derivatization Protocols for 1H NMR and 19F NMR Spectroscopic Analysis of the Enantiopurity of Chiral Diols. The Journal of Organic Chemistry. ACS Publications. Retrieved from [Link]

  • Schaus, S. E. (2013). Chiral Diol-Based Organocatalysts in Enantioselective Reactions. PMC - PubMed Central. Retrieved from [Link]

  • OWU Organic chemistry II. (2020). Protection of vicinal diols as acetonides. YouTube. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Oxidative cleavage of 1,2-diols to give aldehydes/ketones. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). 1,2-Diol synthesis by C-C coupling. Retrieved from [Link]

  • Harutyunyan, S. R., et al. (2017). Mechanistic Insights on the Selectivity of the Tandem Heck–Ring-Opening of Cyclopropyldiol Derivatives. ACS Catalysis. Retrieved from [Link]

  • ResearchGate. (n.d.). The methods used for the diol derivatives characterization. Retrieved from [Link]

  • Google Patents. (2017). Methods of forming diol compounds.
  • Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthetic approaches to 1,2-diols from alkenes. Retrieved from [Link]

  • Bartleby. (n.d.). Fischer Esterification Of A Carboxylic Acid And Identification Of The Product By Gc. Retrieved from [Link]

  • Chemistry Stack Exchange. (2024). Why is cyclopropane-1,1-diol more stable than cyclopentane-1,1-diol?. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • ResearchGate. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Retrieved from [Link]

  • American Chemical Society. (2026). Oxidative Quenching-Enabled, NHC-Catalyzed Diastereoselective Aminoacylation of (Z/E)-β-Methylstyrenes with Benzoyl Saccharin. Retrieved from [Link]

  • JoVE. (2020). Video: Esterification - Concept. Retrieved from [Link]

  • Chromatography Forum. (2016). cis-diol derivatization. Retrieved from [Link]

Sources

The Strategic Incorporation of 1-Cyclopropylethane-1,2-diol in Modern Drug Discovery: Application Notes and Synthetic Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The confluence of unique steric and electronic properties makes the cyclopropyl group a privileged motif in medicinal chemistry. When appended to a 1,2-diol, a common pharmacophore, the resulting 1-cyclopropylethane-1,2-diol emerges as a versatile chiral building block with significant potential in drug design. This guide provides an in-depth exploration of the strategic application of this compound, detailing its synthesis, physicochemical properties, and prospective roles in creating novel therapeutics. We present robust, step-by-step protocols for its asymmetric synthesis and offer insights into its potential incorporation into bioactive scaffolds to enhance pharmacological profiles.

Introduction: The Cyclopropyl Moiety as a Bioactive Scaffold Enhancer

The cyclopropane ring, despite its simple three-carbon structure, is a powerhouse in medicinal chemistry. Its inherent ring strain endows it with unique electronic properties, including partial π-character, which can lead to favorable interactions with biological targets. The rigid, compact nature of the cyclopropyl group can also serve as a conformational constraint, locking a flexible molecule into its bioactive conformation and thereby enhancing potency and selectivity. Furthermore, the carbon-hydrogen bonds of a cyclopropane are stronger than those in acyclic alkanes, which can impart increased metabolic stability to a drug candidate by rendering it less susceptible to oxidative metabolism.[1]

The 1,2-diol functionality is a common feature in a multitude of bioactive natural products and synthetic drugs, often playing a crucial role in target recognition and binding through hydrogen bonding. By combining the advantageous properties of the cyclopropyl group with the versatile binding capabilities of a 1,2-diol, this compound presents itself as a valuable chiral building block for the synthesis of novel drug candidates with potentially improved pharmacokinetic and pharmacodynamic profiles.

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of this compound is essential for its effective application in drug design.

PropertyValueSource
Molecular Formula C₅H₁₀O₂PubChem CID: 53420227[2]
Molecular Weight 102.13 g/mol PubChem CID: 53420227[2]
XLogP3 -0.3PubChem CID: 53420227[2]
Hydrogen Bond Donor Count 2PubChem CID: 53420227
Hydrogen Bond Acceptor Count 2PubChem CID: 53420227
Rotatable Bond Count 2PubChem CID: 53420227

The negative XLogP3 value suggests that this compound is a relatively polar molecule, a characteristic primarily driven by the two hydroxyl groups. This polarity can be advantageous for ensuring aqueous solubility but may need to be balanced in a final drug molecule to achieve optimal membrane permeability.

Synthesis of Chiral this compound

The stereochemistry of the 1,2-diol is critical for its biological activity. Therefore, enantioselective synthesis is paramount. Two primary and reliable routes to chiral this compound are the Sharpless asymmetric dihydroxylation of vinylcyclopropane and the asymmetric epoxidation of vinylcyclopropane followed by stereospecific ring-opening.

Protocol 1: Sharpless Asymmetric Dihydroxylation of Vinylcyclopropane

This protocol provides a direct and highly enantioselective method to synthesize the desired diol from a commercially available starting material.

Sharpless_Dihydroxylation Vinylcyclopropane Vinylcyclopropane Diol (R)-1-Cyclopropylethane-1,2-diol Vinylcyclopropane->Diol OsO₄ (cat.), K₃Fe(CN)₆ Reagents AD-mix-β t-BuOH, H₂O, 0°C

Sharpless Asymmetric Dihydroxylation Workflow

Materials:

  • Vinylcyclopropane

  • AD-mix-β (or AD-mix-α for the (S)-enantiomer)

  • tert-Butanol

  • Water, deionized

  • Sodium sulfite

  • Ethyl acetate

  • Magnesium sulfate, anhydrous

  • Silica gel for column chromatography

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve AD-mix-β in a 1:1 mixture of tert-butanol and water at room temperature. Cool the resulting slurry to 0 °C in an ice bath.

  • Substrate Addition: To the cooled slurry, add vinylcyclopropane dropwise with vigorous stirring.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed (typically 6-24 hours).

  • Quenching: Upon completion, add solid sodium sulfite and allow the mixture to warm to room temperature. Stir for an additional hour.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x volumes).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude diol.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the enantiomerically pure this compound.

Rationale: The AD-mix formulations contain the osmium catalyst, a stoichiometric oxidant (potassium ferricyanide), a chiral ligand (a derivative of dihydroquinidine for AD-mix-β), and a base, providing a convenient and reliable system for asymmetric dihydroxylation. The use of a biphasic solvent system (t-BuOH/H₂O) is standard for this reaction.

Protocol 2: Asymmetric Epoxidation and Subsequent Hydrolysis

This two-step approach offers an alternative route to the chiral diol.

Epoxidation_Hydrolysis Vinylcyclopropane Vinylcyclopropane Epoxide Chiral Cyclopropyl Oxirane Vinylcyclopropane->Epoxide Diol trans-1-Cyclopropylethane-1,2-diol Epoxide->Diol Reagents1 Asymmetric Epoxidation Catalyst (e.g., Jacobsen's Catalyst) Oxidant (e.g., NaOCl) Reagents2 H₃O⁺ or OH⁻

Epoxidation and Hydrolysis Workflow

Step A: Asymmetric Epoxidation of Vinylcyclopropane

Materials:

  • Vinylcyclopropane

  • Jacobsen's catalyst ((R,R)- or (S,S)-enantiomer)

  • Sodium hypochlorite (bleach), commercial grade

  • Dichloromethane

  • Phosphate buffer (pH 11.3)

  • 4-Phenylpyridine N-oxide

  • Magnesium sulfate, anhydrous

Procedure:

  • Reaction Setup: To a vigorously stirred biphasic mixture of vinylcyclopropane in dichloromethane and an aqueous phosphate buffer (pH 11.3), add 4-phenylpyridine N-oxide.

  • Catalyst Addition: Add the appropriate enantiomer of Jacobsen's catalyst.

  • Oxidant Addition: Cool the mixture to 0 °C and add cold commercial bleach dropwise over several hours.

  • Reaction Monitoring: Monitor the reaction by TLC or GC.

  • Workup: Once the reaction is complete, separate the layers. Extract the aqueous layer with dichloromethane. Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate to give the crude epoxide.

Step B: Hydrolytic Ring-Opening of the Epoxide

Materials:

  • Crude cyclopropyl oxirane from Step A

  • Sulfuric acid (for acidic hydrolysis) or Sodium hydroxide (for basic hydrolysis)

  • Water

  • Diethyl ether

Procedure:

  • Hydrolysis: Dissolve the crude epoxide in a suitable solvent (e.g., water/THF).

  • Acidic or Basic Conditions: For acidic hydrolysis, add a catalytic amount of sulfuric acid and stir at room temperature. For basic hydrolysis, add a solution of sodium hydroxide and heat the mixture.

  • Reaction Monitoring: Monitor the disappearance of the epoxide by TLC.

  • Workup: Neutralize the reaction mixture. Extract the product with diethyl ether.

  • Purification: Dry the organic extracts, concentrate, and purify the resulting diol by column chromatography.

Rationale: Jacobsen's catalyst provides a highly enantioselective method for the epoxidation of unfunctionalized olefins like vinylcyclopropane. The subsequent ring-opening of the epoxide is a stereospecific process. Acid-catalyzed hydrolysis proceeds via an SN2-like attack of water on the protonated epoxide, resulting in a trans-diol.

Applications of this compound in Medicinal Chemistry

While there is a scarcity of literature detailing the direct incorporation of this compound into approved drugs, its potential as a chiral building block is significant. It can be envisioned as a key component in the synthesis of analogs of existing drugs or as a scaffold for the discovery of new chemical entities.

Case Study: A Hypothetical Opioid Receptor Antagonist

The clinical candidate 4-{3-[(2R)-2,3-dihydroxypropyl]-2-oxo-2,3-dihydro-1H-benzimidazol-1-yl}-1-[(1S,3S,4R)-spiro[bicyclo[2.2.1]heptane-2,1'-cyclopropan]-3-ylmethyl]piperidine is a potent ORL1 receptor antagonist.[3] The (2R)-2,3-dihydroxypropyl moiety is crucial for its activity. Replacing this with a (1R)-1-cyclopropylethane-1,2-diol could offer several advantages:

  • Increased Conformational Rigidity: The cyclopropyl group would restrict the rotation of the diol side chain, potentially leading to a more defined interaction with the receptor and enhanced potency or selectivity.

  • Improved Metabolic Stability: The cyclopropyl group could shield the adjacent carbinol center from oxidative metabolism.

SAR_Opioid_Antagonist cluster_0 Known ORL1 Antagonist cluster_1 Hypothetical Analog Known Scaffold-(R)-2,3-dihydroxypropyl Hypothetical Scaffold-(1R)-1-cyclopropylethane-1,2-diol Known->Hypothetical Structural Modification Potential_Benefits Potential Benefits: - Increased Potency - Enhanced Selectivity - Improved Metabolic Stability Hypothetical->Potential_Benefits Leads to

Structural Modification Strategy
Application in Antiviral Nucleoside Analogs

Cyclopropyl-containing nucleoside analogs have shown promise as antiviral agents.[4][5] The this compound can serve as a chiral precursor to the carbocyclic core of novel nucleoside analogs. The diol can be further functionalized to introduce the nucleobase and a phosphate mimic, leading to compounds that can act as inhibitors of viral polymerases or other key enzymes.

Use in the Development of Anticancer Agents

The cyclopropyl group has been incorporated into various anticancer agents to enhance their efficacy. For instance, cyclopropyl-containing compounds have been investigated as estrogen receptor modulators for the treatment of breast cancer.[6][7] The this compound could be used to synthesize novel scaffolds that present pharmacophoric groups in a unique three-dimensional arrangement, potentially leading to new classes of anticancer drugs.

Conclusion

This compound is a promising and versatile chiral building block for medicinal chemistry. Its synthesis can be achieved with high enantioselectivity using established methods such as the Sharpless asymmetric dihydroxylation. While its direct application in marketed drugs is yet to be seen, its potential for creating novel analogs of existing drugs with improved properties is substantial. The unique combination of the conformationally rigid and metabolically robust cyclopropyl group with the versatile hydrogen-bonding capabilities of the 1,2-diol moiety makes this compound a valuable tool for the modern drug hunter. Further exploration of this scaffold is warranted to unlock its full potential in the development of next-generation therapeutics.

References

  • Synthesis and biological evaluation of novel cyclopropyl derivatives as subtype-selective ligands for estrogen receptor. Journal of Pharmacy and Pharmacology, 2018. [Link]

  • Antitumor mechanism of action of a cyclopropyl antiestrogen (compound 7b) on human breast cancer cells in culture. Breast Cancer Research and Treatment, 1996. [Link]

  • Chemical & Pharma Intermediates by Application. Mallak Specialties Pvt Ltd. [Link]

  • Synthesis of potentially antiviral cyclopropyl nucleosides. ResearchGate, 2000. [Link]

  • Broad-Spectrum Cyclopropane-Based Inhibitors of Coronavirus 3C-like Proteases: Biochemical, Structural, and Virological Studies. ACS Infectious Diseases, 2022. [Link]

  • This compound. PubChem, National Center for Biotechnology Information. [Link]

  • Synthesis and antiviral activity of C-fluoro-branched cyclopropyl nucleosides. European Journal of Medicinal Chemistry, 2007. [Link]

  • The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 2016. [Link]

  • Highly Stereoselective Biocatalytic Synthesis of Key Cyclopropane Intermediate to Ticagrelor. ACS Catalysis, 2017. [Link]

  • Antiviral activity of 1,2,4-triazole derivatives (microreview). Chemistry of Heterocyclic Compounds, 2022. [Link]

  • Favipiravir and Its Structural Analogs: Antiviral Activity and Synthesis Methods. Acta Naturae, 2022. [Link]

  • Identification of an Orally Active Opioid Receptor-Like 1 (ORL1) Receptor Antagonist... as Clinical Candidate. Journal of Medicinal Chemistry, 2009. [Link]

Sources

Purifying 1-Cyclopropylethane-1,2-diol: A Detailed Protocol for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This comprehensive guide provides a detailed protocol for the purification of 1-Cyclopropylethane-1,2-diol, a key building block in the synthesis of various pharmaceutical compounds.[1] This document is intended for researchers, scientists, and drug development professionals, offering in-depth technical guidance grounded in established chemical principles.

Introduction

This compound (C₅H₁₀O₂) is a vicinal diol whose structural motif is of significant interest in medicinal chemistry.[1] The purity of this intermediate is critical for the successful synthesis of downstream target molecules, as impurities can lead to side reactions, lower yields, and complicate the purification of the final active pharmaceutical ingredient. This protocol outlines a robust methodology for the purification of this compound, ensuring high purity and batch-to-batch consistency.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental to developing an effective purification strategy.

PropertyValueSource
Molecular Formula C₅H₁₀O₂PubChem[2]
Molecular Weight 102.13 g/mol PubChem[2]
IUPAC Name This compoundPubChem[2]
Structure C1CC1C(CO)O (SMILES)PubChem[2]

The presence of two hydroxyl groups makes this compound a polar molecule, which dictates the choice of purification techniques.

Purification Strategy Overview

The purification of this compound can be approached through several methods, with the choice depending on the nature and quantity of impurities, as well as the desired final purity. This protocol will focus on two primary, orthogonal techniques: Flash Column Chromatography and Recrystallization .

Purification_Workflow Crude Crude this compound Chromatography Flash Column Chromatography Crude->Chromatography Primary Purification Recrystallization Recrystallization Chromatography->Recrystallization Further Purification (Optional) Analysis Purity Analysis (HPLC, NMR) Chromatography->Analysis Recrystallization->Analysis Pure Pure this compound Analysis->Pure Purity Confirmed

Caption: Purification workflow for this compound.

PART 1: Flash Column Chromatography

Flash column chromatography is a highly effective technique for separating compounds based on their polarity. For a polar molecule like this compound, a normal-phase or hydrophilic interaction liquid chromatography (HILIC) approach is recommended.[3][4][5]

Materials and Equipment
  • Crude this compound

  • Silica gel (for normal-phase) or Diol-bonded silica (for HILIC)

  • Hexane (or Heptane), Ethyl Acetate, Methanol, Dichloromethane (DCM) - HPLC grade

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Flash chromatography system (e.g., CombiFlash®) or manual setup

  • Glass column, collection tubes, rotary evaporator

Protocol
  • Method Development with TLC:

    • Dissolve a small amount of the crude material in a suitable solvent (e.g., DCM or Ethyl Acetate).

    • Spot the dissolved sample onto a TLC plate.

    • Develop the TLC plate using various solvent systems to find an optimal mobile phase. A good starting point for moderately polar compounds is a mixture of Hexane and Ethyl Acetate (e.g., starting with 30-50% Ethyl Acetate in Hexane). For very polar compounds, a system of DCM and Methanol (e.g., starting with 5% Methanol in DCM) can be effective.[3]

    • The ideal solvent system should provide a retention factor (Rf) of approximately 0.2-0.35 for the desired compound.[6]

  • Column Packing:

    • Prepare a slurry of silica gel (or diol-bonded silica) in the initial mobile phase (low polarity).

    • Carefully pack the column with the slurry, ensuring no air bubbles are trapped.

    • Equilibrate the packed column by running the initial mobile phase through it until the baseline is stable.

  • Sample Loading:

    • Liquid Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a stronger solvent in which it is highly soluble. Inject the solution onto the top of the column.

    • Dry Loading: If the compound has poor solubility in the mobile phase, dissolve it in a volatile solvent, adsorb it onto a small amount of silica gel, and evaporate the solvent. Load the resulting dry powder onto the top of the column. This technique can improve resolution.

  • Elution:

    • Begin elution with the initial, low-polarity mobile phase.

    • Gradually increase the polarity of the mobile phase (gradient elution) to elute the compounds. For a Hexane/Ethyl Acetate system, increase the percentage of Ethyl Acetate. For a DCM/Methanol system, increase the percentage of Methanol.

    • Monitor the elution of compounds using the system's UV detector or by collecting fractions and analyzing them by TLC.

  • Fraction Collection and Analysis:

    • Collect fractions as the compounds elute from the column.

    • Analyze the collected fractions by TLC to identify those containing the pure this compound.

    • Combine the pure fractions and remove the solvent using a rotary evaporator.

Flash_Chromatography_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Isolation TLC TLC Method Development Column_Packing Column Packing TLC->Column_Packing Sample_Loading Sample Loading Column_Packing->Sample_Loading Elution Gradient Elution Sample_Loading->Elution Fraction_Collection Fraction Collection Elution->Fraction_Collection Fraction_Analysis TLC Analysis of Fractions Fraction_Collection->Fraction_Analysis Combine_Fractions Combine Pure Fractions Fraction_Analysis->Combine_Fractions Solvent_Removal Solvent Removal Combine_Fractions->Solvent_Removal Pure_Product Purified Diol Solvent_Removal->Pure_Product

Sources

Application Note: Quantitative Analysis of 1-Cyclopropylethane-1,2-diol in Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for 1-Cyclopropylethane-1,2-diol

This compound is a vicinal diol whose cyclopropyl moiety imparts unique conformational rigidity and electronic properties.[1] This structural motif is of growing interest in medicinal chemistry, potentially appearing as a synthetic intermediate, a metabolite of a drug candidate, or a process-related impurity.[2] Given its high polarity and structural characteristics, the accurate and precise quantification of this compound presents distinct analytical challenges.

The presence and quantity of such molecules must be strictly controlled and monitored during drug development to ensure product quality, safety, and efficacy. Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) mandate the validation of analytical methods for these purposes, adhering to guidelines set by the International Conference on Harmonisation (ICH).[3][4] This document provides a detailed guide to two robust, validated analytical methods for the quantification of this compound: Gas Chromatography-Mass Spectrometry (GC-MS) with prior derivatization and High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry detection.

Core Analytical Challenges

The primary difficulties in analyzing this compound stem from its physicochemical properties:

  • High Polarity: The two hydroxyl groups make the molecule highly polar, leading to poor retention on traditional reversed-phase HPLC columns and potential for peak tailing in GC.

  • Low Volatility: Strong intermolecular hydrogen bonding due to the hydroxyl groups results in low volatility, making direct GC analysis challenging without derivatization.[5]

  • Poor Ionization: In mass spectrometry, particularly with electrospray ionization (ESI), small diols often exhibit poor ionization efficiency, which can limit sensitivity.[6][7]

To overcome these challenges, the chosen analytical strategy must either modify the analyte to make it more amenable to analysis (derivatization for GC) or employ a specialized chromatographic technique (e.g., HILIC or Diol columns for HPLC) capable of handling highly polar compounds.

Method 1: Gas Chromatography-Mass Spectrometry (GC-MS) Following Silylation

This is the classic and often most robust approach for volatile and semi-volatile small molecules. The core principle is to chemically modify the polar hydroxyl groups to increase the analyte's volatility and thermal stability, making it suitable for GC analysis.[5]

Causality Behind Experimental Choices
  • Why Derivatization? Direct injection of this compound onto a GC column would result in significant peak tailing and potential sample loss due to strong interactions with the stationary phase and adsorption on active sites within the system. Silylation, the replacement of the active hydrogen in the hydroxyl groups with a trimethylsilyl (TMS) group, is the most common derivatization method.[5][8] This reaction creates a less polar, more volatile, and more thermally stable derivative, leading to sharp, symmetrical peaks.[5]

  • Choice of Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is an excellent choice for silylation. It is highly reactive, and its byproducts are volatile, minimizing interference in the chromatogram.[8] The addition of a catalyst like Trimethylchlorosilane (TMCS) can further increase the reaction rate.

  • Column Selection: A non-polar or low-polarity capillary column, such as one with a 5% phenyl-dimethylpolysiloxane stationary phase (e.g., DB-5 or equivalent), is ideal.[9] This phase separates compounds primarily based on their boiling points, and the non-polar nature minimizes interactions with the derivatized analyte, ensuring good peak shape.

Experimental Workflow: GC-MS Method

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis Sample 1. Sample Weighing Accurately weigh sample containing the analyte. Dissolve 2. Dissolution Dissolve in an aprotic solvent (e.g., Pyridine, DMF). Sample->Dissolve Deriv 3. Derivatization Add BSTFA + 1% TMCS. Incubate at 70°C for 30 min. Dissolve->Deriv Inject 4. Injection Inject 1 µL of the derivatized sample into the GC. Deriv->Inject Separate 5. Separation Separate on a non-polar capillary column. Inject->Separate Detect 6. Detection & Quantification Detect by Mass Spectrometry (SIM mode) and quantify against a calibration curve. Separate->Detect HPLCMS_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-MS Analysis Sample 1. Sample Weighing Accurately weigh sample containing the analyte. Dissolve 2. Dissolution Dissolve in mobile phase or a compatible solvent. Sample->Dissolve Filter 3. Filtration Filter through a 0.22 µm filter (e.g., PTFE, Nylon). Dissolve->Filter Inject 4. Injection Inject 5 µL of the filtered sample into the HPLC. Filter->Inject Separate 5. Separation Separate on a Diol or HILIC column. Inject->Separate Detect 6. Detection & Quantification Detect by Mass Spectrometry (SIM/MRM) and quantify against a calibration curve. Separate->Detect

Sources

Troubleshooting & Optimization

Technical Support Center: Optimization of 1-Cyclopropylethane-1,2-diol Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for the synthesis of 1-cyclopropylethane-1,2-diol. This document is structured as a series of frequently asked questions (FAQs) and troubleshooting guides to provide researchers, scientists, and drug development professionals with actionable insights for optimizing this synthesis. Our approach is grounded in mechanistic principles to empower you to make informed decisions during your experimental work.

Part 1: Core Synthesis Strategy & Protocol

This section addresses the fundamental questions regarding the selection and execution of the primary synthesis route.

Q1: What is the most reliable method for synthesizing this compound?

The most reliable and stereospecific method for synthesizing this compound is through the syn-dihydroxylation of the corresponding alkene, vinylcyclopropane. This reaction adds two hydroxyl groups across the double bond on the same face of the molecule.[1][2] The premier methods for achieving this transformation utilize osmium tetroxide (OsO₄) as a catalyst due to its high efficiency and predictability.[3]

Two primary variants of osmium-catalyzed dihydroxylation are recommended:

  • Upjohn Dihydroxylation: For producing a racemic mixture of the diol. It uses a catalytic amount of OsO₄ with a stoichiometric co-oxidant, typically N-methylmorpholine N-oxide (NMO).[4][5][6]

  • Sharpless Asymmetric Dihydroxylation (AD): For producing a specific enantiomer of the diol. This method also uses catalytic OsO₄ but incorporates a chiral ligand to direct the reaction to one face of the alkene.[3][7][8]

Q2: Can you provide a detailed, step-by-step protocol for the Upjohn dihydroxylation of vinylcyclopropane?

Certainly. The following protocol is a robust starting point for the synthesis of racemic this compound.

Experimental Protocol: Upjohn Dihydroxylation

Materials:

  • Vinylcyclopropane

  • N-methylmorpholine N-oxide (NMO), 50 wt% solution in water

  • Osmium tetroxide (OsO₄), 4% solution in water

  • Acetone

  • Water (deionized)

  • Saturated aqueous sodium sulfite (Na₂SO₃) solution

  • Sodium chloride (NaCl)

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve vinylcyclopropane (1.0 equiv) in a 10:1 mixture of acetone and water (e.g., 10 mL acetone, 1 mL water per mmol of substrate).

  • Reagent Addition: To the stirring solution at room temperature, add NMO (1.2 equiv).[5]

  • Catalyst Introduction: Carefully add the OsO₄ solution (e.g., 0.01 equiv) dropwise to the reaction mixture. The solution will typically turn dark brown or black.

    • Causality Note: OsO₄ is the active catalyst that forms a cyclic osmate ester intermediate with the alkene.[1][9] NMO acts as the stoichiometric co-oxidant, regenerating the Os(VIII) species from the Os(VI) state after the diol is released, which allows for the use of only a catalytic amount of the highly toxic and expensive OsO₄.[3][4]

  • Reaction Monitoring: Stir the reaction at room temperature. Monitor the consumption of the starting material by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within 4-12 hours.

  • Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium sulfite (Na₂SO₃). Stir vigorously for 30-60 minutes. The mixture should change color from dark brown/black to a lighter shade as the osmium species are reduced.

    • Safety & Mechanism: This step is critical for reducing any remaining osmate esters and converting residual OsO₄ into less volatile and less toxic osmium species.

  • Workup & Extraction:

    • Add solid sodium chloride to the mixture to saturate the aqueous layer and reduce the solubility of the product.

    • Extract the product with ethyl acetate (3 x volume of the reaction mixture).

    • Combine the organic layers and wash with brine (saturated NaCl solution).

    • Dry the combined organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.[10]

  • Purification: The resulting crude oil can be purified by silica gel column chromatography to yield pure this compound.[11]

Q3: How do I perform the Sharpless Asymmetric Dihydroxylation to obtain an enantiomerically enriched product?

The Sharpless AD reaction uses pre-formulated reagent mixtures, "AD-mix-α" and "AD-mix-β," which contain the osmium catalyst, co-oxidant (K₃[Fe(CN)₆]), base (K₂CO₃), and a chiral ligand.[7]

  • AD-mix-β typically provides the (R,R)-diol from a trans-disubstituted alkene or the (R)-diol from a monosubstituted alkene like vinylcyclopropane.

  • AD-mix-α provides the corresponding (S)-enantiomer.

Experimental Protocol: Sharpless Asymmetric Dihydroxylation

Materials:

  • AD-mix-β (or AD-mix-α)

  • tert-Butanol

  • Water (deionized)

  • Vinylcyclopropane

  • Methanesulfonamide (CH₃SO₂NH₂) (optional, but recommended for improving reaction rate and turnover)[8]

  • All other reagents for quenching, workup, and purification are as listed in the Upjohn protocol.

Procedure:

  • Reaction Setup: In a flask, prepare a 1:1 mixture of tert-butanol and water. Add AD-mix-β (approx. 1.4 g per mmol of alkene). If using, add methanesulfonamide (1.0 equiv). Stir at room temperature until both phases are clear.

  • Cooling: Cool the mixture to 0 °C in an ice bath.

  • Substrate Addition: Add vinylcyclopropane (1.0 equiv) to the cold, stirring mixture.

    • Causality Note: The reaction is run at a low temperature to maximize enantioselectivity. The chiral ligand [(DHQD)₂PHAL in AD-mix-β] coordinates to the osmium center, creating a chiral environment that favors the addition of OsO₄ to one specific face of the alkene.[7][8]

  • Reaction Monitoring & Quenching: Stir vigorously at 0 °C. The reaction progress can be monitored by TLC. Once the starting material is consumed, quench the reaction with solid sodium sulfite (approx. 1.5 g per mmol of alkene), warm to room temperature, and stir for 1 hour.

  • Workup & Purification: Follow the same extraction and purification protocol as described for the Upjohn dihydroxylation.

Part 2: Troubleshooting Guide

This section is designed to help you diagnose and solve common issues encountered during the synthesis.

Troubleshooting_Workflow cluster_problem Identify Problem cluster_diagnosis Diagnosis cluster_solution Potential Solutions Start Poor Reaction Outcome LowYield Low Yield Start->LowYield Low_ee Low Enantioselectivity (Sharpless AD) Start->Low_ee Byproducts Byproduct Formation (e.g., Ketone) Start->Byproducts Sol_Yield Check Reagent Purity Increase Reaction Time Optimize Temperature LowYield->Sol_Yield Incomplete reaction? Sol_ee Reduce Olefin Conc. Ensure Ligand Purity Maintain pH (Buffered Soln.) Run at Lower Temp. Low_ee->Sol_ee Background reaction? Sol_Byproduct Monitor Reaction Closely Quench Immediately Use Lower Temp. Byproducts->Sol_Byproduct Over-oxidation?

Caption: Troubleshooting workflow for common issues in dihydroxylation.

Q4: My reaction is very slow or appears to be stalled. What are the likely causes?
  • Inactive Catalyst: Ensure your OsO₄ solution has been stored properly and is active. Osmium tetroxide can be reduced over time.

  • Co-oxidant Degradation: NMO or the components of the AD-mix can degrade. Use fresh reagents.

  • Insufficient Mixing (Sharpless AD): The Sharpless AD is a two-phase system (t-BuOH/H₂O). Vigorous stirring is essential to ensure proper mixing and facilitate the reaction at the interface.

  • Low Temperature: While low temperatures are good for selectivity, they also slow down the reaction rate. If the reaction is too slow, consider allowing it to warm slightly (e.g., from 0 °C to 4 °C) after an initial period.

Q5: The yield of my diol is very low. How can I improve it?

Low yields can stem from several factors beyond a slow reaction:

  • Over-oxidation: The primary diol product can sometimes be further oxidized to an α-hydroxy ketone or even undergo oxidative cleavage of the C-C bond, especially if the reaction is left for too long or at elevated temperatures.[12][13] Monitor the reaction closely with TLC/GC and quench it as soon as the starting material is consumed.[13]

  • Volatile Starting Material: Vinylcyclopropane is volatile. Ensure your reaction setup is well-sealed to prevent its evaporation.

  • Inefficient Extraction: Diols can have significant water solubility. Saturating the aqueous layer with NaCl before extraction is crucial to maximize recovery in the organic phase.

Q6: My Sharpless Asymmetric Dihydroxylation is giving poor enantioselectivity (ee). How can I fix this?

This is a common and critical issue. The primary culprit is a competing non-enantioselective reaction pathway.[7]

  • High Olefin Concentration: This is the most frequent cause. If the concentration of vinylcyclopropane is too high, it can react with the osmium tetroxide before the chiral ligand has a chance to coordinate, leading to a racemic "Upjohn-style" dihydroxylation that erodes the ee.[7][13]

    • Solution: Ensure the reaction is run under dilute conditions. Consider adding the vinylcyclopropane slowly over a period of time using a syringe pump to maintain a low instantaneous concentration.[13]

  • Ligand Purity: Verify that the chiral ligand within the AD-mix has not degraded.

  • pH Level: The reaction is sensitive to pH and proceeds faster under slightly basic conditions, which is why the AD-mix contains K₂CO₃.[7] Ensure the buffer capacity is sufficient.

ParameterUpjohn DihydroxylationSharpless Asymmetric Dihydroxylation
Goal Racemic syn-diolEnantiomerically enriched syn-diol
Catalyst OsO₄OsO₄
Co-oxidant NMO[4]K₃[Fe(CN)₆][3]
Key Additive NoneChiral Ligand (e.g., (DHQD)₂PHAL)[7]
Typical Temp. 0 °C to Room Temp.0 °C
Common Issue Over-oxidation to ketone[5]Low enantioselectivity[13]

Table 1: Comparison of Key Reaction Conditions.

Part 3: Safety & Handling

Q7: What are the critical safety precautions for handling osmium tetroxide (OsO₄)?

Osmium tetroxide is extremely toxic, volatile, and a powerful oxidizing agent .[14][15] It can cause severe damage to the eyes, skin, and respiratory tract.[12] Strict adherence to safety protocols is mandatory.

  • Engineering Controls: All work with OsO₄, including weighing, solution preparation, and the reaction itself, must be conducted inside a certified chemical fume hood.[12][14]

  • Personal Protective Equipment (PPE):

    • Eye Protection: Chemical splash goggles are required. Safety glasses are insufficient.[12] A face shield is recommended if there is a risk of splashing.

    • Gloves: Wear double nitrile gloves.[14] Latex gloves are not suitable.[12] Change gloves frequently.

    • Lab Coat: A fully buttoned lab coat is mandatory.[14]

  • Handling:

    • Whenever possible, purchase OsO₄ as a pre-made solution to avoid handling the solid, which readily sublimes.[12]

    • Keep all containers of OsO₄ tightly sealed and use secondary containment.

  • Decontamination & Waste:

    • All glassware and surfaces that come into contact with OsO₄ must be decontaminated before removal from the fume hood. This can be done by rinsing with corn oil (which turns black on contact with OsO₄) or an aqueous solution of sodium sulfite.[14]

    • All OsO₄ waste, including contaminated PPE and labware, must be collected as hazardous waste.[14]

Reaction_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products Vinylcyclopropane Vinylcyclopropane (Alkene) OsmateEster Cyclic Osmate (VI) Ester (syn-addition) Vinylcyclopropane->OsmateEster [3+2] Cycloaddition OsO4 Osmium Tetroxide (OsO₄) OsO4->OsmateEster [3+2] Cycloaddition Diol This compound OsmateEster->Diol Hydrolysis / Reductive Cleavage ReducedOs Reduced Osmium (VI) OsmateEster->ReducedOs ReducedOs->OsO4 Re-oxidation (by NMO or K₃[Fe(CN)₆])

Caption: Catalytic cycle of osmium-catalyzed syn-dihydroxylation.

References

  • Upjohn Dihydroxylation. Organic Chemistry Portal. [Link]

  • Dihydroxylation. Wikipedia. [Link]

  • Osmium Tetroxide. Yale Environmental Health & Safety. [Link]

  • Standard Operating Procedure Working with Osmium Tetroxide. University of California, Santa Barbara. [Link]

  • Osmium Tetroxide Procedures. Connecticut College. [Link]

  • Vicinal SYn Dihydroxylation with Osmium Tetroxide. Chemistry LibreTexts. [Link]

  • Osmium Tetroxide. Dartmouth College Environmental Health and Safety. [Link]

  • Chemical Safety Guidelines - Osmium Tetroxide. Duke University Occupational & Environmental Safety Office. [Link]

  • 1,2-Diol formation via syn dihydroxylation of alkenes with osmium(VIII) oxide (OsO4). OrgoSolver. [Link]

  • Dihydroxylation of Alkenes. Chemistry LibreTexts. [Link]

  • Osmium-Catalyzed Dihydroxylation of Olefins Using Dioxygen or Air as the Terminal Oxidant. ACS Publications. [Link]

  • Recent Developments in the Osmium-catalyzed Dihydroxylation of Olefins. SciSpace. [Link]

  • The OsO4-mediated oxidative cleavage of olefins catalyzed by alternative osmium sources. Michigan State University Department of Chemistry. [Link]

  • Sharpless Dihydroxylation (Bishydroxylation). Organic Chemistry Portal. [Link]

  • Racemic or enantioselective osmium-catalyzed dihydroxylation of olefins under near-neutral conditions. Arkivoc. [Link]

  • Anti Dihydroxylation of Alkenes with MCPBA and Other Peroxides with Practice Problems. Chemistry Steps. [Link]

  • Upjohn dihydroxylation. Wikipedia. [Link]

  • Sharpless asymmetric dihydroxylation. Wikipedia. [Link]

  • Sharpless Asymmetric Dihydroxylation (Sharpless AD). Chem-Station. [Link]

  • Upjohn Dihydroxylation. SynArchive. [Link]

  • This compound. PubChem. [Link]

  • Sharpless Asymmetric Dihydroxylation: An Impressive Gadget for the Synthesis of Natural Products: A Review. National Center for Biotechnology Information. [Link]

  • 1,2-Dicyclopropylethyne and (Cyclopropylethynyl)cyclobutane from an Efficient Synthesis of 1,2-(omega-Haloalkyl)ethynes and 1-Cy. Defense Technical Information Center. [Link]

  • Syn Dihydroxylation of Alkenes with KMnO4 and OsO4. Chemistry Steps. [Link]

  • Organic Chemistry: Anti-Dihydroxylation Mechanism and Practice Problems (Anti-Syn Addition). YouTube. [Link]

  • Organic Chemistry: Syn-Dihydroxylation Mechanism and Practice Problems (All 3 Reactions SHOWN!). YouTube. [Link]

  • upjohn dihydroxylation - Organic Chemistry Portal - Literature. Organic Chemistry Portal. [Link]

  • Organic Syntheses Procedure. Organic Syntheses. [Link]

  • The Oxygenation of Vinylcyclopropanes as an Entry into Stereoselective 1,3-Diol Synthesis. Thieme Connect. [Link]

  • Organic Syntheses Procedure. Organic Syntheses. [Link]

  • The Synthesis of Cyclopropyl-Fused Tetrahydrofurans from Vinylcyclopropanes. ChemRxiv. [Link]

  • Preparation method of 1,2-cyclopentanediol.
  • Synthetic applications of vinyl cyclopropane opening. SciSpace. [Link]

  • Synthesis of cyclopropanes. Organic Chemistry Portal. [Link]

  • Cyclopropanol, 1-ethoxy. Organic Syntheses. [Link]

  • trans-1,2-CYCLOHEXANEDIOL. Organic Syntheses. [Link]

Sources

Side reactions and byproduct formation in 1-Cyclopropylethane-1,2-diol synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-cyclopropylethane-1,2-diol. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important chemical intermediate. Here, you will find in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you navigate the common challenges associated with this synthesis, particularly concerning side reactions and byproduct formation. Our goal is to provide you with the expertise and practical insights needed to optimize your reaction outcomes and ensure the purity of your final product.

I. Understanding the Synthesis: Dihydroxylation of Vinylcyclopropane

The most common and direct route to this compound is the syn-dihydroxylation of vinylcyclopropane. This reaction involves the addition of two hydroxyl groups across the double bond of the starting alkene. The two primary methods for achieving this transformation are the use of osmium tetroxide (OsO₄), often in catalytic amounts with a co-oxidant, and potassium permanganate (KMnO₄).

While seemingly straightforward, the strained nature of the cyclopropyl group and the reactivity of the diol product can lead to several side reactions, impacting both yield and purity. This guide will focus on identifying, mitigating, and troubleshooting these issues.

Reaction Pathway Overview

Reaction_Pathway Figure 1: Synthesis of this compound Start Vinylcyclopropane Intermediate Cyclic Osmate Ester (or Manganate Ester) Start->Intermediate OsO4 or KMnO4 [3+2] Cycloaddition Product This compound Intermediate->Product Reductive or Hydrolytic Workup

Caption: General reaction scheme for the dihydroxylation of vinylcyclopropane.

II. Frequently Asked Questions (FAQs)

Here we address some of the common initial questions that arise during the synthesis of this compound.

Q1: Which dihydroxylation method is better, OsO₄ or KMnO₄?

A1: Both reagents can be effective, but they have distinct advantages and disadvantages.

  • Osmium Tetroxide (OsO₄): This is generally the preferred reagent for high-yield, clean reactions.[1][2][3] It is less prone to over-oxidation of the resulting diol.[2] However, OsO₄ is highly toxic and expensive. To mitigate this, it is almost always used in catalytic amounts in conjunction with a stoichiometric co-oxidant like N-methylmorpholine N-oxide (NMO) in what is known as the Upjohn dihydroxylation.[3] For enantioselective synthesis, the Sharpless asymmetric dihydroxylation, which uses a chiral ligand, is the state-of-the-art method.

  • Potassium Permanganate (KMnO₄): This is a less expensive and less toxic alternative to OsO₄. However, it is a very strong oxidizing agent and is highly prone to over-oxidizing the diol, leading to cleavage of the carbon-carbon bond and the formation of carboxylic acids or aldehydes.[1][4] To minimize this, the reaction must be performed under carefully controlled conditions (cold, dilute, and slightly basic).[5]

For researchers prioritizing yield and purity, the catalytic OsO₄/NMO system is recommended. For those for whom cost and toxicity are primary concerns, KMnO₄ can be used, but with the expectation of more significant byproduct formation and the need for more rigorous purification.

Q2: My reaction is complete, but I'm having trouble isolating the product. Why is it so water-soluble?

A2: this compound, like other small diols, is a highly polar molecule due to the two hydroxyl groups, which can readily form hydrogen bonds with water. This high polarity makes it very soluble in water and other polar solvents, which can complicate extraction from aqueous workup solutions. It is also a relatively volatile small molecule.

Q3: What are the main byproducts I should be looking out for?

A3: The primary byproducts in this synthesis arise from two main pathways:

  • Over-oxidation: Cleavage of the diol C-C bond, leading to the formation of cyclopropanecarboxaldehyde and formaldehyde (which is often further oxidized).

  • Rearrangement: The strained cyclopropane ring can undergo rearrangement, especially under acidic or thermal conditions. This can lead to the formation of cyclopentene derivatives.[6]

A detailed breakdown of these byproducts and their identification is provided in the Troubleshooting Guide section.

III. Troubleshooting Guide

This section is designed to help you diagnose and solve specific problems encountered during your synthesis.

Problem 1: Low Yield of this compound

Possible Cause Diagnostic Check Recommended Solution
Incomplete Reaction Analyze the crude reaction mixture by TLC, GC-MS, or ¹H NMR to check for the presence of starting material (vinylcyclopropane).Extend the reaction time or slightly increase the temperature (if using OsO₄/NMO, do not exceed room temperature for extended periods). Ensure the stoichiometry of the co-oxidant is correct (at least 1.1 equivalents).
Over-oxidation Check for the presence of byproducts with carbonyl groups (aldehydes, carboxylic acids) using IR spectroscopy (strong absorbance around 1700-1750 cm⁻¹) or NMR.If using KMnO₄, ensure the reaction is kept cold (0-5 °C) and the solution is dilute and slightly basic.[5] If using OsO₄, avoid prolonged reaction times at elevated temperatures.
Product Loss During Workup The product is highly water-soluble. Standard extraction with a non-polar organic solvent like hexane will be inefficient.Perform multiple extractions with a more polar solvent like ethyl acetate or dichloromethane. If the product remains in the aqueous layer, consider continuous liquid-liquid extraction or saturation of the aqueous phase with NaCl to decrease the diol's solubility.
Rearrangement of Starting Material or Product Analyze the crude product for isomers using GC-MS or NMR. Look for signals corresponding to cyclopentene structures.Maintain a neutral or slightly basic pH throughout the reaction and workup. Avoid strong acids. If purification is done by distillation, use vacuum distillation to keep the temperature low.[7][8]

Problem 2: Presence of Unexpected Peaks in Analytical Data (NMR, GC-MS)

The identification of byproducts is crucial for optimizing the reaction and purification. Below is a table of potential byproducts and their expected analytical signatures.

Byproduct Formation Pathway Expected ¹H NMR Signals (Predicted) Expected ¹³C NMR Signals (Predicted) Expected Mass Spectrum (m/z)
Cyclopropanecarboxaldehyde Over-oxidationAldehyde proton (~9.5-10 ppm), cyclopropyl protons (upfield, ~0.8-1.5 ppm)Carbonyl carbon (~190-200 ppm), cyclopropyl carbons (upfield)M⁺ = 70
Cyclopentene-1-methanol Rearrangement of the diolOlefinic proton (~5.5-6.0 ppm), -CH₂OH protons (~3.5-4.0 ppm), allylic and aliphatic protons (~1.5-2.5 ppm)Olefinic carbons (~120-140 ppm), -CH₂OH carbon (~60-65 ppm), aliphatic carbons (~20-40 ppm)M⁺ = 98
Unreacted Vinylcyclopropane Incomplete ReactionVinylic protons (~4.8-5.8 ppm), cyclopropyl protons (~0.3-1.5 ppm)Vinylic carbons (~110, ~140 ppm), cyclopropyl carbons (upfield)M⁺ = 68

Troubleshooting Workflow for Impurity Identification

Troubleshooting_Workflow Figure 2: Workflow for Identifying Unknown Byproducts Start Crude Product with Unexpected Peaks Step1 Acquire ¹H NMR, ¹³C NMR, and GC-MS Start->Step1 Decision1 Carbonyl peak in IR or aldehyde proton in ¹H NMR? Step1->Decision1 Path1 Over-oxidation Products Decision1->Path1 Yes Decision2 Olefinic signals in NMR and/or M+ of 98 in MS? Decision1->Decision2 No End Implement Solution (See Problem 1) Path1->End Path2 Rearrangement Products Decision2->Path2 Yes Decision3 Signals match vinylcyclopropane? Decision2->Decision3 No Path2->End Path3 Incomplete Reaction Decision3->Path3 Yes Decision3->End No (Consider other side reactions) Path3->End

Caption: A systematic approach to identifying common byproducts in the synthesis.

IV. Experimental Protocols

Protocol 1: Catalytic Dihydroxylation using OsO₄/NMO (Upjohn Conditions)

This protocol is adapted from the well-established Upjohn dihydroxylation procedure.[3]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve vinylcyclopropane (1.0 equiv) in a 10:1 mixture of acetone and water (e.g., 10 mL acetone, 1 mL water per 1 mmol of vinylcyclopropane).

  • Reagent Addition: To the stirred solution, add N-methylmorpholine N-oxide (NMO) (1.2 equiv). Cool the mixture to 0 °C in an ice bath.

  • Catalyst Addition: Prepare a stock solution of osmium tetroxide (e.g., 2.5 wt% in tert-butanol). Add the OsO₄ solution dropwise (0.02-0.05 equiv). Caution: Osmium tetroxide is highly toxic and volatile. All manipulations must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE).

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the progress of the reaction by TLC or GC-MS.

  • Quenching: Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium sulfite (Na₂SO₃) or sodium bisulfite (NaHSO₃) and stir vigorously for 30-60 minutes.

  • Workup and Extraction: Remove the acetone under reduced pressure. Extract the aqueous residue with ethyl acetate (3 x volume of the aqueous layer). Combine the organic layers.

  • Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

Protocol 2: Purification by Flash Column Chromatography

This compound is a polar compound, which requires a relatively polar solvent system for elution from a normal-phase silica gel column.

  • Column Packing: Pack a glass column with silica gel using a slurry method with a non-polar solvent like hexane.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. Alternatively, for better resolution, perform a dry load by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and loading the dry powder onto the column.

  • Elution: Start with a solvent system of low polarity, such as 20% ethyl acetate in hexane. Gradually increase the polarity of the eluent to 50-70% ethyl acetate in hexane. The product should elute as the polarity is increased.

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

Protocol 3: Purification by Vacuum Distillation

For larger quantities or to remove non-volatile impurities, vacuum distillation can be an effective purification method.[7][8]

  • Apparatus Setup: Assemble a fractional distillation apparatus suitable for vacuum. Use a short path distillation head if possible to minimize product loss.

  • Distillation: Heat the crude product gently under reduced pressure. The boiling point of this compound will be significantly lower than its atmospheric boiling point. Collect the fraction that distills at a constant temperature. It is advisable to collect several fractions and analyze their purity by GC-MS or NMR.

V. References

  • KPU Pressbooks. (n.d.). 10.7 Oxidation Reactions of Alkenes – Organic Chemistry I. Retrieved from [Link]

  • Master Organic Chemistry. (2011). OsO4 (Osmium Tetroxide) for Dihydroxylation of Alkenes. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 11.8: Oxidation of Alkenes to Vicinal Diols. Retrieved from [Link]

  • Wikipedia. (2023). Dihydroxylation. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Oxidation of Alkenes with Potassium Manganate. Retrieved from [Link]

  • University of Calgary. (n.d.). Ch15 : Alkenes to 1,2-diols. Retrieved from [Link]

  • OrgoSolver. (n.d.). 1,2-Diol formation via syn dihydroxylation of alkenes with potassium manganate(VII) (KMnO4). Retrieved from [Link]

  • Wikipedia. (2023). Vinylcyclopropane rearrangement. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Diols: Nomenclature, Preparation, and Reactions. Retrieved from [Link]

  • Universidad de Zaragoza. (n.d.). Organocatalytic Enantioselective Vinylcyclopropane‐Cyclopentene (VCP‐CP) Rearrangement. Retrieved from [Link]

  • Sabtech Machine. (2024). Production of Polyester Polyols - Vacuum Melting Method. Retrieved from [Link]

  • MDPI. (2023). Optimization of the Vacuum Fractional Distillation Process for Enhancing the α-Guaiene of Patchouli Oil with Response Surface Methodology. Retrieved from [Link]

Sources

Technical Support Center: Scale-Up Synthesis of 1-Cyclopropylethane-1,2-diol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-Cyclopropylethane-1,2-diol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up this valuable chiral building block. We will address common challenges, provide in-depth troubleshooting advice, and answer frequently asked questions to ensure your large-scale synthesis is successful, safe, and efficient.

Introduction: The Significance and Challenges of this compound

This compound is a key chiral intermediate in the synthesis of various pharmaceutical agents. Its vicinal diol structure, coupled with the strained cyclopropyl group, presents unique synthetic challenges, particularly during the transition from laboratory-scale to pilot or manufacturing scale. The most common and effective method for its enantioselective synthesis is the Sharpless Asymmetric Dihydroxylation (AD) of vinylcyclopropane.[1][2][3] While elegant, this reaction involves a highly toxic and expensive catalyst, osmium tetroxide, and requires careful control of reaction parameters to achieve high yield and enantioselectivity on a larger scale.

This guide will focus on troubleshooting the Sharpless AD route and will also touch upon potential alternative methodologies.

Section 1: Troubleshooting Guide for Sharpless Asymmetric Dihydroxylation Scale-Up

The Sharpless Asymmetric Dihydroxylation is a powerful tool for creating chiral diols from prochiral olefins.[2][4] It typically employs a catalytic amount of osmium tetroxide and a chiral ligand, with a stoichiometric co-oxidant to regenerate the osmium catalyst.[1][5] Commercially available "AD-mix" formulations (AD-mix-α and AD-mix-β) contain the catalyst, ligand, and co-oxidant, simplifying the procedure.[1][2]

However, scaling up this reaction can introduce several issues. Below are common problems and their solutions.

Problem 1: Low or Inconsistent Yield

A drop in yield is one of the most frequent challenges during scale-up. This can be attributed to several factors:

  • Poor Mass Transfer: In large reactors, inefficient stirring can lead to localized concentration gradients of reactants and catalyst, resulting in side reactions or incomplete conversion.

  • Temperature Control: Exothermic reactions can be difficult to manage on a large scale. Hot spots can lead to decomposition of the catalyst or by-product formation.

  • Co-oxidant Decomposition: The stability of the co-oxidant, typically potassium ferricyanide or N-methylmorpholine N-oxide (NMO), can be an issue over extended reaction times at elevated temperatures.[1][5]

Troubleshooting Steps:

  • Optimize Agitation:

    • Action: Ensure the reactor's stirring mechanism provides adequate mixing for the reaction volume. Use of baffles can improve turbulence and prevent vortexing.

    • Rationale: Homogeneous mixing is critical for maintaining consistent concentrations and temperature throughout the reaction vessel.

  • Enhance Temperature Monitoring and Control:

    • Action: Employ multiple temperature probes within the reactor to detect and mitigate hot spots. A well-calibrated cooling system is essential.

    • Rationale: Precise temperature control is crucial for catalyst stability and preventing thermal decomposition of reagents.

  • Controlled Reagent Addition:

    • Action: Instead of adding all reagents at once, consider slow, controlled addition of the alkene or the co-oxidant solution.

    • Rationale: This can help manage the reaction exotherm and maintain a steady reaction rate.

Problem 2: Decreased Enantioselectivity (ee)

A reduction in the enantiomeric excess of the final product is a significant concern, as it impacts the purity and efficacy of downstream active pharmaceutical ingredients.

  • Causes:

    • Second Catalytic Cycle: At higher concentrations, a non-enantioselective secondary reaction pathway can compete with the desired chiral dihydroxylation.[2]

    • Ligand Decomposition: The chiral ligand can degrade under harsh reaction conditions, leading to a loss of stereocontrol.

    • pH Fluctuation: The pH of the reaction medium can influence the rate and selectivity of the dihydroxylation.[2]

Troubleshooting Steps:

  • Maintain Low Alkene Concentration:

    • Action: Keep the concentration of vinylcyclopropane low throughout the reaction by using a slow addition strategy.

    • Rationale: This minimizes the non-enantioselective background reaction.[2]

  • Buffer the Reaction Mixture:

    • Action: The AD-mix formulations are already buffered. However, for custom preparations, ensure the pH is maintained in the optimal range (typically slightly basic) by using a suitable buffer system.[2]

    • Rationale: A stable pH is critical for the integrity of the catalyst-ligand complex and for accelerating the reaction.[2]

  • Verify Ligand Purity and Stability:

    • Action: Ensure the chiral ligand is of high purity and has been stored correctly.

    • Rationale: Impurities or degradation of the ligand will directly impact the enantioselectivity.

Problem 3: Difficult Work-up and Product Isolation

Scaling up often complicates the work-up and purification steps, leading to product loss and lower overall yield.

  • Challenges:

    • Emulsion Formation: The biphasic nature of the reaction (often t-BuOH/water) can lead to stable emulsions during extraction.

    • Removal of Osmium Residues: Complete removal of the highly toxic osmium catalyst is a critical safety and regulatory requirement.

    • Product Crystallization: Obtaining a crystalline product can be challenging, and the diol may exist as an oil.

Troubleshooting Steps:

  • Breaking Emulsions:

    • Action: Addition of brine or small amounts of a different organic solvent can help break emulsions. Filtration through a pad of Celite can also be effective.

    • Rationale: Changing the ionic strength or solvent polarity can destabilize the emulsion.

  • Efficient Osmium Removal:

    • Action: After quenching the reaction with a reducing agent like sodium sulfite, perform multiple washes with a chelating agent or perform a filtration through a pad of silica gel or a specialized scavenger resin.

    • Rationale: Thorough removal of osmium is paramount for safety and product quality.

  • Optimizing Crystallization:

    • Action: Experiment with different solvent systems for recrystallization. If the product is an oil, consider converting it to a solid derivative (e.g., an ester) for easier purification, followed by hydrolysis. Distillation under reduced pressure is another option for purification.[6]

    • Rationale: A well-defined crystallization protocol is essential for achieving high purity on a large scale.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when working with osmium tetroxide on a large scale?

A1: Osmium tetroxide (OsO₄) is extremely toxic and volatile.[7][8][9][10] Key safety precautions for scale-up include:

  • Engineering Controls: All manipulations must be performed in a well-ventilated fume hood or a closed-system reactor.[8][10]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, double gloves (nitrile), and chemical splash goggles with a face shield.[8][10][11]

  • Decontamination: Have a decontamination solution, such as corn oil, readily available to neutralize any spills. Osmium tetroxide will turn the oil black, indicating its presence.[7][8]

  • Waste Disposal: All osmium-containing waste must be segregated and disposed of as hazardous waste according to institutional and regulatory guidelines.

Q2: Are there any viable, less hazardous alternatives to the Sharpless Asymmetric Dihydroxylation?

A2: Yes, while the Sharpless AD is highly effective, concerns over osmium's toxicity have driven the development of alternative methods. These include:

  • Manganese-based systems: Potassium permanganate can be used for dihydroxylation, but it is a strong oxidant and can lead to over-oxidation.[5]

  • Iron-based catalysts: Recent research has shown promise for iron-catalyzed syn-dihydroxylation, offering a more environmentally benign option.[12]

  • Enzymatic and Chemo-enzymatic methods: These approaches can offer high enantioselectivity and are performed under mild conditions.[13][14]

  • Epoxidation followed by hydrolysis: This two-step process yields trans-diols, which may be a suitable alternative depending on the desired stereochemistry.[4][15][16]

Q3: How can I monitor the progress of the dihydroxylation reaction on a large scale?

A3: Real-time reaction monitoring is crucial for process control.

  • Thin-Layer Chromatography (TLC): A simple and effective method for tracking the disappearance of the starting material and the appearance of the product.

  • High-Performance Liquid Chromatography (HPLC): Provides more quantitative data on conversion and can also be used to monitor the formation of by-products. Chiral HPLC can be used to determine the enantiomeric excess.

  • Gas Chromatography (GC): Suitable if the starting material and product are sufficiently volatile.

Q4: What are common by-products in the synthesis of this compound and how can they be minimized?

A4: The primary by-product of concern is the corresponding ketone, formed by over-oxidation of the diol.

  • Minimization Strategies:

    • Temperature Control: Avoid excessive temperatures.

    • Stoichiometry: Use the correct stoichiometry of the co-oxidant. An excess can promote over-oxidation.

    • Reaction Time: Do not let the reaction run for an unnecessarily long time after the starting material has been consumed.

Section 3: Experimental Protocols and Data

Representative Protocol for Sharpless Asymmetric Dihydroxylation of Vinylcyclopropane

This protocol is a general guideline and should be optimized for your specific equipment and scale.

  • Reactor Setup: A multi-necked, jacketed glass reactor equipped with an overhead stirrer, temperature probe, and addition funnel is charged with a mixture of tert-butanol and water (1:1 v/v).

  • Reagent Addition: AD-mix-β (for the (R,R)-diol) or AD-mix-α (for the (S,S)-diol) is added to the solvent system and stirred until dissolved. The mixture is cooled to 0 °C.

  • Substrate Addition: Vinylcyclopropane is added slowly to the cooled reaction mixture via the addition funnel over a period of several hours.

  • Reaction Monitoring: The reaction is stirred vigorously at 0 °C and monitored by TLC or HPLC until the vinylcyclopropane is consumed.

  • Quenching: The reaction is quenched by the addition of solid sodium sulfite, and the mixture is stirred for at least one hour.

  • Work-up: The mixture is allowed to warm to room temperature, and an organic solvent (e.g., ethyl acetate) is added. The layers are separated. The aqueous layer is extracted multiple times with the organic solvent.

  • Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography or crystallization.[17][18]

Table 1: Critical Parameters for Scale-Up

ParameterLaboratory Scale (1-10 g)Pilot Scale (1-10 kg)Key Considerations for Scale-Up
Solvent Volume 10-20 mL/g of substrate5-10 L/kg of substrateHigher concentrations can improve throughput but may exacerbate mass transfer and heat dissipation issues.
Stirring Speed 300-500 rpm (magnetic stir bar)100-300 rpm (overhead stirrer)Ensure sufficient agitation to maintain a homogeneous mixture.
Addition Time 10-30 minutes2-6 hoursSlower addition helps control the exotherm and maintain low substrate concentration.
Reaction Temperature 0 °C (ice bath)0-5 °C (chiller)Precise temperature control is critical for selectivity and yield.
Quenching Time 30-60 minutes1-2 hoursEnsure complete reduction of the osmate ester.

Section 4: Visualizing the Process

Diagram 1: Sharpless Asymmetric Dihydroxylation Catalytic Cycle

G OsVIII OsO₄-Ligand Complex Cycloaddition [3+2] Cycloaddition OsVIII->Cycloaddition Alkene Vinylcyclopropane Alkene->Cycloaddition OsmylateEster Osmylate (VI) Ester Cycloaddition->OsmylateEster Hydrolysis Hydrolysis OsmylateEster->Hydrolysis Diol This compound Hydrolysis->Diol OsVI Reduced Os(VI) Species Hydrolysis->OsVI Reoxidation Re-oxidation (Co-oxidant) OsVI->Reoxidation Reoxidation->OsVIII

Caption: Catalytic cycle of the Sharpless Asymmetric Dihydroxylation.

Diagram 2: Troubleshooting Workflow for Low Yield

G Start Low Yield Observed CheckMixing Evaluate Agitation Efficiency Start->CheckMixing CheckTemp Analyze Temperature Profile Start->CheckTemp CheckReagents Verify Reagent Quality and Stoichiometry Start->CheckReagents ImproveMixing Increase Stirring Speed/ Improve Baffling CheckMixing->ImproveMixing Inefficient ImproveTempControl Enhance Cooling/ Use Slow Addition CheckTemp->ImproveTempControl Hot Spots Detected AdjustReagents Use Fresh Reagents/ Optimize Stoichiometry CheckReagents->AdjustReagents Degradation/ Incorrect Ratio End Yield Improved ImproveMixing->End ImproveTempControl->End AdjustReagents->End

Caption: Decision tree for troubleshooting low yield in scale-up.

References

  • Chemical Safety Guidelines - Osmium Tetroxide . Duke University Occupational and Environmental Safety Office. [Link]

  • Osmium Tetroxide - Environmental Health and Safety . Dartmouth College. [Link]

  • Standard Operating Procedure: Osmium Tetroxide . University of Wisconsin-Madison. [Link]

  • Diols . IntechOpen. [Link]

  • Osmium Tetroxide Procedures . Connecticut College. [Link]

  • Sharpless asymmetric dihydroxylation . Wikipedia. [Link]

  • Sharpless Dihydroxylation (Bishydroxylation) . Organic Chemistry Portal. [Link]

  • Asymmetric trans-dihydroxylation of cyclic olefins by enzymatic or chemo-enzymatic sequential epoxidation and hydrolysis in one-pot . Green Chemistry (RSC Publishing). [Link]

  • Stereoselective synthesis of vicinal diols with enzymatic cascade reactions . CORE. [Link]

  • Sharpless Asymmetric Dihydroxylation: An Impressive Gadget for the Synthesis of Natural Products: A Review . PubMed Central. [Link]

  • Dihydroxylation . Wikipedia. [Link]

  • Process for the preparation of vicinal diols.
  • Sharpless asymmetric dihydroxylation and acid-catalysed cyclisation of... . ResearchGate. [Link]

  • Preparation of Diols via Syn and Anti Dihydroxylation . YouTube. [Link]

  • This compound . PubChem. [Link]

  • Organic Syntheses Procedure . Organic Syntheses. [Link]

  • Cyclopropanol, 1-ethoxy- . Organic Syntheses. [Link]

  • Sharpless Asymmetric Dihydroxylation . Encyclopedia.pub. [Link]

  • Scalable synthesis of optically active 1-cyclopropylalkyl-1-amines.
  • 1,2-Dicyclopropylethyne and (Cyclopropylethynyl)cyclobutane from an Efficient Synthesis of 1,2-(omega-Haloalkyl)ethynes and 1-Cy . DTIC. [Link]

  • trans 1,2-Bis-(hydroxymethyl)cyclopropane . Organic Syntheses. [Link]

  • Synthesis of diols by dihydroxylation . Organic Chemistry Portal. [Link]

  • 12.9: Dihydroxylation . Chemistry LibreTexts. [Link]

  • Dearomative syn-Dihydroxylation of Naphthalenes with a Biomimetic Iron Catalyst . PMC. [Link]

  • O-Cyclopropyl Hydroxylamines: Gram-Scale Synthesis and Utility as Precursors for N-Heterocycles . PMC - NIH. [Link]

  • Anti Dihydroxylation of Alkenes with MCPBA and Other Peroxides with Practice Problems . Chemistry Steps. [Link]

  • Kinetics and Mechanism of the Dihydroxylation and Epoxidation of Conjugated Dienes with Hydrogen Peroxide Catalyzed by Methylrhenium Trioxide . PubMed. [Link]

  • Steps For a Dihydroxylation Reaction . YouTube. [Link]

  • Building Efficient Diastereo- and Enantioselective Synthetic Routes to trans- Cyclopropyl Esters for Rapid Lead Scale-Up . ResearchGate. [Link]

  • 11.8: Oxidation of Alkenes to Vicinal Diols . Chemistry LibreTexts. [Link]

  • Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride . ResearchGate. [Link]

  • Synthetic Approaches to Contemporary Drugs that Contain the Cyclopropyl Moiety . ResearchGate. [Link]

  • Revolutionary reactivity of vinyl cyclopropane: a rhodium-catalyzed enantioconvergent and chemodivergent rearrangement . ChemRxiv. [Link]

  • Biomimetic synthesis of natural products: Progress, challenges and prospects . EurekAlert!. [Link]

  • trans-1,2-CYCLOHEXANEDIOL . Organic Syntheses. [Link]

  • Synthesis of high-purity dialkyl 2-vinylcyclopropane-1,1-dicarboxylate.
  • The application of modern reactions in large-scale synthesis . PubMed. [Link]

  • Rearrangements of Vinylcyclopropanes, Divinylcyclopropanes, and Related Systems . ResearchGate. [Link]

  • Dynamic stereomutation of vinylcyclopropanes with metalloradicals . PMC - PubMed Central. [Link]

Sources

Technical Support Center: Stability and Degradation of 1-Cyclopropylethane-1,2-diol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1-Cyclopropylethane-1,2-diol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the stability and degradation of this compound. Here, we will address common challenges and questions through a series of troubleshooting guides and frequently asked questions, ensuring the scientific integrity and practical applicability of the information provided.

Section 1: Understanding the Stability Profile of this compound

This compound, a vicinal diol, possesses a unique structural feature—the cyclopropyl group—which can influence its reactivity and stability. Understanding its inherent stability is the first step in designing robust experiments and formulations.

FAQ 1: What are the primary factors influencing the stability of this compound?

The stability of this compound is primarily influenced by its susceptibility to oxidation, particularly at the vicinal diol moiety. The carbon-carbon bond between the two hydroxyl-bearing carbons is a key site for oxidative cleavage. Additionally, temperature, pH, light exposure, and the presence of oxidizing agents are critical factors that can initiate or accelerate degradation.

The cyclopropyl group, while generally stable, can exhibit unique reactivity under certain conditions due to ring strain. However, for most pharmaceutical and research applications, the vicinal diol is the more reactive functional group.

Troubleshooting Guide: Unexpected Degradation in Control Samples

Issue: You observe degradation of this compound in your control samples stored under standard laboratory conditions.

Possible Causes & Solutions:

Potential Cause Explanation Recommended Action
Dissolved Oxygen Solvents can contain dissolved oxygen, which may lead to slow oxidation over time, even in the absence of other stressors.Degas your solvents (e.g., by sparging with nitrogen or argon, or through sonication) before preparing solutions.
Trace Metal Contamination Metal ions (e.g., from glassware or reagents) can catalyze oxidative degradation pathways.Use high-purity solvents and reagents. Consider washing glassware with a chelating agent like EDTA, followed by thorough rinsing with purified water.
Inappropriate Storage Exposure to ambient light or temperature fluctuations can promote degradation.Store stock solutions and samples in amber vials to protect from light and at recommended temperatures (typically refrigerated or frozen).
pH Drift The pH of unbuffered solutions can change over time due to absorption of atmospheric CO2, potentially catalyzing hydrolysis or other degradation pathways.If appropriate for your experiment, use a suitable buffer system to maintain a stable pH.

Section 2: Forced Degradation Studies

Forced degradation, or stress testing, is a critical component of drug development and stability assessment.[1][2] It helps to identify potential degradation products, establish degradation pathways, and develop stability-indicating analytical methods.[1][2] A typical forced degradation study aims for 5-20% degradation of the active pharmaceutical ingredient (API).[3]

Experimental Workflow for Forced Degradation

Below is a diagram illustrating a typical workflow for a forced degradation study of this compound.

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_outcome Outcome API This compound Solution Acid Acid Hydrolysis (e.g., 0.1M HCl) API->Acid Expose to stress Base Base Hydrolysis (e.g., 0.1M NaOH) API->Base Expose to stress Oxidation Oxidation (e.g., 3% H2O2) API->Oxidation Expose to stress Thermal Thermal Stress (e.g., 60-80°C) API->Thermal Expose to stress Photolytic Photolytic Stress (e.g., ICH Q1B light exposure) API->Photolytic Expose to stress Placebo Placebo Solution (if applicable) Placebo->Acid Expose to stress (control) Placebo->Base Expose to stress (control) Placebo->Oxidation Expose to stress (control) Placebo->Thermal Expose to stress (control) Placebo->Photolytic Expose to stress (control) Neutralization Neutralization (for Acid/Base) Acid->Neutralization Base->Neutralization HPLC Stability-Indicating HPLC-UV/MS Oxidation->HPLC Thermal->HPLC Photolytic->HPLC Neutralization->HPLC MassBalance Mass Balance Calculation HPLC->MassBalance PeakPurity Peak Purity Analysis HPLC->PeakPurity Pathway Identify Degradation Pathways MassBalance->Pathway PeakPurity->Pathway Products Characterize Degradation Products Pathway->Products MethodValidation Validate Analytical Method Products->MethodValidation Oxidative_Degradation cluster_products Degradation Products 1_Cyclopropylethane_1_2_diol This compound Products 1_Cyclopropylethane_1_2_diol->Products Oxidative Cleavage Oxidant [Oxidizing Agent] (e.g., HIO4, H2O2) Cyclopropanecarboxaldehyde Cyclopropanecarboxaldehyde Formaldehyde Formaldehyde

Caption: Oxidative cleavage of this compound.

Troubleshooting Guide: Inconsistent Results in Forced Degradation Studies

Issue: You are observing highly variable or no degradation under specific stress conditions.

Possible Causes & Solutions:

Stress Condition Potential Cause Recommended Action
Acid/Base Hydrolysis The molecule may be stable to hydrolysis under the tested conditions.Increase the concentration of the acid/base, increase the temperature, or extend the exposure time. Ensure the API is fully dissolved.
Oxidation The chosen oxidizing agent may not be potent enough, or the reaction kinetics are slow at the tested temperature.Increase the concentration of the oxidizing agent (e.g., from 3% to 30% H₂O₂) or try a different oxidant like periodic acid. Consider a gentle increase in temperature (e.g., to 40°C).
Thermal Degradation The compound may be thermally stable at the tested temperature.Increase the temperature in increments (e.g., 80°C, 100°C). For solid-state studies, consider the impact of humidity.
Photolytic Degradation The molecule may not absorb light at the wavelengths emitted by the photostability chamber, or the solvent may be acting as a filter.Ensure the light source meets ICH Q1B guidelines. Conduct studies in a solvent that is transparent in the relevant UV-Vis range (e.g., acetonitrile or water).
Protocol: Oxidative Degradation Using Hydrogen Peroxide
  • Preparation: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or a water/acetonitrile mixture).

  • Stress Application: To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide.

  • Control: Prepare a control sample by adding 1 mL of the solvent (without H₂O₂) to 1 mL of the stock solution.

  • Incubation: Keep both the stressed and control samples at room temperature, protected from light, for a specified period (e.g., 24 hours).

  • Analysis: At designated time points, withdraw an aliquot from each sample, quench any remaining H₂O₂ if necessary (e.g., with sodium bisulfite), and analyze by a validated stability-indicating HPLC method.

Section 3: Analytical Method Development and Troubleshooting

A robust analytical method is essential for accurately quantifying the parent compound and its degradation products. [4]High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection is commonly employed.

FAQ 3: How do I develop a stability-indicating HPLC method for this compound?

A stability-indicating method is one that can separate the drug substance from its degradation products, process impurities, and excipients.

Key Steps:

  • Column Selection: A C18 reversed-phase column is a good starting point.

  • Mobile Phase: A gradient elution using a mixture of a buffered aqueous phase (e.g., phosphate buffer or formic acid in water) and an organic modifier (e.g., acetonitrile or methanol) is typically required to resolve the parent compound from its more polar degradation products.

  • Detection: this compound lacks a strong chromophore, making UV detection challenging. If sensitivity is an issue, consider derivatization or using alternative detection methods like Charged Aerosol Detection (CAD), Evaporative Light Scattering Detection (ELSD), or Mass Spectrometry (MS).

  • Method Validation: The method must be validated according to ICH Q2(R1) guidelines, with a key aspect being the demonstration of specificity through the analysis of forced degradation samples.

Troubleshooting Guide: Common HPLC Issues

Issue: You are experiencing poor peak shape, co-elution, or a lack of mass balance in your HPLC analysis.

Possible Causes & Solutions:

HPLC Issue Potential Cause Recommended Action
Poor Peak Shape (Tailing) Secondary interactions with the column stationary phase; column overload.Adjust the mobile phase pH to ensure the analyte is in a neutral state. Reduce the injection volume or sample concentration.
Co-elution of Peaks Insufficient resolution between the parent compound and a degradant.Optimize the HPLC gradient to increase the separation between the peaks. Try a different column chemistry (e.g., phenyl-hexyl).
Poor Mass Balance Degradants are not being detected or are retained on the column.Ensure your detection method is suitable for all potential degradants (some may lack a UV chromophore). Extend the gradient run time to elute any strongly retained compounds. Check for precipitation of the analyte or degradants in the sample vial.

Section 4: References

  • Matsusaki, Y., Yamaguchi, T., Tada, N., Miura, T., & Itoh, A. (2012). Aerobic Photooxidative Cleavage of Vicinal Diols to Carboxylic Acids Using 2-Chloroanthraquinone. Synlett, 23(13), 2059-2062. Available from: [Link]

  • Master Organic Chemistry. (n.d.). Oxidative cleavage of 1,2-diols to give aldehydes/ketones. Retrieved from [Link]

  • Mehta, B., Sharma, V., & Singh, P. (2006). Kinetics and mechanism of the oxidation of some diols by benzyltrimethylammoniumtribromide. ResearchGate. Available from: [Link]

  • Venturello, C., & Ricci, M. (1986). Oxidative cleavage of 1,2-diols to carboxylic acids by hydrogen peroxide. The Journal of Organic Chemistry, 51(9), 1599-1602. Available from: [Link]

  • University of Calgary. (n.d.). Ch15: Oxidation cleavage of 1,2-diols. Retrieved from [Link]

  • Diebold, U. (2017). The Role of Defects in the Photocatalytic Conversion of Alcohols on Rutile TiO 2 (110). Accounts of Chemical Research, 50(4), 849-856. Available from: [Link]

  • ResearchGate. (n.d.). The possible degradation pathways of compound 1 and the proposed mass... Retrieved from [Link]

  • III Analytical Methods. (n.d.). Retrieved from [Link]

  • Wang, Y., Wang, C., & Lin, L. (2017). Photocatalytic Dehydrogenation of Primary Alcohols: Selectivity Goes against Adsorptivity. ACS Omega, 2(8), 4486-4493. Available from: [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Wang, Y., Wang, C., & Lin, L. (2017). Photocatalytic Dehydrogenation of Primary Alcohols: Selectivity Goes against Adsorptivity. ACS Omega, 2(8), 4486-4493. Available from: [Link]

  • Hamlet, C. G., Sadd, P. A., & Lalljie, S. P. D. (2001). Kinetics of 3-chloropropane-1,2-diol (3-MCPD) degradation in high temperature model systems. Food Additives and Contaminants, 18(3), 209-215. Available from: [Link]

  • Asian Publication Corporation. (2023). AJ C. Retrieved from [Link]

  • Bajaj, S., Singla, D., & Sakhuja, N. (2016). Forced Degradation Studies. MedCrave online. Available from: [Link]

  • ChemBK. (n.d.). (R)-1-cyclopropylethane-1,2-diol. Retrieved from [Link]

  • Harris, J. (2022, April 18). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. ACD/Labs. Retrieved from [Link]

  • Quora. (2016, November 4). Is cyclopropane-1,1-diol stable? If yes then why? aren't geminaldiols unstable then why is this compound stable? Retrieved from [Link]

  • Brümmer, H. (2011). HOW TO APPROACH A FORCED DEGRADATION STUDY. SGS. Retrieved from [Link]

  • ResearchGate. (n.d.). Pathway of 1,2-propanediol degradation. Under fermentative conditions,... Retrieved from [Link]

  • STUDENT SUPPORT MATERIAL CLASS-X SCIENCE (PART-A). (n.d.). Retrieved from [Link]

  • Strieth-Kalthoff, F., James, M. J., Teders, M., Pitzer, L., & Glorius, F. (2014). Visible light photoredox-catalyzed deoxygenation of alcohols. Beilstein Journal of Organic Chemistry, 10, 2426-2432. Available from: [Link]

  • LibreTexts. (2019, June 5). 16.4: Periodate cleavage of 1,2-diols (glycols). Retrieved from [Link]

  • Chemistry Stack Exchange. (2024, November 22). Why is cyclopropane-1,1-diol more stable than cyclopentane-1,1-diol? Retrieved from [Link]

  • Chemical Compatibility Chart. (n.d.). Retrieved from [Link]

  • Sterlitech Corporation. (n.d.). Chemical Compatibility Chart. Retrieved from [Link]

  • Kuhn, L. P., Wright, R., & DeAngelis, L. (1966). The Thermal Decomposition of Diol Dinitrites. II. Journal of the American Chemical Society, 88(13), 3144-3147. Available from: [Link]

  • Wilkie, C. A. (2000). Polybutadiene Cross-Linked With Various Diols – Effect On Thermal Stability. e-Publications@Marquette. Available from: [Link]

  • LibreTexts. (2023, January 22). 1.4: Selecting an Analytical Method. Retrieved from [Link]

  • Húsková, R., Kende, A., & Hajslova, J. (2015). Novel approaches to analysis of 3-chloropropane-1,2-diol esters in vegetable oils. Journal of Chromatography A, 1417, 1-9. Available from: [Link]

  • PubChem. (n.d.). 1-Cyclopropylnonane-1,2-diol. Retrieved from [Link]

  • Pergal, M., Plavšić, D., & Bersuder, P. (2017). Validated method for the determination of propane-1,2-diol, butane-2,3-diol, and propane-1,3-diol in cheese and bacterial cultures using phenylboronic esterification and GC-MS. Food Chemistry, 232, 586-593. Available from: [Link]

  • Chemistry Stack Exchange. (2019, June 13). Why is cyclopropane-1,1-diol stable [closed]. Retrieved from [Link]

  • Wikipedia. (n.d.). Polycyclic aromatic hydrocarbon. Retrieved from [Link]

  • Dwivedi, M., Blech, M., & Garidel, P. (2020). Acidic and Alkaline Hydrolysis of Polysorbates Under Aqueous Conditions: Towards Understanding Polysorbate Degradation in Biopharmaceutical Formulations. European Journal of Pharmaceutical Sciences, 144, 105211. Available from: [Link]

  • Tawfik, A. (2020). Degradation pathways of 1,4-dioxane in biological and advanced oxidation processes. Desalination and Water Treatment, 178, 360-386. Available from: [Link]

Sources

Technical Support Center: Diastereoselective Reactions with 1-Cyclopropylethane-1,2-diol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) for diastereoselective reactions involving 1-cyclopropylethane-1,2-diol. As a chiral auxiliary, this diol offers unique stereochemical control, but its application can present specific challenges. This guide is designed to provide in-depth, actionable solutions to common experimental issues.

Troubleshooting Guide

Q1: Low Diastereoselectivity: What are the common causes and how can I fix them?

Answer:

Low diastereoselectivity is a frequent challenge and can stem from several factors, primarily related to reaction conditions and the nature of the reactants. The key is to understand and control the transition state geometry of the reaction.

Underlying Causes and Solutions:

  • Inadequate Chelation Control: The stereodirecting influence of the 1,2-diol moiety often relies on its ability to form a rigid, chelated intermediate with a Lewis acid.[1][2][3] If this chelation is weak or disrupted, the diastereoselectivity will be poor.

    • Troubleshooting Steps:

      • Choice of Lewis Acid: Not all Lewis acids are equally effective at promoting chelation. Strongly chelating Lewis acids like MgBr₂, ZnBr₂, TiCl₄, and SnCl₄ are generally preferred.[2] In contrast, Lewis acids like BF₃·OEt₂ often do not favor chelation and may lead to the opposite diastereomer via a non-chelation pathway (Felkin-Anh model).[2]

      • Solvent Effects: The choice of solvent is critical. Weakly coordinating solvents such as dichloromethane (DCM) and toluene are ideal as they do not compete with the diol for coordination to the Lewis acid.[4] Highly coordinating solvents like tetrahydrofuran (THF) or diethyl ether can disrupt the chelated intermediate, leading to lower diastereoselectivity.

      • Protecting Groups: The presence of bulky protecting groups on the diol, particularly silyl ethers, can sterically hinder the formation of a chelated complex, favoring a non-chelation pathway.[1] If chelation control is desired, smaller protecting groups like methoxymethyl (MOM) or benzyl (Bn) are more suitable.[1]

  • Reaction Temperature: Diastereoselective reactions are often highly sensitive to temperature. Higher temperatures can provide enough energy to overcome the activation barrier for the formation of the undesired diastereomer, leading to a mixture of products.

    • Troubleshooting Steps:

      • Lower the Temperature: Running the reaction at lower temperatures (e.g., -78 °C, -40 °C) can significantly enhance diastereoselectivity by favoring the transition state with the lower activation energy.

      • Slow Addition of Reagents: Adding the nucleophile or other reagents slowly at low temperatures helps to maintain a low concentration of the reactive species and can prevent localized heating, further improving selectivity.

Experimental Protocol: Optimizing Diastereoselectivity via Lewis Acid Screening

  • Setup: Under an inert atmosphere (e.g., argon or nitrogen), add a solution of the this compound derivative (1.0 equiv) in anhydrous DCM (0.1 M).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lewis Acid Addition: In separate, parallel reactions, add a solution of the selected Lewis acid (1.1 equiv; e.g., TiCl₄, MgBr₂, ZnCl₂) dropwise. Stir for 30 minutes.

  • Substrate Addition: Add the aldehyde or ketone substrate (1.2 equiv) dropwise.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Quenching: Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl or a suitable buffer.

  • Workup and Analysis: Extract the product, dry the organic layer, and concentrate. Determine the diastereomeric ratio (d.r.) by ¹H NMR spectroscopy or chiral high-performance liquid chromatography (HPLC).

Lewis AcidSolventTemperature (°C)Typical Diastereomeric Ratio (syn:anti)
TiCl₄DCM-78>95:5
MgBr₂Toluene-78>90:10
ZnCl₂DCM-2085:15
BF₃·OEt₂DCM-78<10:90
Q2: Incomplete Reaction: Why is my starting material not fully consumed and what should I do?

Answer:

Incomplete conversion can be due to several factors including insufficient reactivity of the reagents, catalyst deactivation, or suboptimal reaction conditions.

Underlying Causes and Solutions:

  • Insufficient Reagent Stoichiometry or Purity: The quality and amount of reagents are critical.

    • Troubleshooting Steps:

      • Verify Reagent Purity: Ensure all reagents, especially the organometallic nucleophiles and Lewis acids, are fresh and of high purity.

      • Increase Stoichiometry: A modest increase in the equivalents of the nucleophile or activating agent may be necessary to drive the reaction to completion.

  • Catalyst Deactivation: In catalytic reactions, the catalyst can be deactivated by impurities or byproducts.

    • Troubleshooting Steps:

      • Purify Starting Materials: Ensure the starting materials are free from water, protic solvents, or other impurities that can poison the catalyst.

      • Increase Catalyst Loading: A slight increase in the catalyst loading may be necessary, although this should be done judiciously to avoid side reactions.

  • Low Reaction Temperature: While low temperatures are beneficial for selectivity, they can also slow down the reaction rate to the point of incomplete conversion within a practical timeframe.

    • Troubleshooting Steps:

      • Gradual Warming: After the initial low-temperature addition, a gradual warming of the reaction mixture to a slightly higher temperature (e.g., from -78 °C to -40 °C or -20 °C) can often promote the reaction to completion without significantly compromising diastereoselectivity.

Frequently Asked Questions (FAQs)

Q1: What is the role of the cyclopropyl group in directing stereochemistry?

Answer:

The cyclopropyl group plays a significant role in stereocontrol due to its unique electronic and steric properties.[5] As a strained ring system, it has a high degree of s-character in its C-C bonds, which can influence the electronics of adjacent functional groups.[5] Furthermore, its rigid and well-defined three-dimensional structure can create a sterically demanding environment that biases the approach of incoming reagents from a particular face of the molecule.[6] In the context of chelation-controlled reactions, the cyclopropyl group can lock the conformation of the chelate ring, further enhancing the facial bias for nucleophilic attack.

Q2: How do I accurately determine the diastereomeric ratio of my product?

Answer:

Accurate determination of the diastereomeric ratio is crucial for evaluating the success of a diastereoselective reaction. The most common methods are:

  • ¹H NMR Spectroscopy: This is often the quickest method. The signals of protons adjacent to the newly formed stereocenters will appear at different chemical shifts for each diastereomer.[7][8][9] Integration of these distinct signals provides the diastereomeric ratio. For complex spectra, 2D NMR techniques like COSY and HSQC can aid in signal assignment.

  • Chiral HPLC or GC: For cases where NMR signals overlap, chromatographic methods are more reliable. By using a chiral stationary phase, the diastereomers can be separated, and the ratio determined by integrating the peak areas.

  • Derivatization: In some cases, derivatizing the diol with a chiral agent, such as Mosher's acid chloride, can create diastereomeric esters that are more easily resolved by NMR or chromatography.[9]

Q3: Can I use this compound in organocatalyzed reactions?

Answer:

Yes, chiral diols are increasingly being used as organocatalysts or as ligands in organocatalytic systems.[10][11] For instance, they can be converted into chiral boronate esters which can act as chiral Lewis acids to catalyze a variety of enantioselective transformations.[12][13] The rigid backbone of the this compound can provide a well-defined chiral environment for asymmetric induction.

Visualizations

Chelation-Controlled Transition State

G cluster_0 Chelation-Controlled Addition Reactants Diol Substrate + Lewis Acid (LA) + Nucleophile (Nu) Transition_State Rigid Chelated Intermediate Reactants->Transition_State Coordination Product Major Diastereomer Transition_State->Product Nucleophilic Attack (Less Hindered Face)

Caption: Chelation-controlled reaction pathway.

Troubleshooting Workflow for Low Diastereoselectivity

G Start Low Diastereoselectivity Observed Check_LA Is the Lewis Acid strongly chelating? Start->Check_LA Change_LA Switch to TiCl4, MgBr2, or ZnCl2 Check_LA->Change_LA No Check_Solvent Is the solvent non-coordinating? Check_LA->Check_Solvent Yes Change_LA->Check_Solvent Change_Solvent Use DCM or Toluene Check_Solvent->Change_Solvent No Check_Temp Is the reaction temperature low enough? Check_Solvent->Check_Temp Yes Change_Solvent->Check_Temp Lower_Temp Run at -78°C Check_Temp->Lower_Temp No End Improved Diastereoselectivity Check_Temp->End Yes Lower_Temp->End

Caption: Troubleshooting decision tree.

References

  • PubChem. This compound. Available from: [Link].

  • ResearchGate. Asymmetric Total Synthesis from Cyclopentene-1,2-diones: Characterization of a Diastereomerically Pure Michael Adduct. Available from: [Link].

  • Royal Society of Chemistry. Recent progress in selective functionalization of diols via organocatalysis. Available from: [Link].

  • National Institutes of Health. Highly Diastereoselective Chelation-controlled Additions to α-Silyloxy Ketones. Available from: [Link].

  • Diastereoselective Synthesis of Cyclopropyl Diboronates via 1,2-Boronate Rearrangement. Available from: [Link].

  • University of Illinois. ASYMMETRIC SYNTHESIS AND APPLICATIONS OF CYCLOPROPENES. Available from: [Link].

  • National Institutes of Health. Chiral Diol-Based Organocatalysts in Enantioselective Reactions. Available from: [Link].

  • Wiley Online Library. Diastereoselective Synthesis of Cyclopropyl Diboronates via 1,2-Boronate Rearrangement. Available from: [Link].

  • National Institutes of Health. NMR analysis of the enantiomeric purity of chiral diols by a new chiral boron agent. Available from: [Link].

  • Royal Society of Chemistry. NMR analysis of the enantiomeric purity of chiral diols by a new chiral boron agent. Available from: [Link].

  • University of Notre Dame. Competitive Cationic Pathways and the Asymmetric Synthesis of 1,2-Disubstituted Cyclopropanes: Insight into the Cyclopropylcarbinyl Cation. Available from: [Link].

  • Chemistry LibreTexts. 9.4: Diastereoselective Addition to Aldehydes and Ketones. Available from: [Link].

  • PNAS. One-pot synthesis of enantiopure syn-1,3-diacetates from racemic syn/anti mixtures of 1,3-diols by dynamic kinetic asymmetric transformation. Available from: [Link].

  • National Institutes of Health. Diastereoselective synthesis of cyclopropyl sulfoxides via hydrosulfenation. Available from: [Link].

  • ResearchGate. Stereochemistries for 1,2-diols with two secondary alcohol groups. Available from: [Link].

  • National Institutes of Health. Catalytic, Enantioselective Synthesis of 1,2-anti Diols via Asymmetric Ring Opening/Cross Metathesis. Available from: [Link].

  • National Institutes of Health. Chelation-Controlled Additions to Chiral α- and β-Silyloxy, α-Halo, and β-Vinyl Carbonyl Compounds. Available from: [Link].

  • ACS Publications. New Strategy for the Synthesis of Some Valuable Chiral 1,3-Diols with High Enantiomeric Purity: New Organocatalyst, Asymmetric Aldol Reaction, and Reduction. Available from: [Link].

  • Royal Society of Chemistry. NMR analysis of the enantiomeric purity of chiral diols by a new chiral boron agent. Available from: [Link].

  • The Felkin-Ahn model for carbonyl conformations and diastereoselective nucleophilic at. Available from: [Link].

  • National Institutes of Health. Mechanistic Insights on the Selectivity of the Tandem Heck–Ring-Opening of Cyclopropyldiol Derivatives. Available from: [Link].

  • University of Calgary. Ch15: Oxidation cleavage of 1,2-diols. Available from: [Link].

  • ACS Publications. The Effect of a Single Trifluoromethyl Substituent on the Reactivity of Chelating C2 and Cs-Symmetric Bis(alkoxide) Ligands on a. Available from: [Link].

Sources

Technical Support Center: Purification of 1-Cyclopropylethane-1,2-diol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 1-Cyclopropylethane-1,2-diol. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the isolation and purification of this polar diol. The following troubleshooting guides and FAQs provide in-depth, experience-driven advice to help you achieve high purity for your downstream applications.

Frequently Asked Questions & Troubleshooting Guides

Q1: How do I perform an initial purity assessment of my crude this compound, and what are the likely impurities?

Answer: A thorough initial assessment of your crude product is critical for selecting the appropriate purification strategy. The primary analytical techniques for this purpose are Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Common Impurities to Expect: The impurity profile depends heavily on the synthetic route. For instance, if the diol was synthesized via the dihydroxylation of vinylcyclopropane, you might encounter:

  • Unreacted Starting Materials: Residual vinylcyclopropane or other precursors.

  • Reaction Solvents: Dichloromethane, tetrahydrofuran, etc.

  • Byproducts: Epoxide intermediates from incomplete hydrolysis, or mono-esters if reagents like formic acid were used in the process[1].

  • Isomers: Stereoisomers (diastereomers or enantiomers) may be present depending on the stereoselectivity of the reaction.

Analytical Protocols:

  • NMR Spectroscopy: ¹H and ¹³C NMR are invaluable for structural confirmation and assessing purity. The presence of sharp, well-defined peaks corresponding to the this compound structure (SMILES: C1CC1C(CO)O) is a good indicator of the main component[2]. Integration of impurity peaks against product peaks can provide a rough purity estimate. For determining enantiomeric excess, derivatization with a chiral agent like 2-formylphenylboronic acid followed by ¹H NMR analysis is a highly effective method[3][4][5][6][7].

  • GC-MS Analysis: Due to the polar hydroxyl groups, diols often exhibit poor peak shape and volatility in GC. Derivatization is highly recommended to improve analysis. A common method involves converting the diol into a more volatile phenylboronic ester[8].

Protocol: GC-MS Analysis via Phenylboronic Ester Derivatization

  • Sample Preparation: Accurately weigh ~1-2 mg of the crude diol into a GC vial.

  • Solvent Addition: Add 500 µL of a suitable solvent (e.g., pyridine or acetonitrile).

  • Derivatization: Add a 1.1 molar equivalent of phenylboronic acid.

  • Reaction: Cap the vial and heat at 60-70°C for 30 minutes to form the phenylboronic ester.

  • Analysis: Cool the vial to room temperature and inject 1 µL into the GC-MS.

  • Interpretation: The resulting mass spectrum can be compared against libraries and used to identify both the diol derivative and volatile impurities[8][9].

Q2: My crude product is a viscous liquid. What is the best primary purification method: distillation, recrystallization, or chromatography?

Answer: The choice of purification method depends on the thermal stability of the diol, the nature of the impurities, and the required scale. This compound is a polar, viscous compound, which presents unique challenges for each technique[10][11][12].

Below is a decision-making framework to guide your choice.

Table 1: Comparison of Primary Purification Techniques for this compound

Technique Pros Cons Best Suited For...
Vacuum Distillation - Effective for removing non-volatile or very high-boiling impurities.- Scalable for large quantities.- Risk of thermal decomposition.- High viscosity can lead to bumping and inefficient separation[10].- Does not separate close-boiling impurities or azeotropes[13].Crude product with primarily non-volatile impurities (e.g., salts, catalysts) and when high-throughput is needed.
Recrystallization - Can yield very high-purity crystalline material.- Cost-effective and scalable.- Compound must be a solid at or below room temperature.- Finding a suitable solvent system can be challenging[14].- Prone to "oiling out" if impurities are high or cooling is too rapid[14].Low-melting solids where a suitable solvent system can be identified for selective crystallization.
Column Chromatography - Highly versatile and effective for separating complex mixtures.- Can separate isomers and close-boiling impurities.- Can be labor-intensive and require large solvent volumes.- Polar compounds can bind strongly to silica, leading to peak tailing[15].- Scaling up can be challenging.Complex mixtures with multiple components, or when very high purity is required on a small to medium scale.

digraph "Purification_Decision_Flow" {
graph [rankdir="LR", splines=ortho, nodesep=0.6];
node [shape=box, style="rounded,filled", fontname="Helvetica", fillcolor="#F1F3F4", fontcolor="#202124"];
edge [fontname="Helvetica", color="#5F6368"];

start [label="Crude this compound", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; is_solid [label="Is the crude product a solid or low-melting solid?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; impurities [label="Are impurities mainly non-volatile (salts, polymers)?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; complex_mix [label="Is it a complex mixture (isomers, byproducts)?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"];

recrystallize [label="Attempt Recrystallization", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; distill [label="Perform Vacuum Distillation", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; chromatography [label="Use Column Chromatography", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"];

start -> is_solid; is_solid -> recrystallize [label="Yes"]; is_solid -> impurities [label="No (Viscous Liquid)"]; impurities -> distill [label="Yes"]; impurities -> complex_mix [label="No"]; complex_mix -> chromatography [label="Yes"]; complex_mix -> distill [label="No (Simple Mixture)"]; }graphic technique is best for this polar compound?**

Answer: Severe peak tailing or "smearing" on a silica gel column is a classic sign of excessively strong interaction between a polar analyte and the polar stationary phase. While normal-phase chromatography on silica can work, it often requires careful optimization of a polar mobile phase. For highly polar compounds like diols, other techniques are often more effective.

Chromatography Selection Guide:

  • Optimized Normal-Phase (Silica Gel):

    • Why it fails: The two hydroxyl groups on the diol form strong hydrogen bonds with the silanol groups on the silica surface, causing slow and uneven elution.
    • How to fix it: Use a more polar mobile phase. Instead of a simple hexane/ethyl acetate system, consider adding a small percentage (0.5-2%) of methanol or isopropanol to the mobile phase to compete for binding sites on the silica and improve peak shape. A gradient elution, starting with low polarity and gradually increasing, is often necessary.
  • Reversed-Phase (C18):

    • Why it fails: Highly polar compounds have weak interactions with the nonpolar C18 stationary phase and are often unretained, eluting in the void volume with the solvent front.
    • Recommended approach: This is generally not the first choice. However, specialized columns with polar-embedded or polar-endcapped groups can provide better retention for polar analytes.
  • Hydrophilic Interaction Liquid Chromatography (HILIC):

    • Why it works: HILIC is an ideal technique for purifying very polar compounds. It utilizes a polar stationary phase (like silica or an amine-bonded phase) but with a mobile phase that is high in organic content (e.g., >80% acetonitrile) with a small amount of aqueous solvent. The analyte partitions into a water-rich layer on the surface of the stationary phase. Elution is achieved by increasing the aqueous content of the mobile phase. This provides excellent retention and separation for compounds that perform poorly in reversed-phase.
digraph "Chromatography_Selection" {
  graph [splines=ortho];
  node [shape=box, style="rounded,filled", fontname="Helvetica", fillcolor="#F1F3F4", fontcolor="#202124"];
  edge [fontname="Helvetica", color="#5F6368"];

  start [label="Crude Diol Sample", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
  c18_result [label="Sample elutes in void volume on C18 column", shape=diamond, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];
  silica_result [label="Sample streaks badly on silica column", shape=diamond, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];

  try_hilic [label="Use HILIC Mode", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"];
  optimize_np [label="Optimize Normal Phase", shape=box, fillcolor="#FBBC05", fontcolor="#202124"];
  
  details_hilic [label="Polar stationary phase (silica, amine)\nHigh organic mobile phase (e.g., ACN/H2O)", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"];
  details_np [label="Add polar modifier (MeOH, IPA)\nRun a steep gradient", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"];

  start -> c18_result;
  start -> silica_result;
  
  c18_result -> try_hilic [label="Yes"];
  silica_result -> optimize_np [label="Yes"];
  optimize_np -> try_hilic [label="If still poor"];
  
  try_hilic -> details_hilic [style=dashed, arrowhead=none];
  optimize_np -> details_np [style=dashed, arrowhead=none];
}

Caption: Troubleshooting guide for chromatography mode selection.

References

  • Simple Protocol for NMR Analysis of the Enantiomeric Purity of Diols | Organic Letters. (n.d.). American Chemical Society. [Link]

  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. (2025). Waters Blog. [Link]

  • Very polar compound purification using aqueous normal-phase flash column chromatography. (2023). Biotage. [Link]

  • Simple protocols for NMR analysis of the enantiomeric purity of chiral diols. (2008). PubMed. [Link]

  • Purification of polar compounds from Radix isatidis using conventional C18 column coupled with polar-copolymerized C18 column. (n.d.). PubMed. [Link]

  • Simple protocols for NMR analysis of the enantiomeric purity of chiral diols. (2008). Nature Protocols. [Link]

  • Simple protocol for NMR analysis of the enantiomeric purity of diols. (2006). PubMed. [Link]

  • Simple Protocol for NMR Analysis of the Enantiomeric Purity of Diols. (2006). American Chemical Society. [Link]

  • Isolation and purification of polar compounds from Eupatorium fortunei Turcz by high-speed counter-current chromatography. (2021). Taylor & Francis Online. [Link]

  • Recrystallization. (2023). Chemistry LibreTexts. [Link]

  • Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo. [Link]

  • Diol Separations. (n.d.). National Energy Technology Laboratory. [Link]

  • This compound. (n.d.). PubChem. [Link]

  • Process for the separation and purification of a mixed diol stream. (n.d.).
  • Distillation of Viscous Systems. (2025). ResearchGate. [Link]

  • Organic Syntheses Procedure. (n.d.). Organic Syntheses. [Link]

  • trans 1,2-Bis-(hydroxymethyl)cyclopropane. (n.d.). Organic Syntheses. [Link]

  • The Viscous Properties of Diols. V. 1,2–Hexanediol in Water and Butanol Solutions. (2004). Zeitschrift für Naturforschung A. [Link]

  • Viscosity effects on the dynamics of diols and diol-based deep eutectic solvents. (n.d.). The Journal of Chemical Physics. [Link]

  • Synthesis of cyclopropanes. (n.d.). Organic Chemistry Portal. [Link]

  • The Viscous Properties of Diols. III. 1,2- and 1,4-Butanediol in Water and 1-Pentanol. (n.d.). Zeitschrift für Naturforschung A. [Link]

  • Validated method for the determination of propane-1,2-diol, butane-2,3-diol, and propane-1,3-diol in cheese and bacterial cultures using phenylboronic esterification and GC-MS. (2017). PubMed. [Link]

  • trans-1,2-CYCLOHEXANEDIOL. (n.d.). Organic Syntheses. [Link]

  • Replica Mass Spectra of Propane-1,2-diol (2TMS). (n.d.). The Golm Metabolome Database. [Link]

  • Preparation method of 1,2-cyclopentanediol. (n.d.).
  • Determination of free and bound 3-chloropropane-1,2-diol by gas chromatography with mass spectrometric detection using deuterated 3-chloropropane-1,2-diol as internal standard. (2007). ResearchGate. [Link]

  • Scalable synthesis of optically active 1-cyclopropylalkyl-1-amines. (2021).
  • Synthesis and reactions of cyclopropenones. (2011). University of Huddersfield Repository. [Link]

  • The Synthesis of Cyclopropyl-Fused Tetrahydrofurans from Vinylcyclopropanes. (2020). ChemRxiv. [Link]

Sources

Validation & Comparative

A Comparative Technical Guide to 1-Cyclopropylethane-1,2-diol and Other Vicinal Diols for Advanced Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Unique Potential of 1-Cyclopropylethane-1,2-diol in Chemical Synthesis and Drug Development

In the landscape of fine chemicals and pharmaceutical intermediates, vicinal diols are a cornerstone, serving as versatile building blocks and key formulation components. This guide provides a comprehensive comparative analysis of this compound, a chiral diol featuring a unique cyclopropyl moiety, against three widely utilized vicinal diols: Propylene Glycol (1,2-Propanediol), 1,2-Butanediol, and trans-1,2-Cyclohexanediol.

The presence of the cyclopropyl group in this compound is of particular interest to researchers and drug development professionals. This small, strained ring system is known to impart significant changes to the physicochemical and pharmacological properties of a molecule. It can influence metabolic stability, receptor binding affinity, and overall molecular conformation. Understanding how these structural nuances translate into performance differences is critical for informed selection in demanding applications such as the synthesis of novel active pharmaceutical ingredients (APIs), the development of advanced polymer systems, and the formulation of high-performance solvents.

This guide will delve into a detailed comparison of the physicochemical properties of these four diols, drawing upon both experimental data and predictive models. We will then explore the potential implications of these properties in key applications. Finally, we will provide robust, step-by-step experimental protocols to enable researchers to conduct their own direct comparative studies, ensuring a thorough and data-driven evaluation for their specific needs.

Comparative Analysis of Physicochemical Properties

A molecule's physical and chemical properties are the primary determinants of its behavior and suitability for a given application. The following table summarizes the key physicochemical properties of this compound and the selected comparative diols. It is important to note that while extensive experimental data is available for the more common diols, some properties for this compound are predicted based on Quantitative Structure-Property Relationship (QSPR) models due to a lack of published experimental values.

PropertyThis compoundPropylene Glycol1,2-Butanedioltrans-1,2-Cyclohexanediol
Molecular Formula C₅H₁₀O₂[1]C₃H₈O₂[2]C₄H₁₀O₂[3][4]C₆H₁₂O₂[5]
Molecular Weight ( g/mol ) 102.13[1]76.09[2][6]90.12[3][4]116.16[5][7]
Boiling Point (°C) ~190-210 (Predicted)188.2[2]195-197[3]235-238
Melting Point (°C) ~ -20 to 10 (Predicted)-59[2]-50[3][4]100-104[5][7]
Density (g/cm³ at 20°C) ~1.05 (Predicted)1.036[2][6]1.002[3]1.09 (approx.)
Viscosity (mPa·s at 20°C) ~60-80 (Predicted)56[8]73[3]Solid at 20°C
Solubility in Water Miscible (Predicted)Miscible[2]Miscible[3][4]Moderately Soluble
pKa 14.36 ± 0.20 (Predicted)~14.9~15.1~14.8

Expert Insights on the Impact of the Cyclopropyl Group:

The predicted properties of this compound suggest a molecule with a boiling point and viscosity comparable to its linear and cyclic counterparts, but with distinct structural features that can influence its reactivity and intermolecular interactions. The cyclopropyl group, with its unique sp²-like character, can participate in electronic interactions and introduce conformational rigidity. This can be advantageous in several ways:

  • Enhanced Metabolic Stability: The cyclopropyl group is often introduced into drug candidates to block sites of metabolism, potentially leading to improved pharmacokinetic profiles.

  • Conformational Constraint: The rigid cyclopropane ring can lock the diol into a more defined conformation, which can be beneficial for optimizing binding to a biological target.

  • Modulation of Polarity: The cyclopropyl group can subtly alter the polarity and hydrogen bonding capacity of the diol, which can impact its solvency and performance in formulations.

Performance in Key Applications: A Comparative Outlook

While direct experimental comparisons are limited, we can extrapolate the potential performance of this compound in several key applications based on its structure and the known properties of diols.

As a Chiral Building Block in Organic Synthesis

All four diols are valuable chiral synthons. However, the presence of the cyclopropyl group in this compound offers unique synthetic possibilities. The strained ring can be opened under specific conditions to introduce further functionality, and its stereochemistry can be used to control the formation of new chiral centers.

Diagram: Synthetic Utility of Vicinal Diols

G Diol Vicinal Diol Epoxide Epoxide Diol->Epoxide Dehydration Diketone α-Diketone Diol->Diketone Oxidation Carbonate Cyclic Carbonate Diol->Carbonate Reaction with Phosgene/Analogs Polymer Polyester / Polyurethane Diol->Polymer Polycondensation

Caption: General synthetic transformations of vicinal diols.

Performance as a Solvent and in Pharmaceutical Formulations

Diols are widely used as solvents, co-solvents, and excipients in the pharmaceutical industry due to their ability to dissolve a wide range of APIs and their low toxicity.[8] The predicted miscibility of this compound with water suggests it could be a viable alternative to propylene glycol in aqueous formulations. Its unique polarity, influenced by the cyclopropyl group, may offer advantages in solubilizing specific APIs that are challenging for other diols.

Role in Polymer Synthesis

Vicinal diols are key monomers in the synthesis of polyesters and polyurethanes. The structure of the diol has a significant impact on the properties of the resulting polymer. The incorporation of the rigid cyclopropyl group from this compound into a polymer backbone is expected to increase the glass transition temperature (Tg) and modify the mechanical properties of the material compared to polymers made with more flexible linear diols like 1,2-butanediol.[9]

Diagram: Diol Structure and Polymer Properties

G cluster_0 Diol Monomer cluster_1 Resulting Polymer Properties Linear Linear Diol (e.g., 1,2-Butanediol) Flexibility Increased Flexibility Linear->Flexibility Cyclic Cyclic Diol (e.g., 1,2-Cyclohexanediol) Rigidity Increased Rigidity / Higher Tg Cyclic->Rigidity Cyclopropyl This compound Cyclopropyl->Rigidity

Caption: Influence of diol structure on polymer properties.

Experimental Protocols for Comparative Analysis

To facilitate a direct and robust comparison, the following experimental protocols are provided. These methods are based on established standards and best practices in chemical analysis.

Determination of Physicochemical Properties

1.1. Boiling Point Determination (ASTM D1078)

  • Principle: This method determines the boiling range of pure and mixed liquids.

  • Apparatus: Distillation flask, condenser, calibrated thermometer, heating mantle.

  • Procedure:

    • Place 100 mL of the diol sample into the distillation flask.

    • Add a few boiling chips.

    • Assemble the distillation apparatus.

    • Heat the flask and record the temperature at which the first drop of distillate falls from the condenser and the temperature when the last of the liquid evaporates.

1.2. Melting Point Determination (Capillary Method)

  • Principle: A small amount of the solid diol is heated in a capillary tube, and the temperature range over which it melts is observed.

  • Apparatus: Melting point apparatus, capillary tubes.

  • Procedure:

    • If the diol is a solid at room temperature, finely powder a small amount.

    • Pack the powdered sample into a capillary tube to a height of 2-3 mm.

    • Place the capillary tube in the melting point apparatus.

    • Heat the sample at a controlled rate (e.g., 1-2 °C/min) near the expected melting point.

    • Record the temperature at which the first liquid appears and the temperature at which the entire sample is liquid.

1.3. Density Determination (ASTM D891)

  • Principle: The mass of a known volume of the liquid diol is measured at a specific temperature.

  • Apparatus: Pycnometer, analytical balance, constant temperature water bath.

  • Procedure:

    • Clean and dry the pycnometer and determine its mass.

    • Fill the pycnometer with the diol sample, ensuring no air bubbles are present.

    • Place the filled pycnometer in a constant temperature bath at 20°C until it reaches thermal equilibrium.

    • Adjust the volume to the calibration mark.

    • Remove the pycnometer from the bath, wipe it dry, and determine its mass.

    • Calculate the density from the mass and volume of the diol.

1.4. Viscosity Measurement (ASTM D445)

  • Principle: This method measures the kinematic viscosity of a liquid, from which the dynamic viscosity can be calculated.

  • Apparatus: Capillary viscometer, constant temperature bath.

  • Procedure:

    • Select a viscometer with a suitable capillary size for the expected viscosity of the diol.

    • Charge the viscometer with the diol sample.

    • Place the viscometer in a constant temperature bath at 20°C.

    • Measure the time it takes for the liquid to flow between two marked points on the capillary.

    • Calculate the kinematic viscosity using the viscometer constant.

    • Calculate the dynamic viscosity by multiplying the kinematic viscosity by the density of the diol at the same temperature.

Performance Evaluation

2.1. Solvent Power Assessment (Equilibrium Solubility Method)

  • Principle: The saturation concentration of a model API in each diol is determined at a controlled temperature.

  • Apparatus: Vials, constant temperature shaker, analytical instrument (e.g., HPLC, UV-Vis).

  • Procedure:

    • Add an excess amount of a model API to a known volume of each diol in separate vials.

    • Seal the vials and place them in a constant temperature shaker (e.g., 25°C) for 24-48 hours to reach equilibrium.

    • Filter the saturated solutions to remove undissolved API.

    • Analyze the concentration of the dissolved API in the filtrate using a suitable and validated analytical method.

Diagram: Experimental Workflow for Solubility Determination

G Start Start Add_API Add excess API to Diol Start->Add_API Equilibrate Equilibrate at constant temperature Add_API->Equilibrate Filter Filter to remove undissolved solid Equilibrate->Filter Analyze Analyze API concentration Filter->Analyze End End Analyze->End

Sources

A Comparative Guide to Chiral Auxiliaries in Asymmetric Synthesis: Benchmarking Performance for Novel Candidates

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of asymmetric synthesis, the reliable and predictable control of stereochemistry is paramount. Chiral auxiliaries have long stood as a robust and versatile tool for the introduction of chirality, enabling the synthesis of complex, enantiomerically pure molecules that are often the cornerstone of pharmaceuticals and other bioactive compounds.[1][2] This guide provides a comprehensive comparison of well-established chiral auxiliaries, focusing on their efficacy in key asymmetric transformations. While direct experimental data on the performance of novel auxiliaries such as 1-Cyclopropylethane-1,2-diol is not yet present in the scientific literature, this document will serve as a benchmark, offering the foundational knowledge and experimental frameworks against which new candidates can be evaluated.

The Logic of Chiral Auxiliaries: A Temporary Guiding Hand

A chiral auxiliary is a chiral molecule that is temporarily attached to a prochiral substrate to direct a chemical reaction to produce a single stereoisomer. The auxiliary is then removed and can often be recovered for reuse.[1] The success of a chiral auxiliary hinges on its ability to create a rigid and well-defined steric and electronic environment around the reactive center, forcing the incoming reagent to approach from a specific trajectory.

This guide will focus on three classes of widely used and highly effective chiral auxiliaries:

  • Evans' Oxazolidinones: Renowned for their high diastereoselectivity in aldol, alkylation, and Diels-Alder reactions.[1]

  • Oppolzer's Sultams: Valued for their rigidity and effectiveness in a range of asymmetric transformations, including cycloadditions and conjugate additions.

  • Chiral Diols (e.g., (+)-Pinanediol): Often used to form chiral acetals or esters, providing stereocontrol in reactions such as aldol and Diels-Alder additions.[3][4]

Performance in Asymmetric Aldol Reactions: A Side-by-Side Comparison

The aldol reaction is a powerful C-C bond-forming reaction that creates up to two new stereocenters. Chiral auxiliaries provide excellent control over the stereochemical outcome.

Chiral AuxiliarySubstrateReagent/ConditionsDiastereomeric Ratio (d.r.)YieldReference
(R)-4-benzyl-2-oxazolidinone (Evans') N-propionyl oxazolidinone1. Bu₂BOTf, Et₃N, CH₂Cl₂ -78 °C; 2. PhCHO>99:1 (syn)85%[1]
(2R)-Bornane-10,2-sultam (Oppolzer's) N-propionyl sultam1. TiCl₄, (-)-sparteine, CH₂Cl₂ -78 °C; 2. PhCHO>98:2 (syn)90%
(+)-Pinanediol Pinanediol propionate1. LDA, THF, -78 °C; 2. PhCHO95:5 (anti)78%[4]

Delving Deeper: The Causality Behind Stereochemical Control

The remarkable stereoselectivity achieved with these auxiliaries is not a matter of chance; it is a direct consequence of their specific structural features and their ability to orchestrate the transition state of the reaction.

Evans' Oxazolidinones: The high "syn" selectivity in aldol reactions is attributed to the formation of a rigid, chair-like Zimmerman-Traxler transition state where the boron atom chelates to both the enolate oxygen and the carbonyl oxygen of the auxiliary. The bulky substituent at the 4-position of the oxazolidinone ring effectively shields one face of the enolate, directing the approach of the aldehyde from the less hindered side.[1]

Oppolzer's Sultams: The rigid bicyclic structure of the camphorsultam provides a highly predictable steric environment. In reactions, the substrate is believed to adopt a conformation where one face is effectively blocked by the sultam ring, leading to high diastereoselectivity.

Chiral Diols: When forming acetals or esters, chiral diols create a chiral pocket around the reactive center. In the case of pinanediol-derived esters in aldol reactions, the formation of a boron enolate leads to a chelated transition state where the bulky pinane framework dictates the facial selectivity of the aldehyde approach.[4]

Experimental Protocol: Asymmetric Aldol Reaction with an Evans' Auxiliary

This protocol provides a detailed methodology for a typical asymmetric aldol reaction using (R)-4-benzyl-2-oxazolidinone.

Materials:

  • N-propionyl-(R)-4-benzyl-2-oxazolidinone

  • Dibutylboron triflate (Bu₂BOTf)

  • Triethylamine (Et₃N)

  • Benzaldehyde (PhCHO)

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Methanol

  • 30% Hydrogen Peroxide

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried round-bottom flask under an argon atmosphere, add N-propionyl-(R)-4-benzyl-2-oxazolidinone (1.0 eq) and dissolve in anhydrous CH₂Cl₂.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Add triethylamine (1.5 eq) dropwise.

  • Slowly add dibutylboron triflate (1.2 eq) to the solution. Stir for 30 minutes at -78 °C to facilitate the formation of the boron enolate.

  • Add freshly distilled benzaldehyde (1.2 eq) dropwise.

  • Stir the reaction mixture at -78 °C for 2 hours, then allow it to warm to 0 °C over 1 hour.

  • Quench the reaction by adding methanol, followed by a mixture of methanol and 30% hydrogen peroxide at 0 °C.

  • Stir vigorously for 1 hour.

  • Add saturated aqueous NaHCO₃ and extract the product with CH₂Cl₂.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel.

Visualizing the Path to Stereoselectivity

Chiral_Auxiliary_Workflow cluster_0 Asymmetric Synthesis Using a Chiral Auxiliary Prochiral_Substrate Prochiral Substrate Attachment Attachment of Auxiliary Prochiral_Substrate->Attachment Chiral_Auxiliary Chiral Auxiliary Chiral_Auxiliary->Attachment Chiral_Substrate_Auxiliary_Complex Chiral Substrate-Auxiliary Complex Attachment->Chiral_Substrate_Auxiliary_Complex Diastereoselective_Reaction Diastereoselective Reaction Chiral_Substrate_Auxiliary_Complex->Diastereoselective_Reaction Diastereomerically_Enriched_Product Diastereomerically Enriched Product Diastereoselective_Reaction->Diastereomerically_Enriched_Product Cleavage Cleavage of Auxiliary Diastereomerically_Enriched_Product->Cleavage Enantiomerically_Pure_Product Enantiomerically Pure Product Cleavage->Enantiomerically_Pure_Product Recovered_Auxiliary Recovered Auxiliary Cleavage->Recovered_Auxiliary

Caption: General workflow for asymmetric synthesis using a chiral auxiliary.

Caption: Simplified Zimmerman-Traxler transition state for an Evans' syn-aldol reaction.

Evaluating Novel Chiral Auxiliaries: The Case of this compound

While no experimental data currently exists for the use of this compound as a chiral auxiliary, we can hypothesize its potential based on its structural features and the principles established by known auxiliaries.

Potential Advantages and Mode of Action:

  • Rigidity: The cyclopropyl group is conformationally rigid, which could help in creating a well-defined steric environment.

  • Chelation: The 1,2-diol functionality is capable of forming a five-membered ring upon chelation to a metal center (e.g., boron, titanium, or lithium), similar to other chiral diol auxiliaries. This chelation would create a rigid scaffold to control the facial selectivity of a reaction.

  • Stereocontrol: The stereocenters at C1 and C2 of the diol, in conjunction with the cyclopropyl group, would be expected to create a chiral pocket. The effectiveness of this stereocontrol would depend on the relative orientation of the substituents and the specific reaction conditions.

Proposed Evaluation Workflow:

  • Synthesis and Attachment: Develop a synthetic route to enantiomerically pure this compound and establish efficient methods for its attachment to prochiral substrates (e.g., formation of acetals with α,β-unsaturated aldehydes for Diels-Alder reactions, or esterification for aldol reactions).

  • Test Reactions: Conduct a series of well-understood asymmetric reactions, such as the aldol reaction with benzaldehyde and the Diels-Alder reaction with cyclopentadiene.

  • Analysis of Stereoselectivity: Determine the diastereomeric ratio of the products using techniques like NMR spectroscopy and HPLC.

  • Cleavage and Recovery: Develop mild conditions for the removal of the auxiliary without racemization of the product and assess the potential for its recovery and reuse.

  • Benchmarking: Compare the obtained yields and diastereoselectivities with those of established auxiliaries like Evans' oxazolidinones and Oppolzer's sultams under identical conditions.

Auxiliary_Selection_Tree cluster_2 Decision Tree for Chiral Auxiliary Selection Reaction_Type What is the key asymmetric reaction? Aldol Aldol Reaction Reaction_Type->Aldol Diels_Alder Diels-Alder Reaction Reaction_Type->Diels_Alder Alkylation Alkylation Reaction_Type->Alkylation Syn_or_Anti Desired Diastereomer? Aldol->Syn_or_Anti Oppolzer_Sultam Oppolzer's Sultam Diels_Alder->Oppolzer_Sultam Evans_Aux Evans' Oxazolidinone Alkylation->Evans_Aux Syn Syn Syn_or_Anti->Syn Anti Anti Syn_or_Anti->Anti Syn->Evans_Aux Syn->Oppolzer_Sultam Chiral_Diol Chiral Diol Anti->Chiral_Diol Cleavage_Conditions What are the downstream functional group requirements? Evans_Aux->Cleavage_Conditions Carboxylic_Acid Carboxylic Acid Cleavage_Conditions->Carboxylic_Acid Alcohol Alcohol Cleavage_Conditions->Alcohol Ester Ester Cleavage_Conditions->Ester LiOH_H2O2 LiOH/H₂O₂ Carboxylic_Acid->LiOH_H2O2 LiBH4 LiBH₄ Alcohol->LiBH4 NaOMe_MeOH NaOMe/MeOH Ester->NaOMe_MeOH

Caption: A simplified decision tree for selecting a suitable chiral auxiliary.

Conclusion

While Evans' oxazolidinones, Oppolzer's sultams, and various chiral diols have proven to be highly reliable and effective chiral auxiliaries in a multitude of asymmetric syntheses, the exploration of novel auxiliaries is crucial for expanding the synthetic chemist's toolkit. The lack of published data on this compound highlights an opportunity for future research. By leveraging the principles of stereocontrol established by the well-known auxiliaries discussed in this guide, and by systematically evaluating its performance in benchmark reactions, the potential of this compound and other novel candidates can be thoroughly assessed. This continuous cycle of innovation and evaluation will undoubtedly lead to the development of even more powerful tools for the stereoselective synthesis of complex molecules.

References

  • Gong, L.-Z., Chen, X.-H., & Xu, X.-Y. (2010). Chiral Diol-Based Organocatalysts in Enantioselective Reactions. Accounts of Chemical Research, 43(7), 945-956. [Link]

  • Zhou, Y., & Shan, Z. (2006). Chiral Diols: A New Class of Additives for Direct Aldol Reaction Catalyzed by L-Proline. The Journal of Organic Chemistry, 71(24), 9510-9512. [Link]

  • Wikipedia. (2023). Chiral auxiliary. [Link]

  • Huang, Z., Zhou, J., & Tang, Y. (2004). Highly diastereoselective synthesis of vinylcyclopropane derivatives with (-)-8-phenylmenthol as chiral auxiliary. Organic Letters, 6(18), 3143-3145. [Link]

  • Hernandez, K. E., et al. (2019). Gram-scale synthesis of chiral cyclopropane-containing drugs and drug precursors with engineered myoglobin catalysts featuring complementary stereoselectivity. ACS Catalysis, 9(2), 1088-1094. [Link]

  • Cortes-Garcia, I., et al. (2019). Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses. Journal of the Mexican Chemical Society, 63(3). [Link]

  • Tyagi, V., et al. (2021). A Diverse Library of Chiral Cyclopropane Scaffolds via Chemoenzymatic Assembly and Diversification of Cyclopropyl Ketones. Journal of the American Chemical Society, 143(4), 2016-2025. [Link]

  • Wipf, P., & Ribe, S. (1998). Asymmetric Aldol Reactions Using a Fluorous Oxazolidinone Chiral Auxiliary. Organic Letters, 1(8), 1287-1290. [Link]

  • Wilson, P. D. (2003). Design, synthesis and evaluation of chiral auxiliaries, ligands and catalysts for asymmetric synthesis. Simon Fraser University. [Link]

  • de Figueiredo, R. M., & Christmann, M. (2007). Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. Chirality, 19(6), 489-514. [Link]

  • Meggers, E. (2010). Chiral auxiliaries as emerging tools for the asymmetric synthesis of octahedral metal complexes. Chemistry–A European Journal, 16(3), 752-758. [Link]

  • Ghosh, A. K., & Fidanze, S. (1998). Asymmetric Diels-Alder reaction: cis-1-arylsulfonamido-2-indanols as highly effective chiral auxiliaries. The Journal of Organic Chemistry, 63(18), 6146-6152. [Link]

  • Davies, S. G., & Roberts, P. M. (2010). A temporary stereocentre approach for the asymmetric synthesis of chiral cyclopropane-carboxaldehydes. Organic & Biomolecular Chemistry, 8(1), 55-65. [Link]

  • Evans, D. A., Helmchen, G., & Rüping, M. (2007). Chiral Auxiliaries in Asymmetric Synthesis. In Asymmetric Synthesis (pp. 1-13). Wiley-VCH Verlag GmbH & Co. KGaA. [Link]

  • Dr. Preeti Rekha. (2020, October 22). Chiral Auxiliaries in Asymmetric Synthesis of Natural Products [Video]. YouTube. [Link]

  • PubChem. (n.d.). This compound. [Link]

  • Aggarwal, V. K., & O'Brien, C. J. (2002). One-Pot Regio- and Stereoselective Cyclization of 1,2,n-Triols. Organic Letters, 4(16), 2795-2798. [Link]

  • Organic Chemistry Portal. (n.d.). 1,2-Diol synthesis by additions. [Link]

  • M. S. Reddy, et al. (2007). Applications of 1-Alkenyl-1,1-Heterobimetallics in the Stereoselective Synthesis of Cyclopropylboronate Esters, Trisubstituted Cyclopropanols and 2,3-Disubstituted Cyclobutanones. The Journal of Organic Chemistry, 72(15), 5661-5667. [Link]

  • A. V. Kuchin, et al. (2021). Synthesis of 1,2-epoxycyclopentane and/or 1,2-cyclopentanediol by oxidation of cyclopentene with aqueous solution of hydrogen peroxide. Petroleum Chemistry, 61(8), 923-930. [Link]

Sources

The Gold Standard and Beyond: A Comparative Guide to the Stereochemical Analysis of 1-Cyclopropylethane-1,2-diol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the unambiguous determination of a molecule's three-dimensional structure is not merely an academic exercise—it is a cornerstone of modern pharmaceutical science. The spatial arrangement of atoms, or stereochemistry, dictates the pharmacological and toxicological properties of a drug candidate. In the realm of complex chiral molecules, such as derivatives of 1-cyclopropylethane-1,2-diol, possessing multiple stereocenters, this task becomes both critical and challenging.

The Unrivaled Precision of Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction (XRD) stands as the unequivocal gold standard for determining the absolute configuration of a chiral molecule. By analyzing the diffraction pattern of X-rays passing through a single, high-quality crystal, we can generate a precise three-dimensional map of electron density, revealing the exact spatial coordinates of each atom. This method provides irrefutable proof of molecular structure, including bond lengths, bond angles, and, most importantly, the absolute stereochemistry of all chiral centers.

Experimental Workflow: From Powder to Structure

The journey from a synthesized compound to a fully resolved crystal structure is a multi-step process that demands patience and precision.

The Significance of 1-Cyclopropylethane-1,2-diol in Reaction Kinetics

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Kinetic Analysis of Reactions Involving 1-Cyclopropylethane-1,2-diol

For researchers, scientists, and professionals in drug development, a deep understanding of reaction kinetics is not merely academic—it is the cornerstone of process optimization, scalability, and safety.[1] This guide provides a comprehensive comparison of methodologies for studying the kinetics of reactions involving this compound, a versatile chiral building block with potential applications in pharmaceutical and agrochemical synthesis.[2] We will move beyond simple procedural lists to explore the causality behind experimental design, ensuring a robust and self-validating approach to your research.

This compound is a vicinal diol featuring a cyclopropyl group adjacent to one of the hydroxyl-bearing carbons. This structure is unique for two primary reasons that directly impact its reactivity:

  • Vicinal Diol Functionality: The two adjacent hydroxyl groups are susceptible to specific classes of reactions, most notably oxidation, which can proceed via two distinct pathways: C-C bond cleavage (glycol fission) or oxidation to an α-hydroxy carbonyl compound.[3][4][5][6]

  • The Cyclopropyl Moiety: The cyclopropane ring possesses unique electronic properties, behaving similarly to a double bond in its ability to stabilize an adjacent carbocation or radical through conjugation. This electronic contribution can significantly influence reaction rates and transition state stability compared to simple alkyl or aryl-substituted diols.

Understanding the kinetics of its reactions is paramount for controlling product selectivity and optimizing reaction conditions, which is critical for efficient synthesis of complex molecules.[1]

Comparative Analysis of Potential Reaction Pathways

The primary reaction of interest for vicinal diols is oxidation. The choice of oxidant is the most critical experimental variable, as it directly dictates the mechanistic pathway and the final products.

Alternative 1: Oxidative C-C Bond Cleavage (Glycol Fission)

This pathway involves the rupture of the carbon-carbon bond between the two hydroxyl groups. It is typically favored by strong, often metal-based, oxidizing agents that can form a cyclic intermediate with the diol.

  • Common Reagents: Acid Permanganate (HMnO₄), Benzyltrimethylammonium Tribromide (BTMAB), Periodic Acid (HIO₄).[3][6]

  • Mechanistic Insight: The reaction with an oxidant like permanganate is proposed to proceed through an acyclic mechanism involving proton abstraction by water in the rate-determining step, leading to glycol bond fission.[3] Kinetic studies often show a first-order dependence on both the diol and the oxidant.[3]

  • Causality for this compound: The cyclopropyl group's ability to stabilize a positive charge could facilitate the formation of intermediates leading to cleavage. A kinetic comparison with a non-stabilizing analogue like 3-methylbutane-1,2-diol would provide quantitative data on this electronic effect.

Alternative 2: Oxidation to α-Hydroxy Carbonyl Compounds

This pathway preserves the carbon skeleton and selectively oxidizes one of the hydroxyl groups to a carbonyl group. This is generally achieved with milder, more selective oxidizing agents.

  • Common Reagents: Quinolinium Dichromate (QDC), Tripropylammonium Chlorochromate (TPACC).[4][7]

  • Mechanistic Insight: These reactions typically proceed via a hydride-transfer mechanism, similar to the oxidation of monohydric alcohols.[5][6] Kinetic studies often exhibit Michaelis-Menten type kinetics, suggesting the formation of an intermediate complex between the diol and the oxidant before the rate-determining step.[5][7] A substantial primary kinetic isotope effect is often observed when the C-H bond is deuterated, confirming that C-H bond cleavage is the rate-determining step.[7]

  • Causality for this compound: The secondary hydroxyl group (at C1) would be preferentially oxidized over the primary one (at C2) due to the electronic stabilization provided by the adjacent cyclopropyl ring. This selectivity is a key parameter to quantify through kinetic analysis.

The logical relationship between the choice of oxidant and the resulting reaction pathway is visualized below.

G cluster_start Starting Material cluster_reagents Choice of Oxidant cluster_pathways Mechanistic Pathways cluster_products Resulting Products Diol This compound StrongOxidant Strong Oxidants (e.g., HMnO4, BTMAB) Diol->StrongOxidant Reaction with MildOxidant Mild Oxidants (e.g., QDC, TPACC) Diol->MildOxidant Reaction with Cleavage Glycol Bond Fission (C-C Cleavage) StrongOxidant->Cleavage Favors HydrideTransfer Hydride Transfer (C-H Cleavage) MildOxidant->HydrideTransfer Favors CleavageProducts Cyclopropanecarboxaldehyde + Formaldehyde Cleavage->CleavageProducts Leads to Hydroxyketone 1-Cyclopropyl-1-hydroxypropan-2-one HydrideTransfer->Hydroxyketone Leads to

Caption: Comparison of potential oxidative pathways for this compound.

Designing a Robust Kinetic Study: Methodologies & Protocols

A trustworthy kinetic study relies on a well-designed experimental plan and precise execution. The "Method of Initial Rates" is a powerful technique for determining the rate law by measuring the reaction rate at the very beginning of the reaction, where reactant concentrations are known and product interference is negligible.[8]

General Workflow for Kinetic Analysis

The following diagram outlines a self-validating workflow for conducting a kinetic study.

G A 1. Hypothesis Formulation (e.g., Reaction is 1st order in Diol) B 2. Experimental Design (Method of Initial Rates) A->B C 3. Reagent Preparation & Standardization B->C D 4. Kinetic Runs: Vary [Reactant A] (Keep [B], Temp, etc. constant) C->D E 5. Monitor Reaction Progress (e.g., UV-Vis Spectrophotometry) D->E F 6. Calculate Initial Rates (v₀) E->F G 7. Plot log(v₀) vs. log([A]) F->G H 8. Determine Reaction Order (Slope of the line) G->H I 9. Repeat for Other Reactants (Vary [Reactant B]) H->I Iterate J 10. Determine Rate Law & Calculate k H->J I->D K 11. Temperature Dependence Study (Determine Activation Parameters) J->K L 12. Validate & Refine Mechanism K->L

Caption: A systematic workflow for determining reaction kinetics.

Experimental Protocol: Kinetic Study of this compound Oxidation by Quinolinium Dichromate (QDC)

This protocol describes a procedure to determine the reaction order with respect to the diol and QDC using the method of initial rates, monitored by UV-Vis spectrophotometry.

1. Materials & Reagent Preparation:

  • This compound (≥98% purity)

  • Quinolinium Dichromate (QDC)

  • Perchloric Acid (HClO₄)

  • Solvent: 50:50 (v/v) Acetic Acid-Water

  • Stock Solution A (Diol): Prepare a 0.5 M solution of this compound in the solvent.

  • Stock Solution B (QDC): Prepare a 0.02 M solution of QDC in the solvent. Rationale: The oxidant is the colored species we will monitor, and its concentration should be limiting to ensure pseudo-first-order conditions.

  • Stock Solution C (Acid): Prepare a 2.0 M solution of HClO₄ in the solvent.

2. Instrumentation:

  • Thermostatted UV-Vis Spectrophotometer with a multi-cell holder.

  • Stopwatch.

  • Calibrated pipettes and volumetric flasks.

3. Kinetic Measurement Procedure (Single Run):

  • Set the spectrophotometer to monitor the absorbance of QDC at its λ_max (typically ~440 nm).[4]

  • Equilibrate the instrument's cell holder to the desired temperature (e.g., 298 K ± 0.1 K).

  • In a quartz cuvette, pipette the required volumes of Stock Solution A (Diol) and Stock Solution C (Acid). Add solvent to reach a total volume of 2.5 mL. Rationale: The reaction is initiated by adding the oxidant last.

  • Place the cuvette in the thermostatted holder and allow it to equilibrate for 5-10 minutes.

  • Initiate the reaction by rapidly adding 0.5 mL of the thermostatted Stock Solution B (QDC) and mixing thoroughly (e.g., by inverting the sealed cuvette 2-3 times).

  • Immediately begin recording absorbance at fixed time intervals (e.g., every 15 seconds) for at least 2-3 half-lives.

4. Experimental Series (Method of Initial Rates):

  • To find the order with respect to [Diol]: Perform a series of 5-6 runs, keeping the initial concentrations of QDC and HClO₄ constant while varying the initial concentration of the diol (e.g., from 0.01 M to 0.05 M).

  • To find the order with respect to [QDC]: Perform a similar series of runs, keeping the diol and acid concentrations constant while varying the QDC concentration. Note: For this, you may need to plot [QDC] vs. time and find the initial slope, as pseudo-order conditions are not met.

5. Data Analysis:

  • For each run, plot Absorbance vs. Time. The initial rate (v₀) is the absolute value of the slope of the tangent to the curve at t=0.

  • Convert absorbance to concentration using the Beer-Lambert law (A = εbc). The molar absorptivity (ε) for QDC must be determined beforehand.

  • To find the order 'm' with respect to the diol, plot log(v₀) vs. log([Diol]₀). The slope of this line equals 'm'.

  • Repeat the process for other reactants to assemble the full rate law: Rate = k[Diol]ᵐ[QDC]ⁿ[H⁺]ᵖ .

Comparative Data Analysis

To illustrate the potential influence of the cyclopropyl group, let's consider a hypothetical dataset comparing the oxidation of our target diol with a standard vicinal diol under identical conditions.

SubstrateInitial [Substrate] (M)Initial Rate (v₀) (M/s)Relative Rate Constant (k_rel)Proposed Rationale
1,2-Butanediol 0.051.2 x 10⁻⁵1.0Baseline (Inductive effect from ethyl group)
1-Phenylethane-1,2-diol 0.054.5 x 10⁻⁵3.75Phenyl group stabilizes the transition state via resonance.
This compound 0.053.8 x 10⁻⁵3.17Cyclopropyl group provides significant electronic stabilization, similar to a phenyl group.

This tabulated comparison allows for a direct, quantitative assessment of substituent effects on the reaction rate, a cornerstone of physical organic chemistry.

Conclusion and Future Directions

The kinetic analysis of reactions involving this compound is a nuanced field that requires careful experimental design. By systematically choosing oxidants, researchers can steer the reaction towards either C-C bond cleavage or selective oxidation. The protocols and workflows outlined in this guide provide a robust framework for elucidating the reaction mechanism and quantifying the significant electronic influence of the cyclopropyl moiety.

Future studies should focus on performing kinetic isotope effect experiments to definitively confirm C-H bond cleavage in the rate-determining step for selective oxidation pathways. Furthermore, comparing the activation parameters (ΔH‡ and ΔS‡) for this compound with other diols will provide deeper thermodynamic insights into the transition state structures. Such fundamental knowledge is invaluable for the rational design of synthetic routes in pharmaceutical and materials science.

References

  • Kinetics and mechanism of the oxidation of diols by acid permanganate.Journal of the Chemical Society, Perkin Transactions 2.
  • Quinolinium Dichromate Oxidation of Diols: A Kinetic Study.
  • Kinetics and mechanism of oxidation of diols by bis(2,2'-bipyridyl) copper(ll)
  • Kinetics and mechanism of the oxidation of some diols by benzyltrimethylammonium tribromide.Indian Academy of Sciences.
  • Oxidation of some Vicinal & Non-Vicinal Diols by Tripropylammonium Chlorochromate: A Kinetic & Mechanistic Study.JETIR.
  • This compound | C5H10O2.PubChem.
  • Kinetics | Experimental Methods | A level H2 Chem.Making Sense Chem - YouTube.
  • (1S)-1-Cyclopropyl-1,2-ethanediol | CAS 615251-45-1.LookChem.
  • Rapid Kinetic Techniques.University of Hertfordshire Research Archive.
  • Chemical Kinetics - The Method of Initial R
  • Kinetic Analysis of a Cysteine-Derived Thiyl-Catalyzed Asymmetric Vinyl Cyclopropane Cycloaddition.PMC - NIH.
  • The kinetics of hydroxyl radical reactions with cyclopropane and cyclobutane.
  • Experimental Techniques to Study Organic Chemistry Mechanisms.Kozlowski group, University of Pennsylvania.
  • Kinetics of the [4+2] cycloaddition of cyclopentadiene with (E)-2-aryl-1-cyano-1-nitroethenes.SpringerLink.
  • The Synthesis of Cyclopropyl-Fused Tetrahydrofurans
  • Finding orders of reaction experimentally.Chemguide.
  • (PDF)
  • What Role Does Reaction Kinetics Play In Drug Synthesis?Chemistry For Everyone - YouTube.

Sources

A Comparative Guide to the Computational Modeling of 1-Cyclopropylethane-1,2-diol Transition States

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, a deep understanding of reaction mechanisms at the molecular level is paramount. The transient, high-energy structures known as transition states govern the kinetics and feasibility of chemical transformations.[1][2][3][4] Computationally modeling these fleeting species provides invaluable insights that can accelerate the design of novel therapeutics and synthetic pathways.[5][6][7][8][9]

This guide offers a comparative analysis of computational methods for modeling the transition states of 1-cyclopropylethane-1,2-diol. While specific experimental or computational studies on this exact molecule are not prevalent in the literature, the principles and methodologies discussed herein are broadly applicable to similar small organic molecules, particularly those featuring strained rings and hydroxyl groups. We will delve into the theoretical underpinnings of various computational approaches, present a workflow for transition state determination, and provide data-driven recommendations to guide your selection of the most appropriate method.

Theoretical Background: The Nature of Transition States and a Survey of Computational Methods

A transition state represents the highest energy point along a reaction coordinate, an unstable configuration that molecules must pass through to transform from reactants to products.[2][3] The energy difference between the reactants and the transition state is the activation energy, a critical factor in determining the reaction rate. Due to their ephemeral nature, transition states are often impossible to observe experimentally, making computational modeling an essential tool for their characterization.[10]

Several quantum mechanical methods are available for modeling transition states, each with its own balance of accuracy and computational cost.

  • Density Functional Theory (DFT): DFT is a popular and versatile method that approximates the complex many-electron problem by focusing on the electron density. Its computational efficiency makes it suitable for a wide range of molecular systems. The accuracy of DFT is highly dependent on the chosen exchange-correlation functional. For reactions involving strained rings like cyclopropane, certain functionals may perform better than others.[11][12][13][14]

  • Møller-Plesset Perturbation Theory (MP2): MP2 is a wave function-based method that improves upon the Hartree-Fock approximation by including electron correlation effects. It is generally more computationally demanding than DFT but can offer higher accuracy for certain systems. G2(MP2) is a composite method that utilizes MP2 calculations to approximate higher-level energies.[15]

  • Complete Active Space Self-Consistent Field (CASSCF): CASSCF is a multireference method particularly well-suited for systems with significant static correlation, such as those involving bond breaking and formation, or electronically excited states.[16][17][18] It provides a qualitatively correct description of the wave function in these challenging cases. However, CASSCF calculations can be complex to set up and are computationally expensive.[16] For improved accuracy, CASSCF is often followed by a perturbation theory correction, such as in CASPT2.[19]

The choice of basis set, which describes the atomic orbitals, is also crucial for obtaining accurate results. Larger basis sets, such as cc-pVTZ and aug-cc-pVTZ, provide more flexibility in describing the electron distribution and generally lead to more accurate results, albeit at a higher computational cost, than smaller basis sets like 6-31G*.[20][21][22][23]

Comparison of Computational Methods for Diol Transition States

The selection of a computational method should be guided by the specific chemical question and the available computational resources. For a molecule like this compound, potential reactions of interest could include dehydration, oxidation, or ring-opening of the cyclopropyl group.[11][12][13][14][24][25][26][27]

MethodBasis SetRelative CostStrengthsWeaknessesBest Suited For
DFT 6-31G*LowFast, good for initial explorations and large systems.Lower accuracy, may not be suitable for subtle electronic effects.Rapid screening of reaction pathways.
cc-pVTZMediumGood balance of accuracy and computational cost.Accuracy is functional-dependent; may struggle with multireference character.General purpose geometry optimizations and frequency calculations.
MP2 cc-pVTZMedium-HighGenerally more reliable than DFT for systems without strong static correlation.Can be computationally expensive for larger molecules.Refining energies of structures obtained from DFT.
CASSCF/CASPT2 cc-pVTZHighAccurately describes bond breaking/formation and systems with multireference character.Requires careful selection of the active space; computationally intensive.Reactions involving significant electronic rearrangement, such as ring-opening.

Causality Behind Method Performance:

  • DFT's efficiency stems from its use of electron density rather than the full wave function. However, the approximate nature of the exchange-correlation functional can lead to inaccuracies, especially for reactions where electron correlation effects are complex, such as the breaking of the strained C-C bonds in the cyclopropyl ring.

  • MP2 explicitly includes electron correlation, often leading to more accurate barrier heights and reaction energies for well-behaved systems compared to DFT.[15][28] For reactions like dehydration of diols, where the electronic structure is relatively straightforward, MP2 can provide reliable results.[26][27]

  • CASSCF is the method of choice when the electronic structure of the transition state is not well-described by a single determinant, a situation that can arise during the homolytic cleavage of the cyclopropane ring. By including multiple electronic configurations in the wave function, CASSCF provides a qualitatively correct description of these complex electronic states.[16][19][29]

Practical Workflow for Transition State Modeling

The following is a generalized workflow for locating and verifying a transition state using computational chemistry software such as Gaussian.[30][31][32]

Figure 1: A generalized workflow for locating and verifying a transition state.

Experimental Protocol:

  • Initial Structure Optimization:

    • Construct the 3D structures of the reactant(s) and product(s) (e.g., this compound and its dehydrated product).

    • Perform a geometry optimization for each structure using a computationally inexpensive method (e.g., DFT with a smaller basis set like 6-31G*). This provides a good starting point for more accurate calculations.

  • Transition State Search:

    • Use a transition state search algorithm. The Synchronous Transit-Guided Quasi-Newton (STQN) method, implemented as Opt=QST2 or Opt=QST3 in Gaussian, is a robust choice that uses the reactant and product structures to locate the transition state.[31][33]

    • Alternatively, if a good initial guess for the transition state geometry is available, a standard Berny optimization (Opt=TS) can be used.[31][34]

  • Frequency Analysis:

    • Perform a vibrational frequency calculation on the optimized transition state structure.

    • A true first-order saddle point (i.e., a transition state) will have exactly one imaginary frequency.[30] The vibrational mode corresponding to this imaginary frequency represents the motion along the reaction coordinate.

  • Intrinsic Reaction Coordinate (IRC) Calculation:

    • To confirm that the located transition state connects the desired reactants and products, perform an IRC calculation.

    • This calculation follows the reaction path downhill from the transition state in both the forward and reverse directions, ideally leading to the optimized reactant and product structures.

Conclusion and Recommendations

The computational modeling of transition states is a powerful tool for understanding and predicting the course of chemical reactions. For a molecule like this compound, the choice of computational method will depend on the specific reaction being investigated.

  • For initial explorations and reactions with simple electronic structures, such as dehydration, DFT with a medium-sized basis set (e.g., cc-pVTZ) offers a good compromise between accuracy and computational cost.

  • For higher accuracy in reaction barrier heights, MP2/cc-pVTZ is a recommended next step.

  • For reactions involving the opening of the cyclopropyl ring, which may involve multireference character, CASSCF/CASPT2 is the most appropriate method to ensure a qualitatively correct description of the transition state.

By following the workflow outlined in this guide and carefully selecting the computational method and basis set, researchers can gain valuable insights into the reaction mechanisms of this compound and related molecules, ultimately aiding in the rational design of new chemical entities and processes.

References

  • Kirton, S. B., et al. (2007). Computational prediction of human drug metabolism. PubMed. [Link]

  • Afzali, B., et al. (2020). Recent Advances of Computational Modeling for Predicting Drug Metabolism: A Perspective. PubMed. [Link]

  • Wikipedia. (2023). Transition state theory. [Link]

  • Fiveable. (n.d.). Fundamentals of transition state theory | Computational Chemistry Class Notes. [Link]

  • Mathematical modelling of drug metabolism. (2010). Discovery - the University of Dundee Research Portal. [Link]

  • Chemical Reactions. (n.d.). Transition State Theory. [Link]

  • Ketkaew, R. (n.d.).
  • Gaussian, Inc. (n.d.). Opt. Gaussian.com. [Link]

  • Karton, A., et al. (2021). BH9, a New Comprehensive Benchmark Data Set for Barrier Heights and Reaction Energies: Assessment of Density Functional Approximations and Basis Set Incompleteness Potentials. Journal of Chemical Theory and Computation. [Link]

  • de Graaf, C., & Vermeulen, N. P. (2009). Computational approaches to predict drug metabolism. Expert Opinion on Drug Metabolism & Toxicology. [Link]

  • Slideshare. (2015). Computational modelling of drug disposition. [Link]

  • Papajak, E., & Truhlar, D. G. (2012). What are the most efficient basis set strategies for correlated wave function calculations of reaction energies and barrier heights?. The Journal of Chemical Physics. [Link]

  • StudySmarter. (n.d.). Transition State: Theory & Analysis. [Link]

  • Britannica. (n.d.). Transition-state theory. [Link]

  • Jhaa, G. (2023). Transition State Calculation TS Berny, QST2, QST3 in Gaussian. YouTube. [Link]

  • PNNL. (2009). Catalytic Deoxygenation of 1,2-Propanediol to Give n-Propanol. [Link]

  • ResearchGate. (2005). Small basis sets for calculations of barrier heights, energies of reaction, electron affinities, geometries, and dipole moments. [Link]

  • Gaussian, Inc. (2017). Transition State Optimizations with Opt=QST2. [Link]

  • Carlson, R. K., et al. (2020). Calculation of Chemical Reaction Barrier Heights by Multiconfiguration Pair-Density Functional Theory with Correlated Participating Orbitals. Journal of Chemical Theory and Computation. [Link]

  • Aksanoglu, E., et al. (2021). Direct Deoxydehydration of Cyclic trans‐Diol Substrates: An Experimental and Computational Study of the Reaction Mechanism of Vanadium(V)‐based Catalysis. ChemSusChem. [Link]

  • ResearchGate. (2015). How can I optimize a Transition state structure in Gaussian 09 ?. [Link]

  • Kazansky, V. B., et al. (1997). Density-Functional and Hartree-Fock Calculations on the Cyclopropane Ring Intermediates Involved in the Zeolite- Catalyzed Skeletal Isomerization of n-Butane. Pure and Applied Chemistry. [Link]

  • Papajak, E., & Truhlar, D. G. (2012). What are the most efficient basis set strategies for correlated wave function calculations of reaction energies and barrier heights?. The Journal of Chemical Physics. [Link]

  • ResearchGate. (2020). Experimental and computational mechanistic investigations. (a) DFT... [Link]

  • ResearchGate. (2020). DFT calculations for ring-opening of different cyclopropyl radicals The... [Link]

  • FACCTs. (n.d.). 7.15. The Complete Active Space Self-Consistent Field (CASSCF) Module. ORCA 6.0 Manual. [Link]

  • Ji, S., et al. (2024). Recent developments in the ring-opening transformations of gem-difluorocyclopropanes. Organic & Biomolecular Chemistry. [Link]

  • ACS Publications. (2022). DFT Mechanistic Study of the Cyclopropanation of Styrene and Aryldiazodiacetate Catalyzed by Tris(pentafluorophenyl)borane. ACS Omega. [Link]

  • S. K. Burger, P. L. A. Popelier. (n.d.). Transition States in Chemical Reactions: Tutorial and Assignments. [Link]

  • Molcas Manual. (n.d.). 3.2.3. Computing Excited States. [Link]

  • ResearchGate. (2021). Direct Deoxydehydration of Cyclic Trans-Diol Substrates: An Experimental and Computational Study of the Reaction Mechanism of vanadium(V)-Based Catalysis. [Link]

  • Sci-Hub. (2002). Ab initio conformational studies on diols and binary diol‐water systems using DFT methods. Intramolecular hydrogen bonding and 1:1 complex formation with water. [Link]

  • National Institutes of Health. (2021). Excited States, Symmetry Breaking, and Unphysical Solutions in State-Specific CASSCF Theory. [Link]

  • AIP Publishing. (2019). CASSCF linear response calculations for large open-shell molecules. [Link]

  • ACS Publications. (2018). Benchmarks for Electronically Excited States with CASSCF Methods. Journal of Chemical Theory and Computation. [Link]

  • ResearchGate. (2011). 11 Overview of diol model systems (cis and trans configurations). [Link]

  • ResearchGate. (2011). Dehydration of 1,2-propanediol to propionaldehyde over zeolite catalysts. [Link]

  • MIT News. (2023). Computational model captures the elusive transition states of chemical reactions. [Link]

  • arXiv. (2024). Density Functional Theory Calculations of the thermochemistry of the dehydration of 2-propanol. [Link]

  • National Institutes of Health. (2022). First Evidence of the Double-Bond Formation by Deoxydehydration of Glycerol and 1,2-Propanediol in Ionic Liquids. [Link]

  • Sun, D., et al. (2018). Catalytic Dehydration of 1,2-Propanediol into Propanal over Ag-Modified Silica–Alumina. Chemistry Letters. [Link]

  • ResearchGate. (1995). Heats of formation from G2, G2(MP2), and G2(MP2,SVP) total energies. [Link]

  • Knowledge UChicago. (2024). Organic Reactivity Made Easy and Accurate with Automated Multireference Calculations. [Link]

  • ResearchGate. (2024). Energy Profiles and Transition States in Organic Reactions: A Computational Study. [Link]

  • Wikipedia. (n.d.). Quantum chemistry. [Link]

  • National Institutes of Health. (2016). Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of cyclopropanes. [Link]

Sources

A Comparative Guide to the Biological Activity Screening of 1-Cyclopropylethane-1,2-diol and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the relentless pursuit of novel therapeutic agents, the exploration of unique chemical scaffolds is paramount. The confluence of a strained cyclopropyl ring and a vicinal diol in a single molecule, exemplified by 1-cyclopropylethane-1,2-diol, presents a compelling, yet underexplored, structural motif. The cyclopropane moiety, a bioisostere for double bonds, is present in numerous biologically active compounds and is known to enhance metabolic stability and binding affinity.[1][2] Similarly, 1,2-diols are common pharmacophores, particularly in antimicrobial agents, where they can influence membrane interactions and enzymatic processes.[3][4] This guide provides a comprehensive framework for the systematic biological activity screening of this compound and a curated set of its analogs. We will delve into the scientific rationale for this investigation, propose robust synthetic strategies, and detail validated protocols for assessing antimicrobial and cytotoxic activities. This document is intended for researchers, scientists, and drug development professionals seeking to explore this promising chemical space.

Scientific Rationale and Analog Selection

The core hypothesis of this screening guide is that the unique combination of a cyclopropyl group and a 1,2-diol functionality will confer significant and potentially selective biological activity. The high degree of s-character in the C-C bonds of the cyclopropane ring and its rigid structure can lead to favorable interactions with biological targets.[5] The diol moiety offers hydrogen bonding capabilities and a potential site for metabolic modification.

To establish a clear structure-activity relationship (SAR), a carefully selected panel of analog compounds is proposed for parallel screening. The choice of these analogs is critical for dissecting the contribution of each structural feature to the observed biological effects.

Table 1: Proposed Compounds for Biological Activity Screening

Compound IDStructureRationale for Inclusion
CPD-1 This compoundTarget compound; establishes baseline activity.
CPD-2 1-Ethylethane-1,2-diolAcyclic control; assesses the impact of the cyclopropyl ring.
CPD-3 CyclopropylmethanolDiol-deficient control; evaluates the contribution of the diol moiety.
CPD-4 (R)-1-Cyclopropylethane-1,2-diolEnantiomerically pure (R)-isomer; investigates stereoselectivity of biological activity.
CPD-5 (S)-1-Cyclopropylethane-1,2-diolEnantiomerically pure (S)-isomer; investigates stereoselectivity of biological activity.

Proposed Synthetic Pathways

The feasibility of this screening endeavor hinges on the efficient synthesis of the target compound and its analogs. Herein, we propose established and reliable synthetic routes.

Synthesis of this compound (CPD-1, CPD-4, and CPD-5)

A direct and elegant approach to the synthesis of this compound is the Sharpless Asymmetric Dihydroxylation of vinyl cyclopropane. This powerful reaction allows for the stereoselective formation of vicinal diols from alkenes.[6] By selecting the appropriate chiral ligand (e.g., (DHQ)₂PHAL or (DHQD)₂PHAL), either the (R) or (S) enantiomer can be preferentially synthesized. The racemic mixture can be obtained by using a non-chiral catalyst or by mixing the two enantiomers.

Synthesis_CPD1 VinylCyclopropane Vinyl Cyclopropane Sharpless Sharpless Asymmetric Dihydroxylation (OsO₄, NMO, (DHQ)₂PHAL or (DHQD)₂PHAL) VinylCyclopropane->Sharpless CPD1 This compound (CPD-1, CPD-4, or CPD-5) Sharpless->CPD1

Caption: Proposed synthesis of this compound.

Synthesis of Analogs (CPD-2 and CPD-3)

The synthesis of the acyclic analog, 1-ethylethane-1,2-diol (CPD-2), can be achieved through the same Sharpless Asymmetric Dihydroxylation protocol, starting from 1-butene. Cyclopropylmethanol (CPD-3) is commercially available or can be synthesized via the reduction of cyclopropanecarboxylic acid.

Experimental Protocols: Biological Activity Screening

A tiered screening approach is recommended, beginning with broad-spectrum antimicrobial assays, followed by more specific mechanistic studies and essential cytotoxicity profiling.

Antimicrobial Activity Screening

The initial screen will assess the antibacterial and antifungal properties of the synthesized compounds.

1. Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism after overnight incubation.

  • Microorganisms:

    • Gram-positive bacteria: Staphylococcus aureus (e.g., ATCC 29213), Bacillus subtilis (e.g., ATCC 6633)

    • Gram-negative bacteria: Escherichia coli (e.g., ATCC 25922), Pseudomonas aeruginosa (e.g., ATCC 27853)

    • Fungi: Candida albicans (e.g., ATCC 90028), Aspergillus flavus (e.g., ATCC 204304)

  • Methodology (Broth Microdilution):

    • Prepare a stock solution of each test compound in dimethyl sulfoxide (DMSO).

    • In a 96-well microtiter plate, perform serial two-fold dilutions of each compound in appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

    • Inoculate each well with a standardized suspension of the test microorganism.

    • Include positive (microorganism with no compound) and negative (medium only) controls.

    • Incubate the plates at the optimal temperature and duration for each microorganism (e.g., 37°C for 18-24 hours for bacteria, 35°C for 24-48 hours for fungi).

    • The MIC is determined as the lowest concentration of the compound at which no visible growth is observed.

2. Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) Assay

This assay determines the lowest concentration of an antimicrobial agent required to kill a particular microorganism.

  • Methodology:

    • Following the MIC determination, an aliquot from each well showing no visible growth is subcultured onto an agar plate devoid of the test compound.

    • The plates are incubated under appropriate conditions.

    • The MBC/MFC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum.

Cytotoxicity Screening

It is crucial to assess the potential toxicity of the compounds to mammalian cells to determine their therapeutic index.[6]

1. MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

  • Cell Lines:

    • A non-cancerous cell line (e.g., human embryonic kidney cells, HEK293) to assess general cytotoxicity.

    • A panel of cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) to explore potential anticancer activity.

  • Methodology:

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with serial dilutions of the test compounds for a specified period (e.g., 24 or 48 hours).

    • Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

    • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or isopropanol).

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Cell viability is expressed as a percentage of the untreated control. The IC₅₀ value (the concentration of compound that inhibits 50% of cell growth) is then calculated.

Screening_Workflow cluster_synthesis Compound Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis CPD1 This compound (CPD-1, CPD-4, CPD-5) Antimicrobial Antimicrobial Assays (MIC, MBC/MFC) CPD1->Antimicrobial Cytotoxicity Cytotoxicity Assays (MTT - IC₅₀) CPD1->Cytotoxicity Analogs Analogs (CPD-2, CPD-3) Analogs->Antimicrobial Analogs->Cytotoxicity SAR Structure-Activity Relationship (SAR) Analysis Antimicrobial->SAR Cytotoxicity->SAR Hit_ID Hit Identification & Prioritization SAR->Hit_ID

Caption: Proposed workflow for biological activity screening.

Data Presentation and Interpretation

The experimental data should be meticulously recorded and presented in a clear and comparative format.

Table 2: Hypothetical Antimicrobial Activity Data

Compound IDS. aureus MIC (µg/mL)E. coli MIC (µg/mL)C. albicans MIC (µg/mL)
CPD-1 DataDataData
CPD-2 DataDataData
CPD-3 DataDataData
CPD-4 DataDataData
CPD-5 DataDataData
Control DataDataData

Table 3: Hypothetical Cytotoxicity Data

Compound IDHEK293 IC₅₀ (µM)MCF-7 IC₅₀ (µM)A549 IC₅₀ (µM)
CPD-1 DataDataData
CPD-2 DataDataData
CPD-3 DataDataData
CPD-4 DataDataData
CPD-5 DataDataData
Control DataDataData

The interpretation of this data will be crucial for establishing the SAR. For instance, a significantly lower MIC for CPD-1 compared to CPD-2 would suggest a positive contribution of the cyclopropyl ring to antimicrobial activity. Differences in the activity of CPD-4 and CPD-5 would indicate stereospecific interactions with biological targets. The cytotoxicity data will allow for the calculation of a selectivity index (SI = IC₅₀ in non-cancerous cells / IC₅₀ in cancer cells or MIC), providing a measure of the compound's therapeutic window.

Conclusion and Future Directions

This guide outlines a systematic and scientifically rigorous approach to investigate the biological activities of this compound and its analogs. The proposed workflow, from synthesis to multi-faceted biological screening, will provide a comprehensive dataset to elucidate the therapeutic potential of this novel chemical scaffold. Promising "hit" compounds identified through this screening cascade can then be advanced to more detailed mechanistic studies, including target identification, in vivo efficacy, and preclinical safety evaluations. The exploration of such unique chemical architectures is a vital component of the ongoing effort to discover and develop the next generation of therapeutic agents.

References

  • ResearchGate. (2025, August 7). Antimicrobial action of aliphatic diols and their esters. [Link]

  • National Institutes of Health. (n.d.). A high density assay format for the detection of novel cytotoxicagents in large chemical libraries. [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Evaluation of the antimicrobial activities of novel 1,2 and 1,5-diols. [Link]

  • PubMed. (n.d.). The in vitro activity of pentane-1,5-diol against aerobic bacteria. A new antimicrobial agent for topical usage?. [Link]

  • ResearchGate. (n.d.). In vitro activities of cyclopropyl derivatives. [Link]

  • Future Medicinal Chemistry. (2025, November 27). Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. [Link]

  • NorthEast BioLab. (n.d.). Cell Cytotoxicity Assay, Cell Toxicity Assay. [Link]

  • PubMed. (2025, August 9). Using in vitro cytotoxicity assay to aid in compound selection for in vivo safety studies. [Link]

  • PubMed. (2023). Difference in Anti-microbial Activity of Propan-1,3-diol and Propylene Glycol. [Link]

  • International Journal of Pharmaceutical Research and Applications. (2025, April 15). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. [Link]

  • National Institutes of Health. (2023, April 19). Isolation, Characterization and Antibacterial Activity of 4-Allylbenzene-1,2-diol from Piper austrosinense. [Link]

  • PubChem. (n.d.). This compound. [Link]

  • MDPI. (2024, August 30). Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. [Link]

  • PubMed. (n.d.). [Antiviral and cytotoxic activities of new derivatives of natural sesquiterpenes and taxol]. [Link]

  • MDPI. (2024, August 30). Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. [Link]

  • Frontiers. (2022, October 11). Research progress on the antiviral activities of natural products and their derivatives: Structure–activity relationships. [Link]

  • Bentham Science. (2012, May 1). Synthesis and Antifungal Activity of 1,2,4-triazole Derivatives Containing Cyclopropane Moiety. [Link]

  • PubMed. (2002). Synthesis of 2,2'-dihydroxybisphenols and antiviral activity of some bisphenol derivatives. [Link]

  • MDPI. (n.d.). In Vitro Antiviral Activity of a New Indol-3-carboxylic Acid Derivative Against SARS-CoV-2. [Link]

  • National Institutes of Health. (n.d.). Biological activities of dihydrodiols derived from two polycyclic hydrocarbons in rodent test systems. [Link]

  • MDPI. (n.d.). Microbial Steroids: Novel Frameworks and Bioactivity Profiles. [Link]

  • MDPI. (n.d.). Biological Assay-Guided Fractionation and Mass Spectrometry-Based Metabolite Profiling of Annona muricata L. Cytotoxic Compounds against Lung Cancer A549 Cell Line. [Link]

  • Wikipedia. (n.d.). Cyclopropyl group. [Link]

  • ResearchGate. (2025, March 4). (PDF) Synthesis and structure—activity relationships of cyclopropane-containing analogs of pharmacologically active compounds. [Link]

  • MDPI. (n.d.). Catalytic Screening for 1,2-Diol Protection: A Saccharose-Derived Hydrothermal Carbon Showcases Enhanced Performance. [Link]

  • DTIC. (2012, September 2). 1,2-Dicyclopropylethyne and (Cyclopropylethynyl)cyclobutane from an Efficient Synthesis of 1,2-(omega-Haloalkyl)ethynes and 1-Cy. [Link]

  • ResearchGate. (n.d.). Cyclopropane Derivatives and their Diverse Biological Activities. [Link]

  • National Institutes of Health. (2018, August 14). Current Screening Methodologies in Drug Discovery for Selected Human Diseases. [Link]

  • ResearchGate. (n.d.). (PDF) Structure-Activity Relationship Studies of Cyclopropenimines as Enantioselective Brønsted Base Catalysts. [Link]

  • PubMed. (2014). The impact of cyclopropane configuration on the biological activity of cyclopropyl-epothilones. [Link]

  • Google Patents. (n.d.). WO2005051904A2 - Novel processes for the synthesis of cyclopropyl compounds.
  • Wiley Online Library. (n.d.). Synthesis and Biological Evaluation of 12,13-Cyclopropyl and 12,13-Cyclobutyl Epothilones. [Link]

  • GARDP Revive. (n.d.). Structure-activity relationship (SAR). [Link]

  • National Institutes of Health. (n.d.). Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives. [Link]

  • ResearchGate. (2025, August 8). Chemical Properties and Biological Activities of Cyclopentenediones: A Review. [Link]

  • MDPI. (n.d.). Cyclodipeptides: An Overview of Their Biosynthesis and Biological Activity. [Link]

Sources

A Researcher's Guide to the Spectroscopic Differentiation of 1-Cyclopropylethane-1,2-diol Stereoisomers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Stereochemical Challenge

1-Cyclopropylethane-1,2-diol is a structurally intriguing molecule featuring a strained cyclopropyl ring adjacent to two stereogenic centers. This arrangement gives rise to four distinct stereoisomers: the (1R,2R) and (1S,2S) enantiomeric pair, and the (1R,2S) and (1S,2R) enantiomeric pair. The relationship between a member of the first pair and a member of the second pair is diastereomeric. For professionals in drug development and asymmetric synthesis, the precise identification and quantification of each stereoisomer are not merely academic exercises; they are critical for ensuring the efficacy, safety, and regulatory compliance of a final product. This guide provides a comprehensive comparison of the primary spectroscopic techniques used to elucidate the stereochemistry of these isomers, grounded in established analytical principles and supported by experimental protocols.

G cluster_0 Enantiomeric Pair A (anti) cluster_1 Enantiomeric Pair B (syn) RR (1R,2R)-Isomer SS (1S,2S)-Isomer RR->SS Enantiomers RS (1R,2S)-Isomer RR->RS Diastereomers SR (1S,2R)-Isomer RR->SR Diastereomers SS->RS Diastereomers SS->SR Diastereomers RS->SR Enantiomers

Caption: Stereochemical relationships of this compound isomers.

Foundational Spectroscopic Principles for Isomer Differentiation

The ability to distinguish between stereoisomers hinges on the principle that different spatial arrangements of atoms create unique chemical and physical environments.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: This is the most powerful tool for this task. Diastereomers, having different 3D arrangements and distances between atoms, are chemically non-equivalent and will produce distinct NMR spectra with different chemical shifts (δ) and coupling constants (J).[1][2] Enantiomers, being mirror images, are isochronous (exhibit identical spectra) in an achiral solvent. However, they can be differentiated by converting them into diastereomers through reaction with a chiral derivatizing agent (CDA).[3]

  • Infrared (IR) Spectroscopy: This technique probes molecular vibrations. The key differentiator for diol diastereomers is the nature of hydrogen bonding. The relative orientation of the two hydroxyl groups (syn vs. anti) dictates the favorability of intramolecular versus intermolecular hydrogen bonding, which directly impacts the position and shape of the O-H stretching band.[4]

  • Mass Spectrometry (MS): MS separates ions based on their mass-to-charge ratio. While the mass spectra of stereoisomers are often identical because they have the same mass and elemental formula, subtle differences in the relative abundances of fragment ions can sometimes be observed due to stereochemical influences on fragmentation pathways.[5][6] However, MS alone is generally not a reliable method for primary stereoisomer differentiation.

Comparative Spectroscopic Analysis

This section details the expected spectroscopic characteristics for the diastereomeric pairs of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides the most definitive data for distinguishing the diastereomers and, with derivatization, the enantiomers.

A. Differentiating Diastereomers ((1R,2R) vs. (1R,2S))

The key to distinguishing these isomers lies in the different chemical environments of the protons on the ethane backbone (H1 and H2) and the attached CH₂OH group.

  • ¹H NMR Predictions:

    • Chemical Shifts (δ): The protons H1 and H2 in the syn isomer ((1R,2S)/(1S,2R)) will experience different magnetic shielding compared to the anti isomer ((1R,2R)/(1S,2S)) due to the varying proximity of the cyclopropyl ring and hydroxyl groups. This will result in different chemical shifts for the H-C(1)-O and H-C(2)-O signals.

    • Coupling Constants (³JH1,H2): The vicinal coupling constant between H1 and H2 is governed by the Karplus relationship, which correlates ³J to the dihedral angle between the protons. The syn and anti isomers will have different preferred conformations and thus different H1-H2 dihedral angles, leading to measurably different ³JH1,H2 values. The anti isomer is expected to have a larger coupling constant than the syn isomer.

  • ¹³C NMR Predictions: The carbon chemical shifts, particularly for C1 and C2, will also differ between diastereomers due to stereoelectronic effects.

B. Differentiating Enantiomers via Chiral Derivatization

Since enantiomers are indistinguishable by standard NMR, a chiral derivatizing agent (CDA) is required. Chiral boronic acids are particularly effective for 1,2-diols.[7][8][9][10] The protocol involves forming diastereomeric boronate esters, which will have distinct and quantifiable NMR signals.

G cluster_0 Step 1: Initial Sample cluster_1 Step 2: Derivatization cluster_2 Step 3: Analysis cluster_3 Step 4: Result Mix Racemic Diol ((1R,2R) + (1S,2S)) Reagent Add Chiral Boronic Acid (e.g., (R)-CDA) Mix->Reagent React Spectra Acquire ¹H NMR Spectrum Reagent->Spectra Formation of Diastereomeric Esters Result Two Sets of Distinct Signals (Diastereomers A & B) Spectra->Result Quantify by Integration

Caption: Workflow for NMR analysis of enantiomers using a chiral derivatizing agent.

Infrared (IR) Spectroscopy

The diagnostic region in the IR spectrum is the O-H stretching band (typically 3200-3650 cm⁻¹). To observe the key differences, the analysis must be performed in a dilute solution using a non-polar solvent (e.g., CCl₄) to minimize intermolecular hydrogen bonding and emphasize intramolecular effects.[4][11]

  • syn-Isomer ((1R,2S)/(1S,2R)): The two hydroxyl groups are on the same side of the carbon backbone in a planar projection. This geometry facilitates strong intramolecular hydrogen bonding. The spectrum is expected to show a relatively sharp band around 3550 cm⁻¹ (for the bonded OH) and a smaller, sharper band near 3620 cm⁻¹ (for the free OH of non-bonded conformers).[4]

  • anti-Isomer ((1R,2R)/(1S,2S)): The hydroxyl groups are on opposite sides. This arrangement makes intramolecular hydrogen bonding less favorable. Consequently, the spectrum will be dominated by the sharp "free" OH stretching band around 3620-3630 cm⁻¹, with a much weaker or absent intramolecularly bonded OH band.

In a concentrated (neat) sample, both isomers will display a very broad, strong absorption band centered around 3300-3400 cm⁻¹ due to extensive intermolecular hydrogen bonding, masking the subtle structural differences.[12][13]

Mass Spectrometry (MS)

Mass spectrometry is primarily used to confirm the molecular weight (MW = 102.13 g/mol ).[14] The electron ionization (EI) mass spectra of all four isomers are expected to be very similar.

  • Molecular Ion (M⁺˙): The molecular ion peak at m/z 102 may be weak or entirely absent, which is characteristic of primary and secondary alcohols.[6][15][16]

  • Key Fragmentation Pathways:

    • Dehydration ([M-H₂O]⁺˙): A peak at m/z 84 resulting from the loss of a water molecule is expected.[15][17]

    • Alpha-Cleavage: This is a dominant fragmentation pathway for alcohols.[16][17]

      • Cleavage of the C1-C2 bond leads to a loss of a •CH₂OH radical (mass 31), resulting in a fragment at m/z 71.

      • Cleavage of the bond between C1 and the cyclopropyl group is also highly likely, leading to a loss of the cyclopropyl radical (mass 41) and a fragment at m/z 61.

Summary of Expected Spectroscopic Data

Spectroscopic TechniqueFeaturesyn-Diastereomer ((1R,2S) / (1S,2R))anti-Diastereomer ((1R,2R) / (1S,2S))
¹H NMR Chemical Shifts (δ)Unique set of δ values for H1, H2Different set of δ values from syn
Coupling (³JH1,H2)Smaller value (gauche interaction)Larger value (anti-periplanar interaction)
IR (Dilute Solution) O-H StretchProminent intramolecular H-bond band (~3550 cm⁻¹)Dominated by free O-H band (~3625 cm⁻¹)
Mass Spectrometry Major Fragments (m/z)102 (M⁺˙, weak), 84 ([M-H₂O]⁺˙), 71, 61102 (M⁺˙, weak), 84 ([M-H₂O]⁺˙), 71, 61

Experimental Protocols

Protocol 5.1: NMR Spectroscopic Analysis
  • Sample Preparation: Dissolve ~5-10 mg of the diol sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

  • ¹H NMR Acquisition: Acquire a standard 1D proton spectrum using a 400 MHz or higher spectrometer. Ensure adequate signal-to-noise by using a sufficient number of scans (e.g., 16 or 32).

  • ¹³C NMR Acquisition: Acquire a proton-decoupled 1D carbon spectrum. A DEPT-135 experiment is recommended to differentiate CH, CH₂, and CH₃ signals.

  • 2D NMR (for structural confirmation):

    • Acquire a COSY (Correlation Spectroscopy) spectrum to establish ¹H-¹H coupling networks, confirming the connectivity of H1, H2, and the CH₂OH protons.

    • Acquire an HSQC (Heteronuclear Single Quantum Coherence) spectrum to correlate each proton signal with its directly attached carbon.

  • Chiral Derivatization (for enantiomeric excess): [9]

    • In an NMR tube, dissolve the diol sample (e.g., 10 mmol) and a chiral derivatizing agent such as 2-formylphenylboronic acid (1.1 eq) and an enantiopure amine like (S)-α-methylbenzylamine (1.1 eq) in 0.6 mL of CDCl₃.[7][18]

    • Allow the reaction to proceed for ~30-60 minutes at room temperature.

    • Acquire a ¹H NMR spectrum. The resulting diastereomeric iminoboronate esters will show at least one pair of well-resolved, non-equivalent signals.[7]

    • Determine the enantiomeric ratio by integrating the baseline-separated signals corresponding to the two diastereomers.

Protocol 5.2: IR Spectroscopic Analysis
  • Sample Preparation (Dilute Solution): Prepare a dilute solution (~0.005 M) of the diol sample in a suitable non-polar solvent like carbon tetrachloride (CCl₄) or carbon disulfide (CS₂). Use a long path-length cell (e.g., 1 cm) to compensate for the low concentration.

  • Data Acquisition: Record the spectrum using an FTIR spectrometer, typically scanning from 4000 cm⁻¹ to 400 cm⁻¹.

  • Analysis: Carefully examine the region from 3700 cm⁻¹ to 3400 cm⁻¹ for the presence and relative intensities of sharp "free" OH and broader intramolecularly hydrogen-bonded OH signals.

Protocol 5.3: Mass Spectrometric Analysis
  • Instrumentation: Use a Gas Chromatography-Mass Spectrometry (GC-MS) system with an electron ionization (EI) source.

  • GC Separation: Use a suitable capillary column (e.g., DB-5 or equivalent) to separate any potential impurities. Program the oven temperature to ensure elution of the diol.

  • MS Acquisition: Acquire mass spectra over a range of m/z 35-200.

  • Analysis: Identify the molecular ion peak (if present) and major fragment ions. Compare the fragmentation patterns between samples, though significant differences are not anticipated for stereoisomers.

Conclusion

The unambiguous characterization of this compound stereoisomers is readily achievable through a systematic application of modern spectroscopic techniques. NMR spectroscopy stands as the definitive tool , capable of clearly distinguishing between the syn and anti diastereomers based on unique chemical shifts and coupling constants. For the crucial task of differentiating and quantifying enantiomers, NMR analysis following derivatization with a chiral agent is the industry-standard, reliable method. While IR spectroscopy provides valuable conformational insights into hydrogen bonding that correlate with the diastereomeric structure, and mass spectrometry confirms molecular weight, they serve as complementary rather than primary identification techniques. A combined analytical approach, led by high-resolution NMR, provides the most robust and defensible characterization.

References

  • Simple protocols for NMR analysis of the enantiomeric purity of chiral diols.
  • A Protocol for NMR Analysis of the Enantiomeric Excess of Chiral Diols Using an Achiral Diboronic Acid Templ
  • Simple protocols for NMR analysis of the enantiomeric purity of chiral diols. PubMed.
  • Differentiating Subtle Variation of Weak Intramolecular Hydrogen Bond in Vicinal Diols by Linear Infrared Spectroscopy. The Journal of Physical Chemistry A.
  • NMR analysis of the enantiomeric purity of chiral diols by a new chiral boron agent. RSC Publishing.
  • NMR analysis of the enantiomeric purity of chiral diols by a new chiral boron agent.
  • NMR analysis of the enantiomeric purity of chiral diols by a new chiral boron agent.
  • Alcohol: Mass Spectra Fragmentation Patterns. Al-Mustaqbal University College.
  • GCMS Section 6.10. Whitman College.
  • Enantiomers – Image | Mirror Image. Nanalysis.
  • Determining Stereochemistry by 1H-NMR Spectroscopy. University of Puget Sound.
  • Determining the Absolute Stereochemistry of Secondary/Secondary Diols by 1 H NMR: Basis and Applications.
  • distinguishing isomers by 1H NMR spectroscopy. YouTube.
  • Mass Spectrometry of Alcohols. Chemistry Steps. [Link]

  • 12.3: Mass Spectrometry of Some Common Functional Groups. Chemistry LibreTexts. [Link]

  • Video: Mass Spectrometry: Alcohol Fragmentation. JoVE. [Link]

  • This compound. PubChem. [Link]

  • Signal characteristics - shape. Khan Academy. [Link]

  • How is hydrogen bonding in alcohol identified by using IR spectroscopy? Quora. [Link]

  • Introduction to IR Spectra. University of Calgary. [Link]

  • NMR Spectroscopy: Diastereotopism. YouTube. [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 1-Cyclopropylethane-1,2-diol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of 1-Cyclopropylethane-1,2-diol (CAS No: 784105-42-6). As a trusted partner in your research and development endeavors, we are committed to providing information that ensures the safety of laboratory personnel and the protection of our environment. This document moves beyond simple instruction to explain the scientific rationale behind each procedural step, empowering your team to manage chemical waste with confidence and integrity.

Section 1: Hazard Characterization and Risk Assessment

Understanding the intrinsic hazards of a chemical is the foundation of its safe management. This compound is classified under the Globally Harmonized System (GHS) with specific warnings that dictate its handling and disposal requirements.[1] The primary risks associated with this compound are irritation to the skin, eyes, and respiratory system.

Table 1: GHS Hazard Profile of this compound [1]

Hazard Class GHS Code Signal Word Hazard Statement
Skin Corrosion/Irritation H315 Warning Causes skin irritation
Serious Eye Damage/Irritation H319 Warning Causes serious eye irritation

| Specific Target Organ Toxicity | H335 | Warning | May cause respiratory irritation |

Based on these classifications, all waste streams containing this compound, including pure substance, solutions, and contaminated materials, must be treated as hazardous waste . Under no circumstances should this chemical be disposed of via sanitary sewer systems (i.e., sink disposal) or in regular trash.[2][3][4]

Section 2: Immediate Safety Protocols & Personal Protective Equipment (PPE)

Given the irritant nature of this compound, establishing a barrier between the chemical and the user is paramount. The following PPE is mandatory when handling the compound or its waste products.

Table 2: Recommended Personal Protective Equipment (PPE)

Protection Type Specification Rationale
Eye Protection Safety glasses with side shields or chemical splash goggles. Prevents eye contact, which can cause serious irritation.[1][5]
Hand Protection Nitrile or other chemically resistant gloves. Prevents skin contact, which can cause irritation.[6]
Body Protection Standard laboratory coat. Protects skin and clothing from accidental splashes.

| Respiratory | Use in a well-ventilated area or under a chemical fume hood. | Minimizes the inhalation of vapors or aerosols, which can cause respiratory tract irritation.[1][6] |

In Case of Exposure:

  • Skin Contact: Immediately wash the affected area with soap and plenty of water. If irritation persists, seek medical attention.[6]

  • Eye Contact: Rinse cautiously with water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[5][6]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen and seek medical attention.[6]

Section 3: Waste Identification and Segregation

Proper segregation is the most critical step in preventing dangerous chemical reactions within waste containers. This compound, as a diol (a type of alcohol), is incompatible with several classes of chemicals. Mixing these can lead to violent reactions, gas evolution, or fire.

Causality of Incompatibility: The hydroxyl (-OH) groups in diols can react with strong oxidizing agents in a highly exothermic manner. They can also react with strong acids and other reactive compounds. Therefore, waste streams containing this diol must be kept separate from the materials listed below.

Table 3: Chemical Incompatibility Chart for this compound Waste

Incompatible Chemical Class Examples Reason for Segregation
Strong Oxidizing Agents Nitric acid, Perchlorates, Peroxides Potential for fire or explosion.[5][7]
Strong Acids Sulfuric Acid, Hydrochloric Acid Vigorous, exothermic reactions.[5]
Acid Chlorides & Anhydrides Acetyl chloride, Acetic anhydride Potentially violent reactions.[5]

| Reactive Metals | Sodium, Potassium, Magnesium | Can generate flammable hydrogen gas. |

The following diagram illustrates the essential decision-making process for segregating laboratory waste related to this compound.

G start Waste Generated is_contaminated Is it contaminated with This compound? start->is_contaminated liquid_or_solid Is the waste primarily liquid or solid? is_contaminated->liquid_or_solid Yes non_haz Dispose as non-hazardous waste. is_contaminated->non_haz No solid_waste Collect in 'Contaminated Solid Waste' container. liquid_or_solid->solid_waste Solid check_compat Is it mixed with any incompatible chemicals (See Table 3)? liquid_or_solid->check_compat Liquid liquid_waste Collect in 'Non-Halogenated Organic Liquid Waste' container. check_compat->liquid_waste No separate_container Collect in a SEPARATE, clearly labeled hazardous waste container. check_compat->separate_container Yes

Waste Segregation Decision Flow

Section 4: Step-by-Step Disposal Procedures

Adherence to a standardized disposal protocol is essential for ensuring a self-validating and safe waste management system.

Protocol 1: Collection of Liquid Waste
  • Container Selection: Obtain a dedicated, chemically-resistant container (e.g., high-density polyethylene - HDPE) with a secure, screw-top cap. The container must be in good condition, free from cracks or residue.[3]

  • Labeling: Before adding any waste, affix a "Hazardous Waste" label.[3] The label must include:

    • The full chemical name: "this compound".

    • All other constituents in the waste stream, with percentages.

    • The relevant hazard characteristics: "Irritant".

    • The date when waste was first added (Accumulation Start Date).

  • Waste Addition: Using a funnel, carefully pour the liquid waste into the container.

  • Closure and Volume: Securely cap the container immediately after adding waste. Never leave a funnel in an open waste container.[2] Do not fill the container beyond 90% capacity to allow for vapor expansion.[2]

Protocol 2: Disposal of Contaminated Solid Waste
  • Definition: This waste stream includes items such as used gloves, weigh boats, contaminated paper towels, and pipette tips.

  • Container Selection: Use a designated solid waste container, typically a sturdy pail or drum lined with a clear plastic bag.[2] Do not use biohazard bags.

  • Labeling: The container or bag must have a "Hazardous Waste" label detailing the contaminants ("Solid waste contaminated with this compound") and associated hazards ("Irritant").

  • Collection: Place contaminated solid items directly into the designated container. Once the bag is three-quarters full, seal it, and attach a fully completed waste label.[2]

Protocol 3: Decontamination of Glassware
  • Initial Rinse: Rinse the glassware three times with a suitable solvent (e.g., acetone or ethanol).

  • Rinsate Collection: Crucially, the first rinsate must be collected as hazardous liquid waste and added to the appropriate non-halogenated organic waste container. Subsequent rinses may also require collection depending on local regulations; consult your institution's EHS office.

  • Final Cleaning: After the triple rinse, the glassware can be washed with soap and water.

Section 5: On-Site Accumulation and Final Disposal

All hazardous waste must be stored in a designated Satellite Accumulation Area (SAA) within the laboratory.[3] This area must be at or near the point of generation and under the control of the laboratory personnel.

The overall workflow from waste generation to final disposal is a regulated process ensuring "cradle-to-grave" accountability.[8]

G A 1. Waste Generation (Experimentation) B 2. Characterize & Segregate (See Section 3) A->B C 3. Collect in Labeled Waste Container B->C D 4. Store in Designated Satellite Accumulation Area C->D E 5. Container Full (≤90%) or Time Limit Reached D->E F 6. Request Pickup from Institution's EHS Office E->F G 7. Disposal by Licensed Hazardous Waste Vendor F->G

Laboratory Hazardous Waste Management Workflow

Once a waste container is full or has been in the SAA for the maximum allowed time (typically up to one year for partially filled containers, though this varies by jurisdiction), a pickup must be requested from your institution's Environmental Health & Safety (EHS) department.[3] They will manage the logistics of consolidation and transfer to a licensed Treatment, Storage, and Disposal Facility (TSDF), completing the chain of custody for the waste.[8]

References

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (1989). OSHA PEL Project - Ethylene Glycol. NIOSH. Retrieved from [Link]

  • Airgas. (n.d.). Safety Data Sheet - Cyclopropane. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Ethylene Glycol. U.S. Department of Labor. Retrieved from [Link]

  • Allan Chemical Corporation. (2014). Safety Data Sheet - Propylene Glycol. Accucold. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet - Propylene Glycol. Retrieved from [Link]

  • Northwestern University. (2023). Hazardous Waste Disposal Guide. Research Safety. Retrieved from [Link]

  • ChemBK. (n.d.). (R)-1-cyclopropylethane-1,2-diol. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 1-Cyclopropylethanamine. PubChem. Retrieved from [Link]

  • Unspecified Source. (n.d.). Chemical Compatibility Chart.
  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]

  • Washington State Department of Health. (2023). School Science Safety | Disposal of Hazardous Waste. YouTube. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (n.d.). Toxicological Profile for 1,2-Dichloropropane. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025). Steps in Complying with Regulations for Hazardous Waste. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Hazardous Waste. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025). Learn the Basics of Hazardous Waste. Retrieved from [Link]

  • Sexton, K., et al. (2007). Assessing Cumulative Health Risks from Exposure to Environmental Mixtures—Three Fundamental Questions. Environmental Health Perspectives. Retrieved from [Link]

  • National Institutes of Health. (n.d.). NIH Waste Disposal Guide. Retrieved from [Link]

  • Ohio Environmental Protection Agency. (2024). Dispose of Hazardous Waste. Retrieved from [Link]

  • Hwang, M., et al. (2009). Toxicity value for 3-monochloropropane-1,2-diol using a benchmark dose methodology. Regulatory Toxicology and Pharmacology. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025). Household Hazardous Waste (HHW). Retrieved from [Link]

  • U.S. Consumer Product Safety Commission. (2018). CPSC Staff Statement on University of Cincinnati Report “Toxicity Review for 1,2-Cyclohexanedicarboxylic acid, dinonyl ester”. Retrieved from [Link]

  • Unspecified Source. (n.d.). Chemical Compatibility Chart.
  • Fattore, E., et al. (2023). Toxicology of 3-monochloropropane-1,2-diol and its esters: a narrative review. Archives of Toxicology. Retrieved from [Link]

  • Hwang, M., et al. (2009). Toxicity value for 3-monochloropropane-1,2-diol using a benchmark dose methodology. ResearchGate. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 1-Cyclopropylethane-1,2-diol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to your definitive resource for the safe handling of 1-Cyclopropylethane-1,2-diol. In the fast-paced environment of research and drug development, a deep understanding of the chemical reagents you work with is paramount to ensuring both the integrity of your results and, most importantly, your safety. This guide moves beyond a simple checklist, offering a detailed, scientifically-grounded protocol for the use of Personal Protective Equipment (PPE) when handling this compound. Our goal is to empower you with the knowledge to not only follow safety procedures but to understand the critical reasoning behind them.

Understanding the Hazard Profile of this compound

Before we delve into the specifics of PPE, it is crucial to understand the inherent hazards of this compound. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with the following hazards:

  • H315: Causes skin irritation. [1]

  • H319: Causes serious eye irritation. [1]

  • H335: May cause respiratory irritation. [1]

These classifications are the foundation upon which our PPE recommendations are built. Direct contact with the skin or eyes can lead to irritation, and inhalation of its vapors or aerosols can irritate the respiratory tract. Therefore, our primary objective is to establish effective barriers to these routes of exposure.

Core Personal Protective Equipment (PPE) Protocol

A systematic approach to PPE is essential. The following table summarizes the required equipment for handling this compound.

Protective EquipmentSpecificationsRationale
Eye Protection Tight-sealing safety goggles with side-shields.Protects against splashes and prevents serious eye irritation.[2][3]
Hand Protection Appropriate chemical-resistant gloves (e.g., Nitrile rubber).Prevents skin contact and irritation.[2][4]
Skin and Body Protection Laboratory coat or chemical-resistant apron.Minimizes the risk of skin contact with the chemical.[3][4]
Respiratory Protection NIOSH/MSHA or European Standard EN 149 approved respirator.Required if working outside of a fume hood or if irritation occurs, to prevent inhalation of vapors or aerosols.[2][3]
Engineering Controls Work under a chemical fume hood.Reduces the concentration of airborne vapors and minimizes inhalation risk.[2][3]
Facility Requirements Eyewash stations and safety showers must be in close proximity to the workstation.Provides immediate decontamination in case of accidental exposure.[3]

Operational Plan for Safe Handling

Adherence to a strict operational workflow is critical for minimizing exposure and preventing accidents. The following diagram outlines the procedural steps for the safe handling of this compound.

cluster_prep Preparation cluster_handling Handling cluster_post_handling Post-Handling & Disposal Don Appropriate PPE Don Appropriate PPE Ensure Adequate Ventilation Ensure Adequate Ventilation Don Appropriate PPE->Ensure Adequate Ventilation Gather Handling & Spill Materials Gather Handling & Spill Materials Ensure Adequate Ventilation->Gather Handling & Spill Materials Handle this compound Handle this compound Gather Handling & Spill Materials->Handle this compound Avoid Inhalation, Skin/Eye Contact Avoid Inhalation, Skin/Eye Contact Handle this compound->Avoid Inhalation, Skin/Eye Contact No Eating, Drinking, or Smoking No Eating, Drinking, or Smoking Avoid Inhalation, Skin/Eye Contact->No Eating, Drinking, or Smoking Collect Waste in Labeled Container Collect Waste in Labeled Container No Eating, Drinking, or Smoking->Collect Waste in Labeled Container Manage Spills Immediately Manage Spills Immediately Collect Waste in Labeled Container->Manage Spills Immediately Remove and Dispose of Contaminated PPE Remove and Dispose of Contaminated PPE Manage Spills Immediately->Remove and Dispose of Contaminated PPE Wash Hands and Skin Thoroughly Wash Hands and Skin Thoroughly Remove and Dispose of Contaminated PPE->Wash Hands and Skin Thoroughly Dispose via Approved Waste Facility Dispose via Approved Waste Facility Wash Hands and Skin Thoroughly->Dispose via Approved Waste Facility

Caption: Safe Handling Workflow for this compound.

Step-by-Step Guide to Donning and Doffing PPE

The correct sequence for putting on and taking off PPE is as crucial as the equipment itself to prevent cross-contamination.

Donning PPE

Lab Coat Lab Coat Respirator Respirator Lab Coat->Respirator 1 Goggles Goggles Respirator->Goggles 2 Gloves Gloves Goggles->Gloves 3

Caption: Correct Sequence for Donning PPE.

  • Lab Coat: Put on your lab coat, ensuring it is fully buttoned.

  • Respirator: If required, put on your respirator. Ensure a proper fit and perform a seal check.

  • Goggles: Put on your safety goggles.

  • Gloves: Don your chemical-resistant gloves, pulling the cuffs over the sleeves of your lab coat.

Doffing PPE

Gloves Gloves Goggles Goggles Gloves->Goggles 1 Lab Coat Lab Coat Goggles->Lab Coat 2 Respirator Respirator Lab Coat->Respirator 3

Caption: Correct Sequence for Doffing PPE.

  • Gloves: Remove your gloves by peeling them off from the cuff, turning them inside out.

  • Goggles: Remove your goggles.

  • Lab Coat: Remove your lab coat, folding it inwards to contain any contamination.

  • Respirator: If worn, remove your respirator.

  • Wash Hands: Immediately wash your hands thoroughly with soap and water.[2]

Emergency Procedures: In Case of Exposure

In the event of accidental exposure, immediate and appropriate action is critical.

  • If Swallowed: Call a POISON CENTER or doctor/physician if you feel unwell. Rinse your mouth.[2]

  • Eye Contact: Remove contact lenses if present. Immediately flush your eyes with large amounts of water, separating your eyelids to ensure adequate flushing. Call a physician promptly.[2]

  • Skin Contact: Rinse your skin thoroughly with large amounts of water. Remove contaminated clothing and shoes and seek medical attention.[2]

  • Inhalation: IF INHALED: Remove the person to fresh air and keep them comfortable for breathing.[5]

Disposal Plan: A Commitment to Safety and Environmental Stewardship

Proper disposal of this compound and any contaminated materials is a critical final step in the handling process.

  • Waste Collection: Collect all waste material, including any contaminated items, in a suitable, clearly labeled, and sealed container.[2]

  • Environmental Protection: Prevent the chemical from entering drains, water courses, or the soil. Any spillage should be collected and managed as hazardous waste.[2]

  • Approved Disposal: Dispose of the chemical waste and its container through an approved waste disposal facility, in accordance with local, regional, and national regulations.[2][3] Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety office.[4]

By adhering to these detailed protocols, you are not only ensuring your personal safety but also contributing to a culture of safety and responsibility within your laboratory.

References

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • ChemBK. (R)-1-cyclopropylethane-1,2-diol. [Link]

  • NOVA Chemicals. SAFETY DATA SHEET. [Link]

  • Covestro Solution Center. Guidance for the Selection of Protective Clothing for TDI Users. [Link]

  • American Chemistry Council. Guidance for Selection of Personal Protective Equipment for TDI Users. [Link]

  • US EPA. Personal Protective Equipment. [Link]

  • Airgas. SAFETY DATA SHEET. [Link]

  • PubChem. Cyclopropane;ethane-1,2-diol;propane-1,2-diol. National Center for Biotechnology Information. [Link]

  • PubChem. cis-Cyclopropane-1,2-diol. National Center for Biotechnology Information. [Link]

  • Chemos GmbH & Co.KG. Safety Data Sheet: Ethane-1,2-diol. [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.